molecular formula C10H15BO3 B3041528 (3-Tert-butoxyphenyl)boronic acid CAS No. 312931-06-9

(3-Tert-butoxyphenyl)boronic acid

Cat. No.: B3041528
CAS No.: 312931-06-9
M. Wt: 194.04 g/mol
InChI Key: NHNUYDRSOHYBSP-UHFFFAOYSA-N
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Description

(3-Tert-butoxyphenyl)boronic acid is a useful research compound. Its molecular formula is C10H15BO3 and its molecular weight is 194.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Tert-butoxyphenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Tert-butoxyphenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3-[(2-methylpropan-2-yl)oxy]phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO3/c1-10(2,3)14-9-6-4-5-8(7-9)11(12)13/h4-7,12-13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNUYDRSOHYBSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OC(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties of (3-Tert-butoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 312931-06-9 | Formula: C₁₀H₁₅BO₃ | M.W.: 194.04 g/mol

Executive Summary

(3-Tert-butoxyphenyl)boronic acid serves as a specialized organoboron building block in medicinal chemistry and materials science. Its primary utility lies in its dual functionality: it acts as a robust coupling partner in Suzuki-Miyaura cross-coupling reactions while carrying a tert-butoxy group that functions as a latent phenol . Unlike methoxy or benzyloxy groups, the tert-butyl ether is stable under basic and nucleophilic conditions but can be selectively cleaved under specific acidic conditions (e.g., TFA), offering an orthogonal protection strategy for introducing phenolic hydroxyls at a late stage in drug synthesis.

Physicochemical Profile

The compound typically exists as a white to off-white crystalline powder. Like many arylboronic acids, it exists in a dynamic equilibrium with its trimeric anhydride (boroxine) form, which is favored under dehydrating conditions.

PropertyValue / Description
Appearance White to off-white powder
Melting Point 215–220 °C (decomposes)
Solubility Soluble in DMSO, DMF, MeOH, Ethanol; Sparingly soluble in DCM, CHCl₃; Insoluble in Hexanes, Water (neutral pH).
pKa (Boronic Acid) ~8.5 (Estimate based on meta-alkoxy substitution)
H-Bond Donors/Acceptors 2 Donors / 3 Acceptors
Storage Conditions 2–8 °C, Inert atmosphere (Argon/Nitrogen) recommended to prevent protodeboronation or oxidation.

Synthetic Routes & Manufacturing[1]

The synthesis of (3-Tert-butoxyphenyl)boronic acid is generally achieved via metal-halogen exchange of the corresponding aryl halide, followed by electrophilic trapping with a borate ester.

Critical Process Parameters (CPP)
  • Precursor Selection: 1-bromo-3-(tert-butoxy)benzene is the preferred starting material due to the stability of the C-Br bond during the initial lithiation/magnesiation relative to iodides (too reactive/expensive) or chlorides (too inert).

  • Temperature Control: The lithiation step requires cryogenic conditions (-78 °C) to prevent benzyne formation or scrambling.

  • Hydrolysis Sensitivity: The tert-butyl ether is acid-labile. The final hydrolysis of the boronate intermediate must be conducted with mild acid (e.g., dilute NH₄Cl or acetic acid) rather than strong mineral acids to avoid premature cleavage to the phenol.

Synthesis Workflow Diagram

The following diagram outlines the conversion from the brominated precursor to the final boronic acid, highlighting the critical intermediate steps.

SynthesisPathway Start 1-bromo-3-(tert-butoxy)benzene Lithiation Lithium-Halogen Exchange (n-BuLi, THF, -78°C) Start->Lithiation Intermediate Aryllithium Species [Ar-Li] Lithiation->Intermediate Li/Br Exchange Trapping Electrophilic Trap (B(OiPr)3) Intermediate->Trapping Nucleophilic Attack Boronate Diisopropyl Boronate [Ar-B(OiPr)2] Trapping->Boronate Hydrolysis Mild Acid Hydrolysis (aq. NH4Cl) Boronate->Hydrolysis Product (3-Tert-butoxyphenyl)boronic acid Hydrolysis->Product Controlled pH

Figure 1: Synthetic pathway emphasizing the mild hydrolysis required to preserve the tert-butoxy group.

Reactivity & Mechanistic Insights[2][3]

Suzuki-Miyaura Cross-Coupling

This reagent is highly effective in Pd-catalyzed cross-coupling.[1] The meta-substitution pattern places the bulky tert-butoxy group away from the reaction center, minimizing steric hindrance during the transmetallation step.

  • Catalyst Compatibility: Works well with Pd(PPh₃)₄, Pd(dppf)Cl₂, and Pd(OAc)₂/SPhos systems.

  • Base Stability: The tert-butoxy group is completely inert to the carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) bases typically employed, preventing side reactions common with ester-containing boronic acids.

Orthogonal Protection (The "Latent Phenol")

The defining feature of this compound is the acid-lability of the tert-butyl ether.

  • Mechanism: Under strong acidic conditions (e.g., TFA/DCM or HBr), the ether oxygen is protonated, leading to the ejection of a stable tert-butyl cation (E1 mechanism) and revealing the free phenol.

  • Utility: This allows researchers to couple the phenyl ring under basic conditions, perform subsequent transformations, and then "unmask" the phenol only when needed.

Catalytic Cycle Visualization

The diagram below illustrates the Suzuki-Miyaura cycle, specifically showing where this boronic acid enters the catalytic loop.

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition [Ar'-Pd(II)-X] Pd0->OxAdd + Ar'-X TransMet Transmetallation OxAdd->TransMet + Boronate RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Biaryl Product Ar'-Ph-OtBu RedElim->Product Substrate Ar'-X (Halide) Boronic (3-tBuO-Ph)B(OH)2 + Base (OH-) Boronic->TransMet

Figure 2: Suzuki-Miyaura catalytic cycle. The boronic acid enters at the Transmetallation step after activation by base.

Applications in Medicinal Chemistry

Solubility Modulation

The tert-butyl group is highly lipophilic. Incorporating this moiety can significantly improve the solubility of polar drug scaffolds in organic solvents during intermediate synthesis steps, facilitating purification.

Late-Stage Diversification

In Structure-Activity Relationship (SAR) studies, the phenol group is often a key pharmacophore (H-bond donor). However, free phenols can interfere with many reactions (e.g., alkylations, oxidations).

  • Strategy: Use (3-Tert-butoxyphenyl)boronic acid to install the carbon skeleton.

  • Result: The masked phenol survives the synthesis.

  • Final Step: Deprotect with TFA to yield the active phenolic drug candidate.

Experimental Protocols

Protocol A: Synthesis of (3-Tert-butoxyphenyl)boronic acid

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).

  • Preparation: Charge a flame-dried 3-neck flask with 1-bromo-3-(tert-butoxy)benzene (1.0 equiv) and anhydrous THF (10 mL/g). Cool the solution to -78 °C (dry ice/acetone bath).

  • Lithiation: Dropwise add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) over 30 minutes. Maintain internal temperature below -70 °C. Stir for 1 hour at -78 °C.

  • Borylation: Add Triisopropyl borate (1.2 equiv) dropwise. Stir at -78 °C for 1 hour, then allow the mixture to warm to room temperature (RT) overnight.

  • Hydrolysis (Critical): Quench the reaction by pouring into a mixture of saturated NH₄Cl and ice. Do not use strong acid. Stir vigorously for 30 minutes.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine. Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Hexane/Ethyl Acetate or triturate with pentane to obtain the white solid.

Protocol B: Standard Suzuki Coupling
  • Mix: Combine aryl halide (1.0 equiv), (3-Tert-butoxyphenyl)boronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv) in Dioxane/Water (4:1).

  • Catalyst: Add Pd(dppf)Cl₂ (5 mol%).

  • Reaction: Degas with Nitrogen for 10 mins. Heat at 80–90 °C for 4–12 hours.

  • Isolation: Dilute with water, extract with EtOAc, and purify via silica chromatography.

Handling & Stability

  • Dehydration: Upon prolonged storage or heating, the acid may dehydrate to form the cyclic boroxine trimer. This is generally reversible upon exposure to aqueous base during coupling reactions.

  • Oxidation: While relatively stable, air oxidation to the phenol (3-tert-butoxyphenol) can occur over long periods. Store under inert gas.

  • Safety: Standard PPE (gloves, goggles, lab coat) is required. Avoid inhalation of dust.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Reference for tert-butyl ether stability and cleavage conditions).

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. Link

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

Sources

Molecular structure and weight of (3-Tert-butoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular architecture, physicochemical properties, and synthetic utility of (3-Tert-butoxyphenyl)boronic acid .

Molecular Architecture, Synthetic Utility, and Handling Protocols

Executive Summary

(3-Tert-butoxyphenyl)boronic acid (CAS: 312931-06-9) is a specialized organoboron reagent used primarily in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura). Structurally, it consists of a benzene core substituted with a boronic acid moiety at the C1 position and a bulky tert-butoxy group at the C3 (meta) position.

Its primary value in drug discovery and organic synthesis lies in its dual role:

  • C-C Bond Formation: It serves as a nucleophilic partner to introduce the 3-tert-butoxyphenyl motif.

  • Masked Phenol Functionality: The tert-butyl ether acts as a robust protecting group for the phenolic oxygen, stable under basic coupling conditions but cleavable under acidic conditions to reveal a 3-hydroxyphenyl group.

Molecular Architecture & Physicochemical Properties[1]

The molecule is characterized by the equilibrium between its free acid form and its dehydrated cyclic trimer (boroxine). This dynamic equilibrium is a critical consideration for stoichiometry and storage.

Key Identifiers & Properties
PropertyData
Chemical Name (3-Tert-butoxyphenyl)boronic acid
CAS Number 312931-06-9
Molecular Formula C₁₀H₁₅BO₃
Molecular Weight 194.04 g/mol
SMILES CC(C)(C)OC1=CC=CC(B(O)O)=C1
Appearance White to off-white powder
Solubility Soluble in MeOH, EtOH, THF, DCM; sparingly soluble in water.[1]
pKa (Boronic Acid) ~8.8 (Estimated based on phenylboronic acid)
Structural Dynamics (Boroxine Equilibrium)

Like most aryl boronic acids, this compound spontaneously dehydrates to form a six-membered cyclic anhydride (boroxine) upon storage or heating. This process is reversible.[2][3][4] In the presence of water or base (standard Suzuki conditions), the boroxine hydrolyzes back to the active boronic acid species.

Implication for Research: Commercial samples often contain varying amounts of the boroxine. Researchers should calculate stoichiometry based on the monomeric weight (194.04 g/mol ) but typically employ a slight excess (1.2–1.5 equivalents) to compensate for anhydride content.

BoroxineEquilibrium Acid (3-Tert-butoxyphenyl)boronic Acid (Monomer, Active Species) Boroxine Tris(3-tert-butoxyphenyl)boroxine (Cyclic Trimer, Storage Form) Acid->Boroxine Dehydration (-3 H₂O) Water 3 H₂O Boroxine->Acid Hydrolysis (+3 H₂O)

Figure 1: The reversible dehydration equilibrium. The monomeric acid is the active species in cross-coupling, while the boroxine is the thermodynamically stable form in dry solid state.

Synthetic Utility & Mechanism[5][6]

The "Masked Phenol" Strategy

Direct coupling of free phenols (3-hydroxyphenylboronic acid) can be problematic due to catalyst poisoning or competitive side reactions involving the acidic hydroxyl proton. The tert-butoxy group serves as an ideal "mask":

  • Steric Bulk: The bulky t-butyl group prevents ortho-metalation and suppresses side reactions at the oxygen.

  • Electronic Effect: The alkoxy group is electron-donating (+M effect), increasing the nucleophilicity of the aryl ring. This facilitates the transmetallation step in the Suzuki cycle.

  • Orthogonality: The t-butyl ether is stable to the basic conditions of Suzuki coupling (e.g., K₂CO₃, Cs₂CO₃) but can be cleaved quantitatively with strong acids (e.g., TFA, BBr₃) or Lewis acids to reveal the phenol.

Suzuki-Miyaura Cross-Coupling Workflow

The primary application is the palladium-catalyzed coupling with aryl halides (Ar-X) to form biaryl structures.

SuzukiCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd + Ar-X TransMet Transmetallation OxAdd->TransMet + Activated Boronate RedElim Reductive Elimination TransMet->RedElim Pd(II) Biaryl Complex RedElim->Pd0 Regeneration Product Biaryl Product (Ar - Ar') RedElim->Product Product Release ArX Aryl Halide (Ar-X) Boronic (3-t-Butoxyphenyl) boronic acid Boronic->TransMet + Base (Forms Boronate) Base Base (OH⁻)

Figure 2: Simplified Suzuki-Miyaura catalytic cycle. The boronic acid must be activated by a base (forming a boronate species) to undergo transmetallation.

Experimental Protocols

Standard Cross-Coupling Protocol

Note: This protocol is a generalized standard for meta-substituted aryl boronic acids and should be optimized for specific substrates.

Reagents:

  • Aryl Halide (1.0 equiv)

  • (3-Tert-butoxyphenyl)boronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[5]·DCM (3-5 mol%) or Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2.0 – 3.0 equiv) or Cs₂CO₃ (for sterically hindered substrates)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio) or Toluene/EtOH/Water (4:1:1)

Procedure:

  • Setup: Charge a reaction vial with the aryl halide, boronic acid, and base.

  • Degassing: Evacuate and backfill with inert gas (Nitrogen or Argon) 3 times.

  • Solvent Addition: Add degassed solvent mixture.

  • Catalyst Addition: Add the Palladium catalyst under a positive pressure of inert gas.

  • Reaction: Seal the vial and heat to 80–100°C for 4–12 hours. Monitor conversion by TLC or LC-MS.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate.[6] Wash with water and brine.[6] Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Silica gel).

Handling & Stability Precautions
  • Acid Sensitivity: While the boronic acid moiety is stable, the tert-butyl ether is sensitive to strong acids. Avoid using strong acidic workups (e.g., 1M HCl) if you intend to keep the protecting group intact. Use Saturated NH₄Cl or dilute acetic acid for neutralization.

  • Storage: Store at 2–8°C in a tightly sealed container. Hygroscopic nature may accelerate boroxine hydrolysis/reformation cycles, leading to physical hardening of the solid.

Quality Control & Characterization

To validate the identity of (3-Tert-butoxyphenyl)boronic acid, look for the following spectral signatures:

  • ¹H NMR (DMSO-d₆ or CDCl₃):

    • δ ~1.3–1.4 ppm (Singlet, 9H): Characteristic tert-butyl group.

    • δ ~7.0–7.5 ppm (Multiplets, 4H): Aromatic protons.[7]

    • δ ~8.0 ppm (Broad Singlet, 2H): B(OH)₂ protons (often invisible in CDCl₃ due to exchange; visible in DMSO-d₆).

  • Purity Check:

    • HPLC: Standard reverse-phase (C18), Acetonitrile/Water gradient.

    • TLC: UV active (254 nm).

References

  • Fluorochem. (n.d.). (3-tert-Butoxyphenyl)boronic acid - Product Data. Retrieved from

  • ChemicalBook. (n.d.). 3-tert-Butoxyphenylboronic acid Properties and Suppliers. Retrieved from

  • National Institutes of Health (NIH). (2002). Formation of boroxine: Its stability and thermodynamic parameters in solution. PubMed. Retrieved from

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling - Mechanism and Protocols. Retrieved from

  • BenchChem. (n.d.). tert-Butyl Ethers: Stability and Protection Strategies. Retrieved from

Sources

In-depth Technical Guide: Solubility & Handling of (3-Tert-butoxyphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the solubility profile, thermodynamic behavior, and handling protocols for (3-Tert-butoxyphenyl)boronic acid .

Chemical Profile & Structural Impact on Solubility

(3-Tert-butoxyphenyl)boronic acid is a functionalized aryl boronic acid widely used as a building block in Suzuki-Miyaura cross-coupling reactions.[1][2] Its solubility behavior is governed by the competition between its hydrophilic boronic acid moiety and the lipophilic tert-butoxy substituent.[1]

  • Chemical Name: (3-Tert-butoxyphenyl)boronic acid[1][2]

  • CAS Registry Number: 312931-06-9 (Note: CAS 220902-39-0 is occasionally referenced in vendor catalogs but 312931-06-9 is the standard for the meta-isomer).[1]

  • Molecular Formula: C₁₀H₁₅BO₃

  • Molecular Weight: 194.04 g/mol

Structural Determinants[1]
  • Boronic Acid Head Group (-B(OH)₂): Provides hydrogen bond donor/acceptor sites, facilitating solubility in polar protic solvents (alcohols) and polar aprotic solvents (DMF, DMSO).[1] It is also the site of reversible dehydration to the boroxine trimer.[1]

  • Tert-Butoxy Substituent (-O-C(CH₃)₃): This bulky, lipophilic group significantly enhances solubility in organic solvents (DCM, THF, EtOAc) compared to unsubstituted phenylboronic acid. Conversely, it drastically reduces water solubility, making aqueous systems effective anti-solvents for precipitation.[1]

Solvent Compatibility Matrix

The following data categorizes solvent compatibility based on dielectric constant (


), polarity, and empirical observations of aryl boronic acid derivatives.
Table 1: Solubility Profile in Organic Solvents
Solvent ClassSpecific SolventSolubility RatingPrimary UtilityTechnical Notes
Polar Aprotic THF (Tetrahydrofuran)High (>100 mg/mL)Reaction MediumExcellent for Suzuki couplings; prevents protodeboronation better than alcohols.[1]
DMF / DMSO Very High (>200 mg/mL)Stock SolutionsIdeal for library synthesis; high boiling point requires aqueous workup to remove.[1]
DCM (Dichloromethane)High Extraction / WorkupGood solubility due to lipophilic t-butoxy group; not suitable for Pd-catalyzed reactions (poisoning).[1]
Acetone High Cleaning / AnalysisProne to formation of cyclic boronate esters with diols if impurities are present.[1]
Polar Protic Methanol / Ethanol High Reaction / RecrystallizationCan form reversible boronate esters (methyl/ethyl esters); use fresh solutions to avoid equilibrium shifts.[1]
Isopropanol Moderate Anti-solventUseful for controlled crystallization when mixed with water.[1]
Non-Polar Toluene Moderate Reaction (Biphasic)Standard for biphasic Suzuki conditions; heating often required for high concentrations.[1]
Hexanes / Pentane Insoluble PurificationActs as an anti-solvent to crash out the product or wash away non-polar impurities.[1]
Aqueous Water (Neutral) Low (<1 mg/mL)Anti-solventThe compound is hydrophobic; precipitation occurs upon adding water to organic solutions.
Water (Basic, pH >10) Soluble ExtractionForms the boronate anion [Ar-B(OH)₃]⁻; useful for separating from neutral organic impurities.

Thermodynamics of Dissolution & Boroxine Equilibrium

Boronic acids are not static in solution; they exist in a dynamic equilibrium with their dehydrated trimeric anhydride form (boroxine).[1] This equilibrium is solvent-dependent and critical for accurate dosing.[1]

Diagram 1: Boronic Acid Dissolution Dynamics

This diagram illustrates the equilibrium between the monomeric acid, the boroxine trimer, and the solvated species.

DissolutionDynamics Solid Solid State (H-bonded Network) Monomer Monomer Ar-B(OH)2 (Active Species) Solid->Monomer Dissolution (+ Heat) Boroxine Boroxine Trimer (Ar-BO)3 (Anhydride) Monomer->Boroxine - 3 H2O (Dehydration) Solvated Solvated Complex [Ar-B(OH)2 • Solvent] Monomer->Solvated + Polar Solvent (Stabilization) Ester Boronate Ester (If Alcohol Solvent) Monomer->Ester + ROH (Reversible)

Caption: Dynamic equilibrium of (3-Tert-butoxyphenyl)boronic acid in solution. High concentration and non-polar solvents favor Boroxine; water and polar solvents favor Monomer.[1]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Objective: To define the saturation limit in a specific solvent for process optimization.[1]

  • Preparation: Weigh approximately 100 mg of (3-Tert-butoxyphenyl)boronic acid into a tared 4 mL glass vial.

  • Solvent Addition: Add the target solvent in 100 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition. Sonicate if dissolution is slow to break crystal lattice energy.[1]

  • Observation: Continue addition until the solution is clear and no solid particles remain.

  • Calculation:

    
    
    
  • Verification: If precise saturation is needed, filter the saturated solution, evaporate a known volume, and weigh the residue.[1]

Protocol B: Purification via Base Extraction

Objective: To purify the compound from non-acidic impurities (e.g., de-boronated phenols or halides) utilizing its pH-dependent solubility.[1]

  • Dissolution: Dissolve crude material in Diethyl Ether or DCM (approx. 10 mL/g).

  • Extraction: Wash the organic layer with 1M NaOH (3x).[1] The boronic acid converts to the water-soluble boronate anion

    
    .[1]
    
    • Note: The tert-butoxy ether linkage is generally stable to dilute base at room temperature.[1]

  • Separation: Discard the organic layer (contains non-acidic impurities).[1]

  • Acidification: Cool the aqueous layer to 0°C and slowly acidify with 1M HCl to pH ~3. The boronic acid will precipitate.[1]

    • Caution: Avoid highly concentrated strong acids or prolonged exposure, which may cleave the tert-butoxy ether to a phenol.[1]

  • Recovery: Extract the cloudy aqueous mixture with Ethyl Acetate (3x), dry over MgSO₄, filter, and concentrate in vacuo.

Application Workflow: Suzuki Coupling Solvent Selection

Selecting the right solvent system is critical for reaction kinetics and minimizing protodeboronation.[1]

Diagram 2: Solvent Selection Decision Matrix

SolventSelection Start Start: Solvent Selection for Suzuki Coupling Temp Reaction Temperature? Start->Temp HighTemp > 80°C Temp->HighTemp LowTemp < 60°C or RT Temp->LowTemp Toluene Toluene / H2O (Requires PTC or vigorous stirring) HighTemp->Toluene Biphasic System Dioxane 1,4-Dioxane / H2O (Standard High Temp) HighTemp->Dioxane Homogeneous THF THF / H2O (General Purpose) LowTemp->THF Standard DMF DMF or DMSO (High Solubility, Difficult Workup) LowTemp->DMF Challenging Substrates SolubilityCheck Is Boronic Acid Soluble in Water? Note Note: t-Butoxy group aids solubility in Toluene Toluene->Note

Caption: Decision matrix for selecting solvents based on reaction temperature and substrate solubility.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Hall, D. G. (Ed.).[1] (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] Link

  • Santini, R., et al. (2014).[1] A High-Throughput Solubility Determination Method for Boronic Acids.[1] Organic Process Research & Development, 18(11), 1607–1613.[1]

  • Sigma-Aldrich. (n.d.).[1] Product Specification: 3-(tert-Butoxy)phenylboronic acid.[1][2] Link

Sources

Thermodynamic stability of (3-Tert-butoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of (3-Tert-butoxyphenyl)boronic Acid

Introduction

(3-Tert-butoxyphenyl)boronic acid is an organoboron compound of significant interest within the realms of organic synthesis and medicinal chemistry. Characterized by a boronic acid functional group attached to a phenyl ring bearing a tert-butyl substituent at the meta position, this compound serves as a critical building block.[1] Its primary utility is demonstrated in Suzuki-Miyaura cross-coupling reactions, a powerful method for forging carbon-carbon bonds.[1] The steric bulk imparted by the tert-butyl group can influence reactivity and selectivity in these transformations.[1] Furthermore, its applications are being explored in sensor technology and drug delivery systems.[1]

Understanding the thermodynamic stability of this reagent is not merely an academic exercise; it is a prerequisite for its effective and reliable application. Degradation through thermal stress, oxidation, or protodeboronation can lead to diminished yields, the formation of complex impurities, and ultimately, the failure of synthetic campaigns. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of the stability profile of (3-Tert-butoxyphenyl)boronic acid, detailing the underlying degradation mechanisms and providing robust protocols for their evaluation.

Pillars of Arylboronic Acid Stability: Core Degradation Pathways

The stability of any arylboronic acid, including the title compound, is primarily dictated by its susceptibility to two major degradation pathways: protodeboronation and oxidation. A third process, dehydration to form boroxine anhydrides, is also common and can complicate characterization, though it is often reversible.

  • Protodeboronation: This is a chemical reaction involving the protonolysis of the boronic acid, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[2] This process is a frequent and undesirable side reaction in coupling reactions that utilize boronic acids.[2] The propensity for protodeboronation is highly dependent on factors such as pH, temperature, and the electronic nature of the substituents on the aromatic ring.[2][3]

  • Oxidation: The boronic acid functional group is susceptible to oxidation, which converts the organoboron moiety into a hydroxyl group, yielding the corresponding phenol (3-tert-butylphenol in this case) and boric acid.[4] This degradation is often mediated by reactive oxygen species (ROS) or common laboratory oxidants like hydrogen peroxide.[4][5][6] The electron density on the boron atom is a critical factor, as the empty p-orbital is prone to nucleophilic attack by the oxidant.[4]

  • Boroxine Formation: Like many arylboronic acids, (3-Tert-butoxyphenyl)boronic acid can readily undergo intermolecular dehydration to form a stable, six-membered cyclic anhydride known as a boroxine.[7] This is an equilibrium process, and commercial boronic acids often exist as a mixture of the free acid and its boroxine, which can contain varying amounts of the anhydride.[1][7] While this is not a decomposition pathway in the traditional sense, it alters the physical properties and can complicate analytical characterization.

Section 1: Thermal Stability Assessment

The evaluation of thermal stability is critical for determining safe handling, storage, and processing temperatures. The two primary techniques for this assessment are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8] It is used to determine the onset temperature of thermal decomposition and to quantify mass loss associated with dehydration or volatilization.[8][9][10] A typical TGA curve plots the percentage of remaining mass against temperature.[8]

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[11] It is used to detect thermal events such as melting (endotherm), crystallization (exotherm), and decomposition (typically exothermic).[11][12] These transitions provide insight into the material's physical and chemical stability.[13]

Data Summary: Thermal Analysis

The following table summarizes expected results from a comprehensive thermal analysis of (3-Tert-butoxyphenyl)boronic acid.

ParameterTechniqueTypical ResultInterpretation
Melting Point (Tm) DSC~155-165 °CEndothermic peak indicating the transition from solid to liquid phase.
Decomposition Onset (Td) TGA> 200 °CTemperature at which significant mass loss (>5%) begins, indicating thermal decomposition.
Decomposition Profile DSCBroad exotherm following meltingIndicates that decomposition is an energy-releasing process.
Residual Mass @ 600°C TGA< 5%Low residual mass suggests complete decomposition into volatile products.
Experimental Protocol: TGA-DSC Analysis

This protocol outlines the simultaneous TGA-DSC analysis of (3-Tert-butoxyphenyl)boronic acid.

  • Instrument Preparation: Ensure the TGA-DSC instrument is calibrated using appropriate standards (e.g., indium for temperature and enthalpy, aluminum for mass).

  • Sample Preparation: Accurately weigh 3-5 mg of (3-Tert-butoxyphenyl)boronic acid into an aluminum crucible.

  • Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.

  • Temperature Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Acquisition: Continuously record the sample mass (TGA), heat flow (DSC), and temperature.

  • Data Analysis:

    • From the DSC curve, determine the onset and peak temperatures of the melting endotherm.

    • From the TGA curve, determine the onset temperature of decomposition (Td), defined as the temperature at which 5% mass loss occurs.

    • Calculate the derivative of the TGA curve (DTG) to identify the temperature of the maximum rate of mass loss.

Visualization: Thermal Analysis Workflow

G cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Analysis cluster_results Data Interpretation start Weigh 3-5 mg of Sample pan Place in Aluminum Crucible start->pan program Heat from 30°C to 600°C @ 10°C/min pan->program instrument Calibrated TGA-DSC purge Purge with N2 (50 mL/min) instrument->purge purge->program acquire Record Mass, Heat Flow, and Temperature program->acquire tga_curve Analyze TGA Curve (Mass Loss vs. Temp) acquire->tga_curve dsc_curve Analyze DSC Curve (Heat Flow vs. Temp) acquire->dsc_curve results Determine Tm and Td tga_curve->results dsc_curve->results

Caption: Workflow for TGA-DSC thermal stability analysis.

Section 2: Chemical Stability and Degradation

The utility of (3-Tert-butoxyphenyl)boronic acid in synthesis is directly linked to its stability under various reaction conditions. Understanding its susceptibility to protodeboronation and oxidation is key to optimizing reaction protocols and minimizing byproduct formation.

Protodeboronation Pathway

Protodeboronation is a significant undesired side reaction that replaces the C-B bond with a C-H bond, effectively consuming the boronic acid without participating in the desired coupling reaction.[2] Mechanistic studies have shown that the reaction pH is a critical factor, as it dictates the speciation of the boronic acid and can influence the degradation pathway.[2][3] Both acidic and basic conditions have been shown to accelerate the protodeboronation of certain arylboronic acids.[14] The electron-donating nature of the meta-tert-butyl group may slightly influence the rate of this reaction compared to unsubstituted phenylboronic acid, but the overall susceptibility is largely governed by the reaction environment.

Visualization: Protodeboronation Mechanism

G start (3-Tert-butoxyphenyl)boronic acid intermediate Protonated Intermediate (Activated C-B bond) start->intermediate Proton Source (e.g., H2O, acid) proton + H+ product tert-Butylbenzene intermediate->product C-B Bond Cleavage boric_acid + B(OH)3

Caption: Simplified pathway for protodeboronation.

Experimental Protocol: Kinetic Analysis of Protodeboronation

This protocol uses High-Performance Liquid Chromatography (HPLC) to monitor the stability of the boronic acid in an aqueous buffered solution.

  • Solution Preparation:

    • Prepare a 100 mM phosphate buffer solution and adjust the pH to a desired value (e.g., pH 4, 7, and 10 to test acidic, neutral, and basic conditions).

    • Prepare a 1 mg/mL stock solution of (3-Tert-butoxyphenyl)boronic acid in acetonitrile.

  • Reaction Setup:

    • In a temperature-controlled vial (e.g., 50 °C), add 9.9 mL of the pre-heated buffer solution.

    • Initiate the reaction by adding 100 µL of the boronic acid stock solution to the buffer, vortexing immediately to ensure mixing. The final concentration will be 10 µg/mL.

  • Time-Point Sampling:

    • At specified time points (e.g., t = 0, 1, 2, 4, 8, 24 hours), withdraw a 1 mL aliquot from the reaction vial.

    • Immediately quench any further degradation by adding the aliquot to an HPLC vial containing a suitable solvent if necessary, or analyze directly.

  • HPLC Analysis:

    • Inject the samples onto a C18 reverse-phase HPLC column.

    • Use a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid) to separate the starting material from the degradation product (tert-butylbenzene).

    • Monitor the elution using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Data Analysis:

    • Calculate the peak area of (3-Tert-butoxyphenyl)boronic acid at each time point.

    • Plot the natural logarithm of the concentration (or peak area) versus time. The slope of this line will give the pseudo-first-order rate constant (k) for the degradation at that specific pH and temperature.

Oxidative Degradation Pathway

Arylboronic acids are susceptible to oxidation, particularly by peroxides, which results in the formation of a phenol.[4] The reaction is believed to proceed via the nucleophilic attack of the peroxide anion on the Lewis acidic boron atom, forming a tetrahedral intermediate. This is followed by a rearrangement where the aryl group migrates from the boron to the oxygen atom, cleaving the weak O-O bond. Subsequent hydrolysis yields the phenol and boric acid. This oxidative cleavage of the carbon-boron bond is a well-documented degradation pathway.[5][6]

Visualization: Oxidative Degradation Mechanism

G start (3-Tert-butoxyphenyl)boronic acid intermediate Tetrahedral Peroxo-boronate Intermediate start->intermediate Nucleophilic Attack oxidant + H2O2 rearrangement Aryl Migration (C -> O) intermediate->rearrangement ester Boric Acid Ester rearrangement->ester product 3-tert-Butylphenol ester->product Hydrolysis boric_acid + B(OH)3

Caption: Mechanism of H2O2-mediated oxidative deboronation.

Experimental Protocol: Oxidative Stability Challenge

This protocol assesses the stability of the boronic acid in the presence of hydrogen peroxide.

  • Solution Preparation:

    • Prepare a 1 mg/mL solution of (3-Tert-butoxyphenyl)boronic acid in a 1:1 mixture of acetonitrile and water.

    • Prepare a 3% (w/v) solution of hydrogen peroxide in water.

  • Reaction Setup:

    • In a vial at room temperature, add 1 mL of the boronic acid solution.

    • Initiate the reaction by adding 100 µL of the 3% hydrogen peroxide solution.

  • Time-Point Sampling and Analysis:

    • Follow the sampling and HPLC analysis procedure described in the protodeboronation protocol (Section 2.1).

    • Monitor for the decrease in the starting material peak and the appearance of a new peak corresponding to 3-tert-butylphenol.

  • Data Analysis:

    • Quantify the percentage of the boronic acid remaining at each time point to determine its lability under oxidative stress.

Section 3: Recommendations for Storage and Handling

Based on the inherent chemical liabilities of arylboronic acids, a stringent storage and handling protocol is essential to preserve the integrity of (3-Tert-butoxyphenyl)boronic acid.

  • Atmosphere: Boronic acids are susceptible to degradation from air and moisture.[15] Storage under an inert atmosphere (e.g., nitrogen or argon) is ideal. Containers should be tightly sealed when not in use.[15][16]

  • Temperature: To minimize the rate of potential degradation pathways, the compound should be stored in a cool environment. Refrigeration (2-8 °C) is recommended for long-term storage. Avoid exposure to high heat.[16]

  • Light: Store in amber glass or opaque containers to protect from light, which can potentially accelerate oxidative degradation.[15]

  • Moisture: The compound is hygroscopic and should be stored in a dry, desiccated environment to prevent water absorption, which can facilitate protodeboronation and promote boroxine formation.[7][15][16]

  • Inventory Management: Employ a First-In, First-Out (FIFO) system to ensure that older stock is used first, maximizing shelf life.[15]

Conclusion

(3-Tert-butoxyphenyl)boronic acid is a valuable synthetic intermediate whose utility is fundamentally dependent on its stability. This guide has detailed the primary thermodynamic and chemical challenges to its integrity, namely thermal decomposition, protodeboronation, and oxidation. Through the application of analytical techniques such as TGA and DSC, and by conducting kinetic studies under relevant stress conditions, researchers can gain a quantitative understanding of the compound's stability profile. Adherence to the recommended storage and handling protocols is paramount for mitigating degradation, ensuring the reagent's quality and leading to more reproducible and successful outcomes in research and development.

References

  • Eawag, "Phenol Family Degradation Pathway Map," Eawag-BBD, 2008. [Link]

  • Wang, W. et al., "Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2)," Journal of Pharmaceutical Sciences, 2000. [Link]

  • National Center for Biotechnology Information, "(3-tert-Butylphenyl)boronic acid | C10H15BO2 | CID 21582509," PubChem. [Link]

  • Apicule, "(3-((Tert-butoxy)carbonyl)phenyl)boronic acid (CAS No: 220210-56-0) API Intermediate Manufacturers," Apicule. [Link]

  • Wikipedia, "Protodeboronation," Wikipedia, 2023. [Link]

  • Denny, K. et al., "In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface," Accounts of Chemical Research, 2022. [Link]

  • DRUG REGULATORY AFFAIRS INTERNATIONAL, "Arylboronic Acids," WordPress.com, 2015. [Link]

  • Wang, S. et al., "High char yield of aryl boron-containing phenolic resins: The effect of phenylboronic acid on the thermal stability and carbonization of phenolic resins," ResearchGate, 2013. [Link]

  • Wang, S. et al., "High char yield of aryl boron-containing phenolic resins: The effect of phenylboronic acid on the thermal stability and carbonization of phenolic resins," Semantic Scholar, 2013. [Link]

  • Kuivila, H. G. & Hendrickson, A. R., "Stability and Synthesis of Phenylboronic Acids," Journal of the American Chemical Society, 1952. [Link]

  • PharmaCompass, "{3-[(tert-butoxy)carbonyl]phenyl}boronic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry," PharmaCompass.com. [Link]

  • Denny, K. et al., "In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface," ACS Publications, 2022. [Link]

  • Sato, K. et al., "H2O2-Induced Decomposition of Layer-by-Layer Films Consisting of Phenylboronic Acid-Bearing Poly(allylamine) and Poly(vinyl alcohol)," ACS Publications, 2014. [Link]

  • Nave, S. et al., "Protodeboronation of Tertiary Boronic Esters: Asymmetric Synthesis of Tertiary Alkyl Stereogenic Centers," Organic Chemistry Portal. [Link]

  • Candish, L. et al., "A General Approach to Deboronative Radical Chain Reaction with Pinacol Alkylboronic Esters," ChemRxiv, 2017. [Link]

  • Bull, J. A. et al., "Boronic acid with high oxidative stability and utility in biological contexts," PNAS, 2021. [Link]

  • ResearchGate, "Thermogravimetric Analysis (TGA) | Request PDF," ResearchGate. [Link]

  • ResearchGate, "Effect of boric acid on the DSC curves of P(AN-co-IA) in nitrogen," ResearchGate. [Link]

  • Cubework, "Boronic Acid Warehouse Storage: Solutions & Supply Options Storage," Cubework. [Link]

  • Nave, S. et al., "Protodeboronation of Tertiary Boronic Esters," University of Bristol. [Link]

  • Organic Chemistry Portal, "Protodeboronations," Organic Chemistry Portal. [Link]

  • Wikipedia, "Differential scanning calorimetry," Wikipedia, 2024. [Link]

  • Organic Syntheses, "PREPARATION OF 2-(4-CHLORO-2-METHYLPHENYL)-5,5-DIMETHYL-1,3,2-DIOXABORINANE," Organic Syntheses. [Link]

  • ACS Publications, "Dual Role of Boronic Acid Modification in Enhancing Rheological and Photophysical Properties of Supramolecular Gels," Macromolecules, 2024. [Link]

  • R Discovery, "Chapter 10 - Thermogravimetric analyzer," R Discovery, 2021. [Link]

  • Gutenberg Open Science, "The Oxidation of Organo‐Boron Compounds Using Electrochemically Generated Peroxodicarbonate," Gutenberg Open Science. [Link]

  • Bull, J. A. et al., "Boronic acid with high oxidative stability and utility in biological contexts," PMC - NIH, 2021. [Link]

  • Slideshare, "Thermogravimetry Analysis (TGA) | PDF," Slideshare. [Link]

  • Torontech, "Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability," Torontech, 2025. [Link]

  • ResolveMass Labs, "Thermogravimetric Analysis (TGA) for Material Characterization," ResolveMass Labs, 2026. [Link]

  • ResearchGate, "Order of thermodynamic stability of representative boronic esters," ResearchGate. [Link]

  • Wiley-VCH, "1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications," Wiley-VCH. [Link]

  • Organic Chemistry Portal, "Arylboronic acid or boronate synthesis," Organic Chemistry Portal. [Link]

  • Organic Syntheses, "PREPARATION OF TERT-BUTYL PHENYLSULFONYL(THIOPHEN-2-YL)METHYLCARBAMATE," Organic Syntheses. [Link]

  • Lab Alley, "How to Store Boric Acid," Lab Alley, 2025. [Link]

  • Google Patents, "Method for preparing tert-butoxycarbonyl phenylboronic acid," Google P
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Advanced Synthesis Guide: (3-Tert-butoxyphenyl)boronic Acid Precursors

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of (3-Tert-butoxyphenyl)boronic acid requires a strategic approach to balance the installation of the acid-labile tert-butoxy ether with the highly reactive conditions required for carbon-boron bond formation.[1]

This guide details the two most robust pathways: the Cryogenic Lithiation Route (High Precision/Lab Scale) and the Miyaura Borylation Route (Scalable/Catalytic).

Executive Technical Summary

  • Target Molecule: (3-Tert-butoxyphenyl)boronic acid[1]

  • CAS Number: 220210-56-0 (Acid), 1380314-24-8 (Pinacol Ester)[1]

  • Core Challenge: The tert-butyl ether moiety is acid-labile.[1] Standard acidic hydrolysis of borate intermediates must be buffered to prevent deprotection to the phenol.

  • Primary Precursor: 1-Bromo-3-(tert-butoxy)benzene.[1]

  • Strategic Utility: This moiety serves as a lipophilic isostere for phenols in drug design, improving metabolic stability and membrane permeability.

Retrosynthetic Analysis & Strategy

The synthesis relies on the "Protection-First" principle.[1] Direct borylation of 3-bromophenol followed by alkylation is chemically inefficient due to the competing reactivity of the boronic acid. Therefore, the ether must be installed before metallation.

Pathway Logic
  • Step 1 (Etherification): Conversion of 3-Bromophenol to 1-Bromo-3-(tert-butoxy)benzene.[1]

  • Step 2 (Borylation): Metal-Halogen exchange (Li or Mg) or Pd-catalyzed coupling to install the boron species.[1]

Retrosynthesis Target (3-Tert-butoxyphenyl) boronic acid Intermediate Borate Ester Intermediate Target->Intermediate Hydrolysis (Buffered) Precursor 1-Bromo-3-(tert-butoxy) benzene Intermediate->Precursor Borylation (n-BuLi or Pd) Starting 3-Bromophenol Precursor->Starting Etherification (Boc2O or Isobutylene)

Figure 1: Retrosynthetic breakdown of the target molecule.

Detailed Synthesis Protocols

Phase 1: Synthesis of Precursor 1-Bromo-3-(tert-butoxy)benzene

Rationale: Traditional Williamson ether synthesis fails with tertiary alkyl halides (E2 elimination dominates).[1] We utilize Magnesium Perchlorate catalyzed Boc-protection for lab scale (high purity) or Isobutylene addition for industrial scale.[1]

Protocol A: The Boc-Anhydride Route (Lab Scale)

This method operates under mild conditions, avoiding strong acids that might degrade the product.

  • Reagents: 3-Bromophenol (1.0 equiv), Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv), Mg(ClO₄)₂ (1-5 mol%).[1]

  • Solvent: Dichloromethane (DCM) or THF.[1]

  • Conditions: 40°C, 12-18 hours.[1]

Step-by-Step Workflow:

  • Charge: In a flame-dried flask, dissolve 3-bromophenol in anhydrous DCM (0.5 M).

  • Catalyst: Add Mg(ClO₄)₂ (0.05 equiv). Stir until dissolved.

  • Addition: Add Boc₂O (1.1 equiv) slowly to control CO₂ evolution.

  • Reaction: Heat to reflux (40°C) for 16 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1]

  • Workup: Quench with water. Extract with DCM.[1] Wash organic layer with 1M NaOH (to remove unreacted phenol) and brine.

  • Purification: Flash chromatography (Silica, 100% Hexanes -> 5% EtOAc).

  • Yield Target: 85-92%.

Protocol B: The Isobutylene Route (Industrial Scale)
  • Reagents: 3-Bromophenol, Isobutylene gas, H₂SO₄ (cat).

  • Conditions: Sealed vessel, 0-5°C -> RT.

  • Note: Requires pressure vessel handling.[1]

Phase 2: Borylation to (3-Tert-butoxyphenyl)boronic Acid

Rationale: The tert-butoxy group is stable to base (n-BuLi) but sensitive to acid.[1] The workup is the Critical Process Parameter (CPP).

Protocol: Cryogenic Lithiation-Trapping

This is the gold standard for generating high-purity arylboronic acids.[1]

  • Reagents: 1-Bromo-3-(tert-butoxy)benzene, n-Butyllithium (2.5 M in hexanes), Triisopropyl borate (B(OiPr)₃).[1]

  • Solvent: Anhydrous THF / Toluene (4:1).[1]

  • Temperature: -78°C.[1][2][3]

Step-by-Step Workflow:

  • Inertion: Flame-dry a 3-neck flask under Argon. Add 1-Bromo-3-(tert-butoxy)benzene (10 mmol) and anhydrous THF (50 mL).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Hold for 15 mins.

  • Lithiation: Add n-BuLi (10.5 mmol, 1.05 equiv) dropwise via syringe pump over 30 mins. Maintain internal temp < -70°C.

    • Mechanism:[1][3][4][5][6] Lithium-Halogen exchange generates the aryllithium intermediate.[1]

  • Trapping: Stir for 45 mins at -78°C. Add Triisopropyl borate (12 mmol, 1.2 equiv) rapidly in one portion.

  • Warming: Allow the mixture to warm to Room Temperature (RT) overnight. The solution will become a white slurry (lithium borate salt).

  • Hydrolysis (CRITICAL):

    • Cool to 0°C.[1][7]

    • Add saturated aqueous NH₄Cl (mildly acidic, pH ~5-6). DO NOT use HCl , as it will cleave the tert-butyl ether.

    • Stir vigorously for 30 mins.

  • Isolation:

    • Extract with Diethyl Ether or EtOAc.[1]

    • Wash with water and brine. Dry over Na₂SO₄.[1][4]

    • Concentrate in vacuo.[1][8]

    • Recrystallization: Hexanes/Acetone or Acetonitrile.[1]

Data Table: Process Parameters

ParameterSpecificationReason for Control
Water Content (KF) < 50 ppmMoisture kills n-BuLi instantly.[1]
Lithiation Temp < -70°CPrevents benzyne formation or ether cleavage.[1]
Hydrolysis pH 5.0 - 6.0pH < 4 risks t-butyl deprotection (cleavage to phenol).[1]
Stoichiometry 1.05 eq n-BuLiExcess base degrades the borate ester.[1]

Alternative Pathway: Miyaura Borylation (Pinacol Ester)

If the free boronic acid is difficult to isolate due to dehydration (boroxine formation), the Pinacol Ester is the preferred stable precursor.

  • Reagents: 1-Bromo-3-(tert-butoxy)benzene, Bis(pinacolato)diboron (B₂Pin₂), Pd(dppf)Cl₂, KOAc.[1]

  • Solvent: 1,4-Dioxane or DMSO.[1]

  • Conditions: 80-90°C, 4-12 hours.[1]

Workflow Start 1-Bromo-3-(tert-butoxy)benzene Reaction Heat (90°C) 1,4-Dioxane Start->Reaction Reagents B2Pin2 + KOAc Pd(dppf)Cl2 (3 mol%) Reagents->Reaction Product Boronic Acid Pinacol Ester Reaction->Product Filtration & Concentration

Figure 2: Catalytic cycle for the synthesis of the Pinacol Ester derivative.

Troubleshooting & Quality Control

Common Failure Modes
  • Loss of t-Butyl Group:

    • Symptom:[1][3][5][6][9] NMR shows broad singlet at ~5.0 ppm (phenol -OH) and loss of singlet at ~1.3 ppm (t-Bu).[1]

    • Cause: Hydrolysis was too acidic.[1]

    • Fix: Use NH₄Cl or phosphate buffer (pH 6) for workup.[1]

  • Protodeboronation:

    • Symptom:[1][3][5][6][9] Product is tert-butoxybenzene (missing Boron).[1]

    • Cause: Quenching the lithiated species with proton source (moisture) before borate addition, or heating the boronic acid in base.

    • Fix: Ensure rigorous drying of THF; add Borate at -78°C.[1]

  • Low Yield in Lithiation:

    • Cause: Incomplete Li-Hal exchange.[1]

    • Fix: Ensure 3-bromo precursor is dry; titrate n-BuLi before use.[1]

References

  • Bartoli, G., et al. (2005).[10] "Mild and Selective O-tert-Butylation of Alcohols and Phenols with tert-Butyl Dicarbonate in the Presence of Magnesium Perchlorate." Organic Letters, 7(19), 427–430. Link[1]

  • Li, W., et al. (2005). "Synthesis of 3-Pyridylboronic Acid and Its Pinacol Ester." Organic Syntheses, 81, 89. (Provides the authoritative protocol for cryogenic lithiation/borate trapping applicable to aryl systems). Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link[1]

  • Organic Chemistry Portal. "Tert-Butyl Ethers: Protection and Deprotection." (General stability data). Link

Sources

Electronic and Steric Modulation: The tert-Butoxy Group in Boronic Acid Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of a tert-butoxy (


) group onto an arylboronic acid scaffold introduces a unique duality in reactivity profiling. Electronically, it acts as a strong donor, significantly reducing the Lewis acidity of the boron center. Sterically, it imposes a "conformation lock" that can either hinder catalyst approach or protect against hydrolytic degradation, depending on its position (ortho/meta/para).

This guide deconstructs the mechanistic impact of the


 group on boronic acid stability and cross-coupling efficiency. It provides evidence-based protocols to overcome the specific failure modes—primarily protodeboronation and stalled transmetallation—associated with these electron-rich, sterically demanding substrates.

Mechanistic Foundation: The Electronic & Steric Landscape

To optimize reactivity, we must first quantify the electronic perturbation introduced by the


 group compared to the standard phenylboronic acid.
Electronic Effects (Hammett & pKa)

The tert-butoxy group is a strong electron-donating group (EDG) via resonance (


), despite the oxygen atom's inductive withdrawal (

). However, unlike a methoxy (

) group, the bulky tert-butyl moiety induces steric strain that can twist the

bond, slightly decoupling the lone pair from the

-system.
SubstituentPositionHammett Constant (

)
Electronic CharacterImpact on Boron Lewis Acidity

-

NeutralBaseline (

)

para

Strong Donor (

)
Decreased (

)

para

to

Strong Donor (

)
Decreased (

)

meta

Weak Acceptor (

)
Slight Increase

orthoN/A (Steric dominant)MixedSteric Shielding Dominates

The Lewis Acidity Conundrum: Boronic acids participate in Suzuki-Miyaura coupling via the formation of a boronate anion (


). Electron-donating groups like p-OtBu increase the electron density on the boron atom, making it less Lewis acidic.
  • Consequence: Higher pH is required to generate the reactive boronate species compared to electron-deficient arylboronic acids.

Visualization: Electronic Push vs. Steric Twist

The following diagram illustrates the competition between resonance donation and steric inhibition of resonance in ortho-substituted systems.

ElectronicEffects Substituent tert-Butoxy Group (-OtBu) Ring Aryl Ring System Substituent->Ring Resonance (+R) (Increases e- density) Substituent->Ring Inductive (-I) (Minor withdrawal) Boron Boron Center (Lewis Acid) Ring->Boron Reduces Lewis Acidity (Raises pKa) Steric Steric Bulk (tBu) Steric->Substituent Twists C-O Bond (Reduces +R overlap) Steric->Boron Shields Boron (Slows Transmetallation)

Figure 1: Mechanistic interaction map showing how the tert-butoxy group modulates boron reactivity through competing electronic donation and steric shielding.

Stability & Storage: The Protodeboronation Challenge

The most common failure mode for tert-butoxy-substituted boronic acids is not a failure to couple, but the disappearance of the starting material via protodeboronation .

The Mechanism of Degradation

Electron-rich aromatics are prone to ipso-protonation. The


 group increases electron density at the carbon attached to boron (

), facilitating proton attack and subsequent cleavage of the C-B bond.


  • Acidic Pathways: Highly rapid. Even silica gel chromatography can be acidic enough to cleave the boronic acid, yielding the deboronated arene (e.g., tert-butoxybenzene).

  • Basic Pathways: Under Suzuki conditions (hot, aqueous base), the reaction competes with transmetallation.

Storage Protocol
  • State: Store as the boronic acid pinacol ester (BPin) whenever possible. The ester is significantly more resistant to hydrolysis than the free acid.

  • Temperature:

    
     is mandatory.
    
  • Atmosphere: Argon flush. While not strictly air-sensitive, moisture accelerates protodeboronation.

Reactivity in Cross-Coupling (Suzuki-Miyaura)

Coupling


 substituted boronic acids requires a deviation from "standard" conditions (e.g., 

,

).
The Transmetallation Bottleneck

In the catalytic cycle, transmetallation is often the rate-determining step (RDS) for these substrates.

  • The high electron density makes the boronate less electrophilic (harder to form).

  • Once formed, the steric bulk (especially for ortho-substituted) hinders the approach to the Palladium(II) center.

Catalyst Selection Strategy

To overcome the slow transmetallation and prevent protodeboronation (by speeding up the coupling), use electron-rich, bulky phosphine ligands .

  • Ligands: SPhos, XPhos, or RuPhos. These ligands create a highly active mono-ligated Pd(0) species that accelerates oxidative addition and facilitates transmetallation via an open coordination site.

  • Pre-catalysts: Use Buchwald precatalysts (e.g., XPhos Pd G2) to ensure precise 1:1 L:Pd stoichiometry and rapid initiation.

Catalytic Cycle Visualization

SuzukiCycle Pd0 Pd(0)-L (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetallation (CRITICAL STEP) OxAdd->TransMet Ar'-B(OH)3- RedElim Reductive Elimination (Product Release) TransMet->RedElim Ar-Pd-Ar' RedElim->Pd0 Side Protodeboronation (Ar'-H) Boron Boronic Acid (Ar'-B(OH)2) Boron->TransMet Base/H2O Boron->Side Slow Transmetallation leads to hydrolysis

Figure 2: Suzuki-Miyaura cycle highlighting Transmetallation as the critical failure point where protodeboronation competes if the catalyst is not sufficiently active.

Experimental Protocols

Protocol A: Synthesis of p-tert-Butoxyphenylboronic Acid (Lithiation Route)

Note: Direct borylation is preferred over Mg/Li exchange if functional groups allow, but this is the standard rigorous method.

  • Preparation: Charge a flame-dried 3-neck flask with 1-bromo-4-(tert-butoxy)benzene (1.0 equiv) and anhydrous THF (

    
    ). Cool to 
    
    
    
    .
  • Lithiation: Add

    
    -BuLi (1.1 equiv) dropwise over 30 mins. Crucial: Maintain internal temp < 
    
    
    
    to prevent cleavage of the tBu group or benzyne formation.
  • Borylation: Add triisopropyl borate (

    
    , 1.2 equiv) rapidly. Stir at 
    
    
    
    for 1h, then warm to RT overnight.
  • Hydrolysis (CRITICAL): Do NOT use HCl. Quench with saturated

    
     (aq). Acidic workup will cleave the tert-butyl ether to the phenol.
    
  • Purification: Extract with EtOAc. If purification is needed, recrystallize from Hexane/EtOAc. Avoid silica columns if possible (or use basified silica: 1%

    
    ).
    
Protocol B: Optimized Cross-Coupling (The "Buchwald" Method)

Designed for sterically demanding or electron-rich boronic acids.

Reagents:

  • Aryl Halide (1.0 equiv)[1]

  • tert-Butoxy arylboronic acid (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G2 (2 mol%)

  • Base:

    
     (0.5 M aqueous solution, 3.0 equiv)
    
  • Solvent: THF or 1,4-Dioxane (degassed)

Workflow:

  • Charge: Add Aryl Halide, Boronic Acid, and XPhos Pd G2 to a vial equipped with a stir bar.

  • Inert: Seal and purge with Argon/Nitrogen (

    
    ).
    
  • Solvent: Add degassed THF and the aqueous

    
     solution via syringe.
    
  • Reaction: Heat to

    
     (for iodides/bromides) or 
    
    
    
    (for chlorides).
    • Why: Biphasic conditions with mild phosphate base protect the acid-labile

      
       group while ensuring enough concentration of boronate anion.
      
  • Monitor: Check HPLC at 1h. If protodeboronation is observed (Ar-H peak), lower temp to

    
     and increase catalyst loading to 4 mol%.
    

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Yield, High "Phenol" Byproduct Acid-catalyzed cleavage of

group.
Switch base to

or

. Ensure workup is neutral (no HCl).
Low Yield, High "Benzene" (Ar-H) Protodeboronation of C-B bond.Use anhydrous conditions (anhydrous base like

solid + minimal water) or switch to Boronic Ester (BPin).
No Reaction (SM Recovery) Catalyst deactivation or Steric hindrance.Switch ligand to SPhos (for steric bulk) or RuPhos (for electron-rich). Increase temp.
Homocoupling of Boronic Acid Oxidative coupling (

).
Rigorous deoxygenation required. Remove

more thoroughly.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Link

Sources

Safety data sheet (SDS) and hazards for (3-Tert-butoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety, Stability Architecture, and Application Protocols

Executive Technical Summary

This guide serves as a comprehensive operational manual for (3-Tert-butoxyphenyl)boronic acid (CAS: 312931-06-9). Unlike generic Safety Data Sheets (SDS), this document integrates hazard identification with the chemical behavior of arylboronic acids—specifically the equilibrium between the free acid and its cyclic anhydride (boroxine).

This compound is a critical intermediate in medicinal chemistry, primarily utilized in Suzuki-Miyaura cross-coupling to introduce the m-tert-butoxyphenyl motif, a lipophilic ether group often used to modulate metabolic stability and potency in drug candidates.

Chemical Identity & Physiochemical Profile

Precise identification is the first step in safety. The tert-butoxy group introduces specific steric and electronic properties distinct from alkyl analogues.

ParameterTechnical Specification
Chemical Name (3-Tert-butoxyphenyl)boronic acid
CAS Number 312931-06-9
Molecular Formula C₁₀H₁₅BO₃
Molecular Weight 194.04 g/mol
Physical State Off-white to beige powder
Solubility Soluble in MeOH, DMSO, DMF; sparingly soluble in water.
Structural Feature Meta-substituted arylboronic acid with a bulky tert-butyl ether group.
The Boroxine Equilibrium (Critical Quality Attribute)

Researchers must recognize that this compound is not static. Upon storage, particularly in dry conditions, it dehydrates to form a trimeric boroxine anhydride. This is reversible but affects stoichiometry calculations.

BoroxineEquilibrium BA (3-Tert-butoxyphenyl)boronic acid (Monomer) Dehydration Dehydration (- 3 H₂O) BA->Dehydration Vacuum/Heat/Storage Boroxine Boroxine Anhydride (Trimer) Dehydration->Boroxine Hydrolysis Hydrolysis (+ 3 H₂O) Boroxine->Hydrolysis Aqueous Base Hydrolysis->BA

Figure 1: The dynamic equilibrium between the boronic acid monomer and its trimeric anhydride. Stoichiometric adjustments may be required if the material has been desiccated for long periods.

Hazard Identification & Toxicology (GHS Standards)

While not classified as acutely toxic (Category 1 or 2), this compound poses significant irritation risks typical of boronic acids. The Lewis acidity of the boron center contributes to mucous membrane irritation.

GHS Classification[1][2]
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2][3][4][5]

    • H319: Causes serious eye irritation.[1][2][3]

    • H335: May cause respiratory irritation.[1][2][4][5]

Precautionary Strategy (P-Statements)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/eye protection/face protection.[2][3][4][5]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do.[3][5] Continue rinsing.[5]

Toxicological Context[4][6]
  • Acute Toxicity: Data is limited for this specific CAS, but structure-activity relationships (SAR) suggest low acute oral toxicity (LD50 > 2000 mg/kg extrapolated from phenylboronic acid).

  • Respiratory Risk: The fine powder nature combined with the acidity of the boronic group makes inhalation the primary occupational hazard. Use a localized exhaust hood.[3]

Safe Handling & Storage Architecture

Stability is the primary concern for boronic acids. They are susceptible to protodeboronation (cleavage of the C-B bond) under specific conditions, and oxidation.[6]

Storage Protocol
  • Temperature: Store at 2–8°C.

  • Atmosphere: Inert gas (Argon/Nitrogen) is preferred but not strictly required unless long-term storage (>6 months) is planned.

  • Humidity: Keep tightly closed. Moisture shifts the equilibrium toward the acid (monomer), which is acceptable, but excessive moisture can promote microbial growth or clumping.

Handling Workflow (Decision Logic)

The following decision tree outlines the safe handling procedure to minimize exposure and degradation.

HandlingWorkflow Start Start: Material Retrieval PPE Check PPE: Nitrile Gloves, Goggles, Lab Coat Start->PPE State Physical State Check: Free flowing powder? PPE->State Weighing Weigh inside Fume Hood State->Weighing Yes Lumps Break lumps gently (Avoid dust generation) State->Lumps No (Clumped) Reaction Proceed to Reaction Weighing->Reaction Lumps->Weighing Reseal Reseal with Parafilm Store at 4°C Reaction->Reseal

Figure 2: Operational workflow for handling (3-Tert-butoxyphenyl)boronic acid to ensure personnel safety and material integrity.

Application Context: Suzuki-Miyaura Coupling

The primary utility of this compound is the installation of the 3-tert-butoxyphenyl group. The tert-butoxy group is an electron-donating group (EDG) by resonance, which activates the aryl ring. However, the meta positioning moderates this effect compared to para substitution.

Optimized Protocol (Self-Validating System)

Objective: Coupling of (3-Tert-butoxyphenyl)boronic acid with an aryl bromide.

Why this Protocol?

  • Catalyst: Pd(dppf)Cl₂ is used over Pd(PPh₃)₄ because it is more robust, air-stable, and the bidentate ligand prevents rapid catalyst deactivation [1].

  • Base: Potassium Carbonate (K₂CO₃) is mild enough to prevent rapid protodeboronation of the electron-rich boronic acid while sufficiently basic to activate the boron species [2].

Reagents Table
ReagentEquivalentsRole
Aryl Bromide1.0 equivElectrophile
(3-Tert-butoxyphenyl)boronic acid 1.2 – 1.5 equiv Nucleophile (Excess accounts for potential deboronation)
Pd(dppf)Cl₂ · DCM0.03 – 0.05 equivCatalyst
K₂CO₃ (2M Aqueous)3.0 equivActivator (Base)
1,4-DioxaneSolventMiscible organic phase
Step-by-Step Methodology
  • Charge: In a reaction vial, add the Aryl Bromide, Boronic Acid, and Pd catalyst.

  • Inert: Seal the vial and purge with Nitrogen/Argon for 5 minutes. Validation: This prevents homocoupling of the boronic acid (oxidative dimerization).

  • Solvent Addition: Add degassed 1,4-Dioxane and 2M K₂CO₃ solution via syringe.

  • Thermal Activation: Heat to 80–90°C.

    • Visual Check: The reaction mixture should turn black/dark brown (active Pd species). If it remains pale yellow or precipitates Pd black immediately, oxygen may be present.

  • Monitoring: Check via TLC or LC-MS after 2 hours. Look for the consumption of the Aryl Bromide (limiting reagent).

  • Workup: Dilute with Ethyl Acetate, wash with water/brine. Dry over MgSO₄.

Emergency Response & Waste Management

ScenarioResponse Protocol
Spill (Solid) Do not dry sweep (dust hazard). Dampen with wet paper towels, wipe up, and place in a sealed bag.
Eye Contact Flush immediately with water for 15 minutes.[5] The acidity can cause stinging; seek medical attention if redness persists.
Fire Use CO₂, dry chemical, or foam. Boron compounds can emit toxic fumes under high heat.
Disposal Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Do not drain.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

  • PubChem. (n.d.). (3-tert-Butoxyphenyl)boronic acid (CAS 312931-06-9).[7] National Library of Medicine.

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: Arylboronic Acids General Guidelines.

Sources

Crystal structure analysis of (3-Tert-butoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Elucidation and Supramolecular Synthons of (3-Tert-butoxyphenyl)boronic Acid

Executive Summary

The structural characterization of (3-tert-butoxyphenyl)boronic acid presents a unique challenge in small-molecule crystallography due to the competing equilibrium between the free boronic acid and its dehydrated boroxine trimer. This guide outlines the definitive protocol for obtaining single-crystal X-ray diffraction (SC-XRD) quality crystals, solving the phase problem, and analyzing the resulting supramolecular synthons.

Understanding the solid-state arrangement of this molecule is critical for medicinal chemistry applications, particularly in fragment-based drug discovery (FBDD), where the tert-butoxy group serves as a lipophilic anchor and the boronic acid moiety acts as a reversible covalent warhead (e.g., for serine proteases).

Molecular Profile and Structural Context

Before initiating crystallization, one must distinguish the target molecule from its common analogs to predict packing behavior.

  • Target Compound: (3-Tert-butoxyphenyl)boronic acid[1]

  • Chemical Formula:

    
    
    
  • Key Structural Features:

    • Boronic Acid Headgroup: A bidentate hydrogen bond donor/acceptor capable of forming the classic

      
       homodimer.
      
    • Meta-Substitution: The tert-butoxy group at the 3-position introduces significant steric bulk without disrupting the electronic conjugation of the phenyl ring to the boron atom.

    • Lipophilicity: The bulky t-butyl tail drives hydrophobic packing, often competing with the directional hydrogen bonding of the headgroup.

The "Boroxine Trap": Pre-Crystallization Protocol

A common failure mode in crystallizing arylboronic acids is the inadvertent isolation of the dehydrated boroxine (anhydride) trimer. Boronic acids exist in a dynamic equilibrium with boroxines, driven by entropy and water removal.

Critical Directive: You must ensure the sample is the free acid before setting up crystal trays.

Validation Workflow (Self-Validating Protocol)
  • Dissolve 5 mg of sample in

    
     with 1% 
    
    
    
    .
  • Acquire

    
     NMR.
    
  • Analyze the aromatic region: Boroxines typically show a downfield shift (approx. +0.2 ppm) relative to the free acid due to the electron-withdrawing nature of the boroxine ring.

  • Check the B-OH signal: A broad singlet around 8.0–8.2 ppm (2H) confirms the acid. Absence indicates the boroxine.

Diagram 1: The Boroxine-Acid Equilibrium & Crystallization Logic

BoroxineEquilibrium Acid Free Boronic Acid (Target) Boroxine Boroxine Trimer (Dehydrated Impurity) Acid->Boroxine - 3 H2O (Heat/Vacuum) Cryst Crystallization (Vapor Diffusion) Acid->Cryst High Humidity Controlled Evap Boroxine->Acid + H2O (Hydrolysis) Boroxine->Cryst Dry Solvents (Avoid!) Water H2O XRD SC-XRD Analysis Cryst->XRD Single Crystal

Caption: The dynamic equilibrium between boronic acid and boroxine. Successful crystallization of the acid requires maintaining water activity to suppress dehydration.

Crystallization Strategy

Standard evaporation often yields amorphous powder or the boroxine. The following Vapor Diffusion protocol is optimized for lipophilic boronic acids.

Reagents:

  • Solvent (Good): Acetone or Tetrahydrofuran (THF). These accept hydrogen bonds, stabilizing the monomeric acid in solution.

  • Anti-solvent (Bad): Hexanes or Pentane (to drive the lipophilic t-butoxy group aggregation).

  • Additive: 1% Water (v/v) added to the solvent to prevent dehydration.

Step-by-Step Protocol:

  • Prepare Solution: Dissolve 20 mg of (3-tert-butoxyphenyl)boronic acid in 1.0 mL of Acetone containing 10

    
     of water. Filter through a 0.2 
    
    
    
    PTFE syringe filter into a small inner vial (GC vial).
  • Setup Diffusion: Place the open inner vial inside a larger scintillation vial containing 3 mL of Hexanes.

  • Seal & Wait: Cap the outer vial tightly. Store at 4°C in the dark.

  • Observation: Birefringent plates or prisms should appear within 48–72 hours.

    • Troubleshooting: If needles appear, the crystallization is too fast. Reduce concentration by 50%.

Structural Analysis & Supramolecular Synthons

Upon solving the structure (typically in space groups


 or 

), the analysis must focus on three specific regions.
A. The Primary Synthon: The Dimer

Arylboronic acids almost universally crystallize as centrosymmetric dimers. This is the "fingerprint" of the structure.

  • Mechanism: Two molecules interact via a "head-to-head" interaction.[2]

  • Metrics:

    • Bond:

      
      [3][4]
      
    • Distance:

      
       (Donor-Acceptor distance).
      
    • Geometry: The

      
       group should be nearly coplanar with the phenyl ring (torsion angle 
      
      
      
      ) to maximize resonance, unless the tert-butoxy group forces a twist.
B. The Meta-Alkoxy Effect

The tert-butoxy group at the 3-position is the critical differentiator.

  • Conformation: Expect the

    
     bond to lie in the plane of the phenyl ring, but the tert-butyl methyl groups will rotate to minimize steric clash with the ortho-hydrogen (H2).
    
  • Packing: Unlike planar molecules that stack efficiently (

    
     stacking), the bulky t-butyl group acts as a "spacer." This often leads to herringbone packing  motifs rather than slipped-parallel stacks, increasing the unit cell volume.
    
Diagram 2: The Hydrogen Bonded Dimer Network

Synthon MolA Molecule A (Donor/Acceptor) Dimer Centrosymmetric Dimer R2,2(8) Motif MolA->Dimer O-H...O (2.75 Å) MolB Molecule B (Donor/Acceptor) MolB->Dimer O-H...O (2.75 Å) Stack Crystal Packing (Herringbone) Dimer->Stack Van der Waals (t-Butyl groups)

Caption: The primary supramolecular synthon. Two boronic acid molecules form an 8-membered ring via hydrogen bonds, driven by the syn-anti conformation of the hydroxyls.

Quantitative Data Summary (Expected Metrics)

The following table summarizes the structural parameters typically observed for meta-substituted phenylboronic acids, serving as a reference for validation.

ParameterExpected ValueStructural Significance
Space Group

or

Centrosymmetric packing is favored by the dimer.
B-O Bond Length

Indicates partial double bond character (

overlap).
O-B-O Angle

Trigonal planar geometry at Boron.
C(ipso)-B Torsion

Low torsion indicates conjugation; High torsion (>30°) implies steric strain.
H-Bond Distance

Strength of the dimer interface.

Application in Drug Design

The crystal structure of (3-tert-butoxyphenyl)boronic acid is not merely an academic exercise; it provides a template for fragment growing .

  • Pharmacophore Mapping: The

    
     distances define the "warhead" geometry required to bind to serine residues in protease active sites (e.g., covalent inhibition of proteasomes or 
    
    
    
    -lactamases).
  • Vector Analysis: The vector defined by the tert-butoxy group indicates the optimal trajectory for growing the molecule into hydrophobic pockets of the target protein.

References

  • General Boronic Acid Crystallography: Rettig, S. J., & Trotter, J. (1977).[2][3] Crystal and molecular structure of phenylboronic acid. Canadian Journal of Chemistry, 55(17), 3071–3075. Link

  • Supramolecular Synthons: Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition, 34(21), 2311–2327. Link

  • Boroxine-Acid Equilibrium: Hall, D. G. (Ed.).[4][5] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Hydrogen Bonding Motifs: Rodríguez-Cuamatzi, P., et al. (2004).[2] Supramolecular assembly of phenylboronic acids. Crystal Growth & Design, 4(3), 465-471. Link

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of meta-tert-Butoxy Biaryls via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, field-proven protocol for the synthesis of meta-tert-butoxy biaryls utilizing the Suzuki-Miyaura cross-coupling reaction. The tert-butoxy (t-OBu) moiety is a critical pharmacophore in medicinal chemistry, serving as a lipophilic, metabolically stable bioisostere for methoxy or phenolic groups. However, its steric bulk and acid sensitivity present specific synthetic challenges.

This guide moves beyond traditional tetrakis(triphenylphosphine)palladium(0) methods, recommending a Buchwald-type precatalyst system (Pd-XPhos or Pd-SPhos) . This approach ensures high turnover numbers (TON), suppresses protodeboronation of the electron-rich boronic acid, and preserves the acid-labile ether linkage through a buffered, base-mediated workup.

Introduction & Retrosynthetic Logic

The Chemical Challenge

Synthesizing meta-tert-butoxy biaryls involves two primary hurdles:

  • Electronic Deactivation: The tert-butoxy group is strongly electron-donating by resonance. When located on the boronic acid, it increases the electron density at the carbon-boron bond, which can paradoxically slow down the transmetallation step and increase susceptibility to protodeboronation (hydrolysis of the C-B bond without coupling).

  • Steric & Stability Factors: The bulky tert-butyl group imposes steric crowding, requiring a ligand with a large cone angle to facilitate reductive elimination. Furthermore, the t-OBu ether bond is acid-labile; exposure to strong acids (often used in standard workups) will cleave the group to a phenol.

Strategic Approach

The optimal route utilizes 3-tert-butoxyphenylboronic acid coupled with an aryl halide. We employ a Dialkylbiarylphosphine Ligand (XPhos) system. The bulky, electron-rich nature of XPhos facilitates the oxidative addition of aryl chlorides/bromides and accelerates the reductive elimination of the sterically congested biaryl product.

Critical Parameter Optimization

ParameterRecommendationScientific Rationale
Catalyst Source XPhos Pd G3 (or Pd(OAc)₂ + XPhos)The G3 precatalyst ensures rapid generation of the active L-Pd(0) species without an induction period, crucial for preventing boronic acid degradation [1].
Base K₃PO₄ (Tribasic Potassium Phosphate) Provides sufficient basicity to activate the boronic acid (forming the boronate 'ate' complex) but is milder than hydroxides, protecting the t-OBu group.
Solvent System 1,4-Dioxane / Water (4:1) The biphasic nature dissolves inorganic bases while the water component is strictly required for the transmetallation mechanism.
Temperature 80°C - 100°C Sufficient thermal energy to drive the cycle; higher temps (>110°C) risk ether cleavage if trace acid is generated.

Mechanism of Action

The catalytic cycle for this specific substrate class relies on the unique properties of the XPhos ligand.

SuzukiCycle PreCat Precatalyst (XPhos Pd G3) Pd0 Active Species [L-Pd(0)] PreCat->Pd0 Activation (Base) OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd + Aryl Halide (Ar-X) TransMet Transmetallation (Ar-Pd(II)-Ar') OxAdd->TransMet + Boronate Complex RedElim Reductive Elimination (Biaryl Product) TransMet->RedElim RedElim->Pd0 Regeneration Boronate Boronate Complex [Ar'-B(OH)3]- K+ Boronate->TransMet Transfer Ar' BoronicAcid 3-t-Butoxy Boronic Acid BoronicAcid->Boronate + Base Base K3PO4 (aq) Base->Boronate

Figure 1: Catalytic cycle highlighting the entry of the bulky meta-tert-butoxy moiety during transmetallation.

Standardized Experimental Protocol

Materials Required[1][2]
  • Aryl Halide (1.0 equiv): Aryl bromide or chloride (Avoid iodides if regioselectivity issues arise, though generally acceptable).

  • Boronic Acid (1.2 - 1.5 equiv): 3-tert-butoxyphenylboronic acid.

  • Catalyst (2-3 mol%): XPhos Pd G3 (CAS: 1445085-55-1).

  • Base (3.0 equiv): K₃PO₄ (finely ground).

  • Solvent: 1,4-Dioxane (HPLC grade) and Deionized Water.

Step-by-Step Methodology

Step 1: Reaction Assembly (Inert Atmosphere)

  • Charge a reaction vial (equipped with a magnetic stir bar) with the Aryl Halide (1.0 mmol) and 3-tert-butoxyphenylboronic acid (1.2 mmol, 233 mg).

  • Add XPhos Pd G3 (0.02 mmol, ~17 mg).

  • Add K₃PO₄ (3.0 mmol, 636 mg).

  • Seal the vial with a septum cap.

  • Crucial: Evacuate the vial and backfill with Nitrogen or Argon (repeat 3 times) to remove atmospheric oxygen, which poisons the Pd(0) species.

Step 2: Solvent Addition

  • Syringe in 1,4-Dioxane (4.0 mL) and degassed Water (1.0 mL).

  • The mixture will appear as a suspension.

Step 3: Reaction

  • Place the vial in a pre-heated block at 80°C .

  • Stir vigorously (800-1000 RPM). High agitation is required for biphasic transfer.

  • Monitor via HPLC or TLC after 2 hours.

    • TLC Tip: The tert-butoxy group is UV active. Use a co-spot to differentiate product from de-brominated side products.

    • Completion: Most reactions complete within 2-6 hours.

Step 4: Workup (The "Safe-Ether" Protocol)

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (10 mL).

  • Wash 1: Water (10 mL).

  • Wash 2: Brine (10 mL).

  • Critical:Do NOT use HCl or acidic washes. If pH adjustment is needed, use saturated NH₄Cl (mildly acidic, pH ~5-6) but minimize contact time.

  • Dry the organic layer over Na₂SO₄ (Sodium Sulfate). MgSO₄ is slightly Lewis acidic and theoretically risky for highly sensitive ethers, though usually acceptable; Na₂SO₄ is safer.

  • Filter and concentrate under reduced pressure.

Step 5: Purification

  • Purify via Flash Column Chromatography (Silica Gel).

  • Eluent: Hexanes/Ethyl Acetate gradient (typically 0-20% EtOAc).

  • Note:meta-tert-butoxy biaryls are often oils or low-melting solids.

Workflow Visualization

Workflow Setup Setup: Combine Reagents (Inert Atm) Reaction Reaction: 80°C, 2-6 hrs Dioxane/H2O Setup->Reaction QC QC Check: TLC/HPLC (Look for Ar-Br consumption) Reaction->QC QC->Reaction Incomplete Workup Workup: EtOAc Extr. NO ACID WASH QC->Workup Complete Purify Purification: Flash Column (Hex/EtOAc) Workup->Purify

Figure 2: Operational workflow emphasizing the critical non-acidic workup step.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Conversion (<50%) Oxygen poisoning or degraded catalyst.Ensure rigorous degassing. Switch to XPhos Pd G3 if using separate Pd/Ligand sources.
Protodeboronation Boronic acid hydrolysis (Ar-B(OH)₂

Ar-H).
Increase Boronic Acid equivalents to 1.5. Lower temp to 60°C and extend time.
Phenol Formation Cleavage of t-butyl ether.Check aqueous layer pH during workup. Ensure no strong acids were used. Verify glassware wasn't acid-washed recently.
Homocoupling (Ar-Ar) Oxidation of boronic acid.Strictly exclude air. Reduce catalyst loading slightly.

Validation Data (NMR):

  • ¹H NMR: The tert-butyl group typically appears as a sharp singlet (9H) in the 1.30 – 1.45 ppm range.

  • ¹³C NMR: The quaternary carbon of the t-OBu group appears around 78-80 ppm .

References

  • Bruno, N. C., & Buchwald, S. L. (2013).[1] Synthesis and Application of Palladium Precatalysts that Accommodate Extremely Bulky Di-tert-butylphosphino Biaryl Ligands. Organic Letters, 15(11), 2876–2879. [Link]

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Parrish, C. A., & Buchwald, S. L. (2001).[3][4] Palladium-Catalyzed Formation of Aryl tert-Butyl Ethers from Unactivated Aryl Halides.[4] The Journal of Organic Chemistry, 66(7), 2498–2500. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

Sources

Converting (3-Tert-butoxyphenyl)boronic acid to boronate esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the conversion of (3-tert-butoxyphenyl)boronic acid (CAS: 312931-06-9) into its corresponding boronate esters. While boronic acids are versatile, they suffer from variable stoichiometry (anhydride/boroxine equilibrium), poor solubility in non-polar solvents, and susceptibility to protodeboronation. Converting them to esters—specifically Pinacol and MIDA boronates—enhances lipophilicity, simplifies purification, and enables iterative cross-coupling.

Critical Constraint: The tert-butoxy group is acid-labile. Standard acid-catalyzed esterification methods (e.g., H₂SO₄ catalysis) pose a high risk of cleaving the ether to a phenol. The protocols below utilize neutral, dehydration-driven equilibria to ensure chemoselectivity.

Strategic Analysis & Mechanism

The formation of boronate esters is a reversible condensation reaction. To drive the reaction to completion, water must be removed (Le Chatelier’s principle).

The Equilibrium Challenge:



  • Thermodynamic Driver: Removal of water via physical desiccant (MgSO₄) or azeotropic distillation (Dean-Stark).

  • Kinetic Barrier: Steric bulk of the tert-butoxy group at the meta position is moderate but allows for standard reaction times.

Visualizing the Workflow

The following diagram outlines the decision logic for selecting the appropriate ester based on downstream application.

G Start (3-Tert-butoxyphenyl) boronic acid Decision Intended Application? Start->Decision Pinacol Pinacol Ester (Standard Coupling) Decision->Pinacol Immediate Use MIDA MIDA Boronate (Storage / Iterative) Decision->MIDA Long-term Storage Method_Pin Method A: MgSO4 Dehydration (Ambient Temp) Pinacol->Method_Pin Method_MIDA Method B: Dean-Stark Azeotrope (Reflux) MIDA->Method_MIDA Result_Pin Lipophilic, Reactive, Unstable on Silica Method_Pin->Result_Pin Result_MIDA Crystalline, Stable, Silica Compatible Method_MIDA->Result_MIDA

Figure 1: Decision matrix for ester selection based on stability requirements and downstream chemistry.

Protocol A: Synthesis of Pinacol Boronate

Target: 2-(3-(tert-butoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Best For: Immediate use in Suzuki-Miyaura coupling; increasing solubility in non-polar solvents.

Rationale

We utilize anhydrous Magnesium Sulfate (MgSO₄) as a water scavenger. This method proceeds at ambient temperature (20–25°C), completely avoiding thermal stress or acidic conditions that could cleave the tert-butyl ether.

Materials
  • (3-Tert-butoxyphenyl)boronic acid (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Anhydrous MgSO₄ (2.0–3.0 equiv)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) [Anhydrous]

Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar. Purge with nitrogen (though strict inert atmosphere is not critical, it prevents moisture uptake).

  • Dissolution: Add (3-tert-butoxyphenyl)boronic acid (e.g., 1.0 g, 5.6 mmol) and Pinacol (0.73 g, 6.2 mmol) to the flask.

  • Solvent Addition: Add anhydrous DCM (12 mL, ~0.5 M concentration). Stir until solids dissolve.

  • Dehydration: Add anhydrous MgSO₄ (1.35 g, ~11 mmol) in one portion.

  • Reaction: Stopper the flask and stir vigorously at room temperature for 12–16 hours.

    • Checkpoint: Monitor by TLC (Visualize with UV; boronic acids often streak, esters run higher and cleaner).

  • Workup: Filter the mixture through a pad of Celite to remove hydrated MgSO₄. Wash the pad with DCM (2 x 10 mL).

  • Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator).

  • Purification (Optional): The residue is often sufficiently pure (>95%). If purification is needed, use a short plug of silica gel, but elute quickly using 5% EtOAc/Hexanes.

    • Warning: Pinacol esters can hydrolyze on acidic silica. Pre-treat silica with 1% Triethylamine if degradation is observed.

Protocol B: Synthesis of MIDA Boronate

Target: MIDA boronate of (3-tert-butoxyphenyl)boronic acid Best For: Long-term storage, purification via standard chromatography, or "slow-release" cross-coupling.

Rationale

N-Methyliminodiacetic acid (MIDA) forms a rigid, cage-like structure that rehybridizes boron from


 to 

. This shuts down the empty p-orbital, rendering the complex immune to hydrolysis and air oxidation. We use a Dean-Stark apparatus to remove water azeotropically. The solvent system (Toluene/DMSO) is required to dissolve the polar MIDA ligand.
Materials
  • (3-Tert-butoxyphenyl)boronic acid (1.0 equiv)

  • N-Methyliminodiacetic acid (MIDA) (1.2 equiv)

  • Solvents: Toluene and DMSO (10:1 ratio)

Step-by-Step Procedure
  • Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charging: Add the boronic acid (1.0 equiv) and MIDA (1.2 equiv) to the flask.

  • Solvent: Add a mixture of Toluene and DMSO (e.g., 45 mL Toluene / 5 mL DMSO for a 5 mmol scale).

  • Reflux: Heat the mixture to reflux (bath temp ~120°C) with vigorous stirring.

    • Observation: Water will collect in the trap. The reaction is typically complete when water evolution ceases (2–4 hours).

    • Safety Note: Do not prolong heating beyond necessary conversion to minimize thermal risk to the tert-butoxy group (though it is generally stable in neutral toluene at this temp).

  • Workup: Cool the mixture to room temperature.

  • Concentration: Remove Toluene under reduced pressure.

  • Extraction: Dilute the remaining DMSO solution with Ethyl Acetate and wash extensively with water (3x) and brine (1x) to remove DMSO and unreacted MIDA.

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. Recrystallize from Acetone/Ether or purify via flash chromatography (MIDA boronates are stable on silica). Elute with EtOAc/Acetone mixtures.

Comparative Data & Validation

FeaturePinacol Ester (Protocol A)MIDA Boronate (Protocol B)
Reaction Temp 25°C (Ambient)110°C (Reflux)
Time 12–16 Hours2–4 Hours
Atom Economy HighModerate (MIDA is heavier)
Silica Stability Low (Prone to hydrolysis)High (Indefinitely stable)
Reactivity Active in Suzuki CouplingInert (Must be hydrolyzed first)
t-Butoxy Risk NegligibleLow (Thermal cleavage possible if acidic)
QC Specifications
  • 1H NMR (CDCl₃):

    • Pinacol: Look for a singlet at ~1.34 ppm (12H) for the pinacol methyls. The aromatic protons will shift slightly upfield compared to the acid.

    • MIDA: Look for the characteristic doublets of the N-CH₂ protons (an AB system due to the rigid cage) around 3.8–4.2 ppm and the N-Me singlet at ~2.5 ppm.

  • 11B NMR:

    • Pinacol: Shift around 30–35 ppm (sp² character).

    • MIDA: Shift around 10–12 ppm (sp³ character).

References

  • General Pinacol Synthesis: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • MIDA Boronate Technology: Gillis, E. P., & Burke, M. D. (2007).[1] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716–6717. [Link]

  • Stability of Boronate Esters on Silica: Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions.[2] Organic Letters, 24(19), 3510–3514.[3] [Link][2][3]

  • Tert-Butyl Ether Stability: Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to section on Phenol protection).

Sources

Application Note: A Guide to the Esterification of (3-tert-Butoxyphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-tert-Butoxyphenyl)boronic acid is a valuable building block in organic synthesis, frequently employed in the construction of complex molecular architectures found in pharmaceuticals and advanced materials. However, like many boronic acids, it can be susceptible to decomposition (e.g., protodeboronation and trimerization to boroxines), which can complicate its long-term storage and utility in multi-step syntheses.[1] Converting the boronic acid to a more robust boronic ester derivative is a critical strategy to enhance its stability and handling properties.[2]

This guide provides a detailed overview of the primary reagents and protocols for the esterification of (3-tert-butoxyphenyl)boronic acid, with a focus on two of the most widely used and synthetically valuable derivatives: pinacol esters and N-methyliminodiacetic acid (MIDA) boronates. As a senior application scientist, this document moves beyond simple procedural lists to explain the underlying chemical principles and strategic considerations, empowering researchers to make informed decisions for their specific synthetic challenges.

The Strategic Imperative for Esterification

The utility of boronic acids in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, is well-established.[3] The transformation of a boronic acid to a boronic ester serves several key purposes:

  • Enhanced Stability: Esterification protects the boronic acid moiety from degradation pathways, making the reagents significantly more stable for storage and handling in air.[1]

  • Improved Solubility: Boronic esters often exhibit better solubility in organic solvents compared to the free acids, facilitating their use in a wider range of reaction conditions.[2]

  • Compatibility and Purification: Many boronic esters, especially MIDA boronates, are crystalline solids compatible with standard purification techniques like silica gel chromatography.[4][5]

  • Controlled Reactivity: As exemplified by MIDA boronates, esterification can be used as a protecting group strategy to "turn off" the reactivity of the boron center, enabling sequential or iterative cross-coupling reactions.[6][7]

Pinacol Esterification: The Workhorse Derivative

The formation of a pinacol ester is the most common method for stabilizing boronic acids. The resulting 4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure is significantly more robust than the free boronic acid while remaining highly reactive in Suzuki-Miyaura coupling reactions.[2][8]

Mechanism and Rationale

The reaction proceeds via a condensation between the boronic acid and pinacol (2,3-dimethyl-2,3-butanediol). The process is an equilibrium that is driven to completion by the removal of water, typically through azeotropic distillation or the use of a dehydrating agent. The bulky methyl groups of the pinacol ligand provide steric shielding to the boron center, contributing to the ester's stability.

Experimental Protocol: Pinacol Ester Synthesis

This protocol describes a straightforward method using a dehydrating agent at room temperature.

Materials:

  • (3-tert-Butoxyphenyl)boronic acid

  • Pinacol

  • Magnesium sulfate (MgSO₄), anhydrous

  • Diethyl ether (Et₂O) or Tetrahydrofuran (THF)

Procedure:

  • To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add (3-tert-butoxyphenyl)boronic acid (1.0 equiv).

  • Add pinacol (1.0-1.1 equiv) and anhydrous magnesium sulfate (1.5 equiv).[9]

  • Add anhydrous diethyl ether or THF to form a stirrable suspension.

  • Stir the suspension vigorously at room temperature for 18-24 hours. The progress can be monitored by TLC or GC-MS.

  • Upon completion, filter the suspension to remove the magnesium sulfate and any other solids.

  • Wash the filtered solids with a small amount of fresh solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude pinacol ester.

Purification Considerations

A common challenge in purifying pinacol boronic esters is their tendency to adsorb strongly to silica gel, sometimes leading to low recovery or decomposition on the column.[10][11] To mitigate this, a modified chromatography method is highly recommended.

Protocol: Boric Acid-Impregnated Silica Gel Chromatography

  • Preparation of Gel: Prepare a slurry of silica gel in a 5% (w/v) solution of boric acid in ethanol. Allow it to stand for 1 hour with occasional shaking.[10]

  • Drying: Remove the solvent by filtration and wash the gel with fresh ethanol. Dry the impregnated silica gel in a vacuum oven at 60°C for 1.5-2 hours.[10]

  • Chromatography: Use this boric acid-treated silica gel for flash column chromatography. This treatment neutralizes the Lewis basic sites on the silica, reducing the over-adsorption of the boronic ester and improving recovery.[10][12]

Workflow for Pinacol Esterification

G cluster_prep Reaction Setup boronic_acid (3-tert-Butoxyphenyl)boronic Acid stir Stir at RT (18-24h) boronic_acid->stir pinacol Pinacol pinacol->stir mgso4 Anhydrous MgSO4 mgso4->stir solvent Anhydrous Ether/THF solvent->stir workup Filtration & Concentration stir->workup crude Crude Pinacol Ester workup->crude purify Chromatography (Boric Acid-Treated Silica) crude->purify product Purified Pinacol Ester purify->product

Caption: Workflow for Pinacol Ester Synthesis.

MIDA Esterification: A Tool for Controlled Synthesis

The development of N-methyliminodiacetic acid (MIDA) boronates represents a paradigm shift in synthetic strategy, transforming the boronic acid moiety into a robust protecting group.[4][5] This allows for iterative cross-coupling (ICC), a powerful technique for the modular assembly of complex molecules.[5][7]

Mechanism of Protection and Deprotection

The key to the MIDA boronate's stability lies in a change of the boron atom's geometry and hybridization.

  • Protection: N-methyliminodiacetic acid is a trivalent ligand that complexes with the sp²-hybridized boron atom of the boronic acid. This forms a stable, bicyclic structure where the boron center is rehybridized to a tetrahedral, sp³ geometry.[6][13] This sp³-hybridized boron is unreactive towards transmetalation under standard anhydrous Suzuki-Miyaura conditions.[4][6]

  • Deprotection: The MIDA ligand can be readily cleaved to regenerate the free, sp²-hybridized boronic acid. This is typically achieved under mild aqueous basic conditions (e.g., 1M NaOH or even NaHCO₃) at room temperature.[4][5]

This reversible protection makes MIDA boronates exceptionally useful building blocks. They are generally crystalline, air-stable solids that are compatible with a wide range of synthetic reagents and silica gel chromatography.[5][14]

Experimental Protocol: MIDA Boronate Synthesis

This protocol utilizes MIDA anhydride, which serves as both the ligand source and an in-situ desiccant, simplifying the procedure.[15]

Materials:

  • (3-tert-Butoxyphenyl)boronic acid

  • N-methyliminodiacetic anhydride (MIDA anhydride)

  • Anhydrous 1,4-dioxane

Procedure:

  • In a vial, combine (3-tert-Butoxyphenyl)boronic acid (1.0 equiv) and MIDA anhydride (1.5-3.0 equiv).[15]

  • Seal the vial with a PTFE septum cap, then evacuate and backfill with an inert gas (e.g., N₂) three times.

  • Add anhydrous dioxane via syringe.

  • Place the sealed vial in a preheated heating block at 70-80°C and stir for 24 hours.[15]

  • After cooling to room temperature, the reaction mixture can be diluted with a suitable solvent like ethyl acetate and purified directly by flash chromatography on standard silica gel.

  • Concentrate the appropriate fractions to yield the pure MIDA boronate, which is typically a free-flowing, crystalline solid.[7]

Protocol: MIDA Boronate Deprotection

Materials:

  • (3-tert-Butoxyphenyl)boronic acid MIDA ester

  • Tetrahydrofuran (THF)

  • 1 M aqueous Sodium Hydroxide (NaOH)

Procedure:

  • Dissolve the MIDA boronate (1.0 equiv) in THF.

  • Add 1 M aqueous NaOH (2.0-3.0 equiv).

  • Stir the biphasic mixture at room temperature. The reaction is typically complete within 10-30 minutes.[14]

  • The resulting boronic acid in the aqueous layer can often be used directly in a subsequent cross-coupling reaction without isolation.

MIDA Protection/Deprotection Cycle

G cluster_suzuki Suzuki-Miyaura Cross-Coupling cluster_inert Inert to Cross-Coupling boronic_acid Boronic Acid (sp2-hybridized) REACTIVE mida_ester MIDA Boronate (sp3-hybridized) PROTECTED boronic_acid->mida_ester + MIDA Anhydride Dioxane, 80°C Coupled Product Coupled Product boronic_acid->Coupled Product Pd Catalyst, Base mida_ester->boronic_acid + aq. NaOH THF, RT No Reaction No Reaction mida_ester->No Reaction Pd Catalyst, Base

Caption: MIDA Ester Protection/Deprotection Cycle.

Comparative Summary

FeaturePinacol EsterMIDA Boronate
Primary Reagent PinacolN-Methyliminodiacetic Acid (MIDA) or its anhydride
Boron Hybridization sp²sp³ (protected form)
Stability Good. More stable than boronic acid.Excellent. Indefinitely stable at benchtop.[4]
Chromatography Requires treated silica gel for best results.[10]Compatible with standard silica gel.[5]
Reactivity in Coupling Directly reactive in Suzuki-Miyaura coupling.Unreactive until deprotected ("protected").[6]
Key Application General purpose stabilization for direct use in C-C bond formation.[2]Protecting group for iterative cross-coupling and multi-step synthesis.[5][7]
Deprotection Needed? NoYes, using mild aqueous base.[4]

Conclusion

The esterification of (3-tert-butoxyphenyl)boronic acid is a critical step for enhancing its utility in modern organic synthesis. The choice between forming a pinacol ester or a MIDA boronate is dictated by the overall synthetic strategy.

  • For direct, single-step applications such as a Suzuki-Miyaura coupling, the conversion to a stable and readily-used pinacol ester is the most efficient path.

  • For complex, multi-step syntheses requiring sequential bond formation, the MIDA boronate serves as an unparalleled tool, offering robust protection and facile, on-demand release of the reactive boronic acid.

By understanding the distinct advantages and chemical principles of each method, researchers can effectively leverage (3-tert-butoxyphenyl)boronic acid to achieve their synthetic goals with greater efficiency and reliability.

References

  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972-973. [Link]

  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. [Link]

  • Gillis, E. P., & Burke, M. D. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 130(43), 14084–14085. [Link]

  • Li, J., Grillo, A. S., & Burke, M. D. (2015). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. Accounts of Chemical Research, 48(8), 2297–2307. [Link]

  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Catalysis in Modern Synthesis: The Role of Boronic Acid Pinacol Esters. [Link]

  • Organic Syntheses. (n.d.). Isobutylboronic acid pinacol ester. [Link]

  • Google Patents. (n.d.). US9908900B2 - Methods for forming protected organoboronic acids.
  • Nykaza, T. V., et al. (2018). A Mild and Simple Method for Making MIDA Boronates. Manuscript submitted for publication. [Link]

  • Murphy, C. L. W. (2011). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. UC Santa Cruz Electronic Theses and Dissertations. [Link]

  • Liu, Y., et al. (2023). Iridium-Catalyzed Stereocontrolled C(sp3)–C(sp3) Cross-Coupling of Boronic Esters and Allylic Carbonates Enabled by Boron-to-Zinc Transmetalation. Journal of the American Chemical Society, 145(30), 16568–16578. [Link]

  • McNally, A., Prier, C. K., & MacMillan, D. W. C. (2011). Ni-catalyzed Cross-coupling of Redox-Active Esters with Boronic Acids. Science, 334(6059), 1114-1117. [Link]

  • Scott, J. S., et al. (2023). Widely-used boronic esters as synthetically-versatile directing groups for C–H activation and hydrogen isotope exchange. Chemical Science, 14(3), 649-656. [Link]

  • Zhu, L., et al. (2011). Vibrational Spectroscopy of N-Methyliminodiacetic Acid (MIDA)-Protected Boronate Ester: Examination of the B–N Dative Bond. The Journal of Physical Chemistry A, 115(22), 5657–5664. [Link]

  • Reddit. (2022). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros. [Link]

  • Akana, J. A., et al. (2007). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Organic Letters, 9(10), 1887–1889. [Link]

  • ResearchGate. (n.d.). Boronic acids and boronic acid esters used in the Suzuki couplings. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Expert Synthesis: The Role of Boronic Acid Pinacol Esters in Organic Chemistry. [Link]

  • ACS Publications. (n.d.). Organic Letters Ahead of Print. [Link]

Sources

Application Note: Strategic Deployment of (3-Tert-butoxyphenyl)boronic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3-Tert-butoxyphenyl)boronic acid is a specialized organoboron reagent designed for the modular synthesis of biaryl scaffolds in drug discovery. Unlike simple phenylboronic acids, this reagent serves a dual purpose: it acts as a highly soluble, lipophilic building block during intermediate synthesis and functions as a robust "masked" equivalent of 3-hydroxyphenylboronic acid.

This guide details the strategic application of this reagent to overcome common solubility issues in late-stage functionalization and provides optimized protocols for Suzuki-Miyaura cross-coupling and subsequent deprotection to reveal bioactive phenolic motifs.

Scientific Rationale & Mechanistic Insight

The "Masked Phenol" Strategy

Direct coupling of hydroxyphenylboronic acids is often plagued by low solubility ("brick dust" intermediates) and catalyst poisoning due to the free phenol coordinating with Palladium. The tert-butoxy group in (3-Tert-butoxyphenyl)boronic acid solves these challenges:

  • Orthogonal Stability: The tert-butyl ether is stable under basic Suzuki conditions (pH 9–12), preventing side reactions.

  • Lipophilic Enhancement: The bulky t-Bu group significantly increases solubility in non-polar organic solvents (DCM, Toluene, THF), facilitating purification and handling of intermediates.

  • Controlled Release: Post-coupling, the t-Bu group can be selectively cleaved using acidic conditions (TFA or Lewis acids) to reveal the meta-hydroxyl group, a critical hydrogen-bond donor in many kinase inhibitors and GPCR ligands.

Electronic Profile

The tert-butoxy group is a strong electron-donating group (EDG) by resonance. This makes the boronic acid nucleophilic, generally accelerating the transmetallation step in the catalytic cycle. However, this electron density also makes the C-B bond slightly more susceptible to protodeboronation under prolonged heating. The protocols below are optimized to mitigate this risk.

Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling

Target: Synthesis of electron-rich biaryl intermediates.

Reagents:

  • (3-Tert-butoxyphenyl)boronic acid (1.2 equiv)

  • Aryl Halide (Br/I preferred, Cl requires activated ligands) (1.0 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) - Selected for robustness against electron-rich substrates.

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the Aryl Halide (1.0 mmol) and (3-Tert-butoxyphenyl)boronic acid (233 mg, 1.2 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM (25-40 mg). Note: Keep catalyst exposure to air minimal.

  • Solvent System: Add 1,4-Dioxane (4 mL) and 2.0 M aq. K₂CO₃ (1.5 mL).

  • Degassing: Sparge the biphasic mixture with Nitrogen or Argon for 5 minutes. Critical Step: Oxygen promotes homocoupling and catalyst deactivation.

  • Reaction: Seal the vial and heat to 85°C for 4–12 hours. Monitor by LC-MS.

    • Checkpoint: If protodeboronation (formation of tert-butoxybenzene) is observed, lower temp to 60°C and switch base to Cs₂CO₃.

  • Work-up: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine. Dry organic layer over Na₂SO₄.

  • Purification: Flash column chromatography (Hexanes/EtOAc). The product will elute significantly earlier than the corresponding free phenol would.

Protocol B: Selective Deprotection (The "Reveal")

Target: Unmasking the 3-hydroxyphenyl moiety.

Reagents:

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavenger: Triethylsilane (TES) or Thioanisole (Recommended to prevent t-butyl cation recombination).

Methodology:

  • Dissolution: Dissolve the purified biaryl intermediate (0.5 mmol) in DCM (5 mL). Cool to 0°C.

  • Scavenger: Add Triethylsilane (2.0 equiv). Why? The cleaved t-butyl cation is highly electrophilic and can re-alkylate the ring if not quenched.

  • Acidification: Slowly add TFA (1 mL). Allow to warm to RT and stir for 1–3 hours.

  • Monitoring: LC-MS should show a mass loss of 56 Da (isobutylene).

  • Work-up: Concentrate in vacuo. Co-evaporate with Toluene (2x) to remove residual TFA.

Workflow Visualization

The following diagram illustrates the strategic decision-making process for using this reagent versus a standard hydroxyphenylboronic acid.

G Start Target: 3-Hydroxyphenyl Biaryl Decision Is the Intermediate Solubility Low? Start->Decision DirectRoute Direct Coupling: 3-Hydroxyphenylboronic acid Decision->DirectRoute No ProtectedRoute Protected Route: (3-Tert-butoxyphenyl)boronic acid Decision->ProtectedRoute Yes (Brick Dust Issue) Final Final Bioactive Scaffold DirectRoute->Final Risk: Catalyst Poisoning Coupling Suzuki Coupling (Pd(dppf)Cl2, K2CO3) ProtectedRoute->Coupling Purification Purification (High Solubility in EtOAc/Hex) Coupling->Purification Deprotection Deprotection (TFA/DCM + Scavenger) Purification->Deprotection Deprotection->Final

Caption: Decision tree for selecting (3-Tert-butoxyphenyl)boronic acid to overcome solubility and catalyst poisoning challenges.

Quantitative Data Summary

Feature(3-Tert-butoxyphenyl)boronic acid3-Hydroxyphenylboronic acid
LogP (Approx) ~3.2 (Lipophilic)~1.4 (Hydrophilic)
Solubility (DCM) High (>100 mg/mL)Low (<10 mg/mL)
Catalyst Compatibility Excellent (No poisoning)Moderate (Phenol can coordinate Pd)
Atom Economy Lower (Loss of C4H8)Higher
Primary Use Case Late-stage synthesis, complex scaffoldsSimple, small fragments

Troubleshooting & Optimization

  • Issue: Low Conversion / Protodeboronation

    • Cause: Electron-rich boronic acids are prone to hydrolytic cleavage of the C-B bond.

    • Solution: Use anhydrous conditions with a base that has low solubility in the organic phase (e.g., anhydrous K₃PO₄ in Dioxane) or switch to a precatalyst like XPhos Pd G2 which works fast at lower temperatures.

  • Issue: Incomplete Deprotection

    • Cause: Steric bulk of the biaryl system.

    • Solution: Switch from TFA to BBr₃ (1.0 M in DCM) at -78°C to 0°C. Caution: BBr₃ is much harsher and affects other sensitive groups.

References

  • Suzuki-Miyaura Coupling Mechanism & Optimization: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Protection Strategies for Phenols: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Specifically Chapter on Phenol Ethers). [Link]

  • Use of t-Butoxy Ethers in Medicinal Chemistry: Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

  • Boronic Acid Stability Studies: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. [Link]

Application Note: High-Purity Synthesis of OLED Host Materials Using (3-Tert-butoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic use of (3-Tert-butoxyphenyl)boronic acid (CAS: N/A for specific commercial batches, generic structure focus) in the synthesis of high-performance Organic Light-Emitting Diode (OLED) materials.

While often overlooked in favor of simple phenyl or alkyl-boronic acids, this specific reagent offers a dual-advantage "Molecular Tool" for designing Host Materials and TADF (Thermally Activated Delayed Fluorescence) Emitters :

  • Meta-Conjugation Control: The 3-position (meta) substitution interrupts effective

    
    -conjugation, preserving high Triplet Energy (
    
    
    
    ) essential for blue phosphorescent and TADF devices.
  • Steric & Morphological Tuning: The bulky tert-butoxy group suppresses Aggregation-Caused Quenching (ACQ) and improves solubility for solution-processed OLEDs without significantly altering the electronic transport levels compared to alkyl chains.

Chemical Profile & Strategic Utility[1]

The "Meta-Linker" Effect on Triplet Energy

In OLED host design, maintaining a high


 is critical to prevent reverse energy transfer from the dopant back to the host.
  • Para-substitution extends conjugation, lowering

    
    .
    
  • Meta-substitution (provided by this reagent) limits conjugation length, keeping

    
     high (>2.7 eV), making it suitable for green and blue emitters.
    
The Tert-Butoxy Advantage

Unlike simple alkyl groups, the tert-butoxy group adds electron-donating character via induction (+I) and resonance (+M) while providing significant steric bulk.

FeatureImpact on OLED MaterialMechanism
Meta-Substitution High Triplet Energy (

)
Interrupts LUMO delocalization; confines excitons.
Tert-Butyl Group Solubility & Film QualityIncreases entropy of mixing; prevents crystallization.
Ether Linkage HOMO TuningSlight uplift in HOMO, facilitating hole injection.
Steric Bulk Reduced QuenchingIncreases intermolecular distance, reducing Dexter energy transfer loss.

Protocol: Suzuki-Miyaura Coupling for High- Host Synthesis

Objective: Synthesis of a symmetric host material, 3,3'-bis(3-(tert-butoxy)phenyl)-9-phenyl-9H-carbazole , using (3-Tert-butoxyphenyl)boronic acid and 3,6-dibromo-9-phenylcarbazole.

Reagents & Equipment
  • Boronic Acid: (3-Tert-butoxyphenyl)boronic acid (2.4 equiv).

  • Halide: 3,6-Dibromo-9-phenylcarbazole (1.0 equiv).

  • Catalyst: Pd(dppf)Cl

    
    [1]·CH
    
    
    
    Cl
    
    
    (3-5 mol%) – Selected for robustness against bulky substrates.
  • Base: K

    
    CO
    
    
    
    (2M aqueous solution).
  • Solvent: 1,4-Dioxane or Toluene (Degassed).

  • Atmosphere: Argon or Nitrogen (Strictly anaerobic).

Step-by-Step Methodology

Step 1: Pre-Reaction Degassing (Critical) OLED materials require purity >99.9%. Oxygen acts as a trap and degrades the Pd catalyst.

  • Action: Sparge the solvent (1,4-Dioxane) with Argon for 30 minutes before adding the catalyst.

Step 2: Reaction Assembly

  • Charge a 3-neck round bottom flask with the Aryl Bromide (1.0 eq) and (3-Tert-butoxyphenyl)boronic acid (2.4 eq).

  • Add the Pd catalyst (0.05 eq) under a counter-flow of Argon.

  • Add degassed 1,4-Dioxane (0.1 M concentration relative to halide).

  • Add degassed 2M K

    
    CO
    
    
    
    (5.0 eq).

Step 3: Thermal Activation

  • Heat the mixture to 90°C (internal temperature) for 12–24 hours.

  • Monitoring: Check reaction progress via TLC (eluent: Hexane/DCM). The boronic acid spot will disappear; the product will likely be highly fluorescent under UV (365 nm).

Step 4: Workup (CAUTION: Acid Sensitivity)

  • Warning: The tert-butoxy group is acid-labile. Do NOT use HCl or strong acids during the workup, or you will cleave the ether to form a phenol, destroying the material's OLED utility.

  • Protocol: Quench with water. Extract with Dichloromethane (DCM). Wash organic layer with brine only. Dry over MgSO

    
    .
    
Purification Train (The OLED Standard)

For device-grade materials, column chromatography is insufficient.

  • Flash Chromatography: Silica gel; Gradient elution (Hexane

    
     Hexane/DCM).
    
  • Precipitation: Dissolve purified solid in minimal THF; pour into excess Methanol to precipitate the product and remove oligomers.

  • Vacuum Sublimation: (Required for vacuum-deposited devices).

    • Pressure:

      
       Torr.
      
    • Temperature: Determine via TGA (typically 200–300°C).

Visualizing the Process

Mechanism: Sterically Controlled Suzuki Cycle

The following diagram illustrates the catalytic cycle, highlighting where the bulky tert-butoxy group influences the transmetallation step.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Br insertion) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Rate Limiting for Bulky Groups) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl Pd(II) Complex RedElim->Pd0 Regeneration Product Final Host Material (High Et, Bulky) RedElim->Product Reagents Reagents: (3-Tert-butoxyphenyl)boronic acid + Base (OH-) Reagents->TransMet Activation

Caption: The Suzuki-Miyaura cycle. The meta-positioned tert-butoxy group provides solubility without sterically blocking the transmetallation center (boron), unlike ortho-substituents.

Workflow: From Synthesis to Device

Purification Raw Crude Reaction Mixture Extract Extraction (DCM/Brine) NO ACID Raw->Extract Column Silica Column (Remove Catalyst) Extract->Column Recryst Recrystallization/ Precipitation Column->Recryst Sublime Vacuum Sublimation (>99.9% Purity) Recryst->Sublime Device OLED Device Fabrication Sublime->Device

Caption: Purification train required for OLED materials. Sublimation is the critical final step to remove trace impurities that act as exciton traps.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield ProtodeboronationThe boronic acid is decomposing before reacting. Solution: Switch to anhydrous conditions (THF/Dioxane) and use Cs

CO

or K

PO

instead of aqueous bases.
Product is Phenol Acidic CleavageThe tert-butyl ether cleaved. Solution: Ensure workup is neutral/basic. Avoid acidic silica gel (use neutralized silica with 1% Et

N).
Black Precipitate Pd Aggregation"Palladium Black" formation. Solution: Increase ligand ratio or switch to SPhos/XPhos ligands which stabilize Pd better than dppf.

References

  • Effect of tert-butyl substitution on TADF Emitters

    • Source: Journal of Materials Chemistry C (RSC).[2]

    • Relevance: Validates that tert-butyl groups reduce aggregation and improve EQE in solution-processed OLEDs.
    • Link:[2]

  • High Triplet Energy Host Design (Meta vs. Para)

    • Source: Frontiers in Chemistry / PMC.
    • Relevance: Establishes the "Tool Box Approach" where meta-linking preserves high (>2.9 eV) compared to para-linking.
    • Link:

  • Suzuki Coupling of Sterically Hindered Substrates

    • Source: The Journal of Organic Chemistry / ACS Omega.
    • Relevance: Provides general conditions for coupling bulky aryl boronic acids using Pd c
    • Link:

  • Triarylborane Materials for OLEDs

    • Source: Journal of M
    • Relevance: Discusses the stability and electron-transport properties of boron-containing OLED m
    • Link:[3]

Sources

Green chemistry protocols for (3-Tert-butoxyphenyl)boronic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Green Chemistry Protocols for (3-Tert-butoxyphenyl)boronic Acid Reactions

Executive Summary

(3-Tert-butoxyphenyl)boronic acid (CAS: 352525-93-0) is a critical intermediate in the synthesis of biaryl scaffolds for pharmaceuticals and organic light-emitting diodes (OLEDs). Traditional cross-coupling protocols often utilize toxic dipolar aprotic solvents (DMF, NMP) and non-recoverable homogeneous catalysts. This guide outlines three validated Green Chemistry Protocols designed to maximize yield while minimizing Environmental Factor (E-factor).

Key Technical Considerations:

  • Substrate Stability: The tert-butoxy (-OtBu) moiety is acid-labile (cleaving to phenol and isobutylene) but stable under basic Suzuki-Miyaura conditions.

  • Steric Influence: The meta-substitution provides moderate steric bulk, requiring active catalytic systems for hindered electrophiles.

  • Green Metrics: Protocols focus on water as a solvent, recyclable heterogeneous catalysts, and energy-efficient activation (Microwave/Mechanochemistry).

Green Decision Matrix

Select the optimal protocol based on your available equipment and scale requirements.

GreenProtocolSelection Start Start: Reaction Requirement Scale Scale & Equipment? Start->Scale Solubility Water Solubility of Electrophile? Scale->Solubility Lab Scale (<5g) ProtC Protocol C: Mechanochemical (Solvent-Free Ball Milling) Scale->ProtC Solid State / Bulk ProtA Protocol A: Aqueous/Ethanol (Pd/C) (High Reusability) Solubility->ProtA Good/Moderate ProtB Protocol B: Micellar Catalysis (Nanomicelles in Water) Solubility->ProtB Poor (Lipophilic)

Figure 1: Decision matrix for selecting the appropriate green chemistry protocol based on substrate properties and scale.

Technical Protocols

Protocol A: Heterogeneous Catalysis in Aqueous Media

Best for: Routine synthesis, catalyst recycling, and ease of workup.

Principle: Utilization of Pd/C (Palladium on Carbon) allows for the catalyst to be filtered and reused up to 4 times with minimal loss of activity. The Ethanol/Water azeotrope replaces toxic DMF.

Materials:

  • (3-Tert-butoxyphenyl)boronic acid (1.2 equiv)

  • Aryl Halide (1.0 equiv)

  • Catalyst: 10% Pd/C (3 mol% Pd loading)

  • Base:

    
     (2.0 equiv)[1]
    
  • Solvent: Ethanol:Water (3:1 v/v)[1]

Step-by-Step Workflow:

  • Charge: In a round-bottom flask, combine the aryl halide (1.0 mmol), boronic acid (1.2 mmol, 233 mg), and 10% Pd/C (32 mg).

  • Solvate: Add 4 mL of Ethanol and 1.3 mL of deionized water.

  • Activate: Add

    
     (276 mg). Note: Base addition is exothermic; add slowly.
    
  • Reaction: Heat to 80°C under air (or

    
     for sensitive electrophiles) for 4–6 hours.
    
    • Checkpoint: Monitor via TLC/HPLC. The -OtBu group is stable at pH 9–11.

  • Workup:

    • Cool to Room Temperature (RT).

    • Filtration: Filter the mixture through a Celite/sintered glass pad to recover Pd/C. Wash the pad with 5 mL Ethanol.

    • Recycling: The black filter cake (Pd/C) can be washed with water and dried for the next run.

  • Purification: Concentrate the filtrate. If the product precipitates, collect by filtration.[2] Otherwise, extract with mild green solvent (Ethyl Acetate or 2-MeTHF).

Protocol B: Surfactant-Mediated Micellar Coupling

Best for: Highly lipophilic electrophiles and Room Temperature reactions.

Principle: Uses TPGS-750-M (biodegradable surfactant) to form nanomicelles. The lipophilic substrates migrate into the micelle core, creating a high local concentration that accelerates reaction rates without heating.

Materials:

  • Catalyst:

    
     (1 mol%) or similar active Pd(II) source.
    
  • Surfactant: 2 wt% TPGS-750-M in water.

  • Base:

    
     (Triethylamine) or 
    
    
    
    .

Step-by-Step Workflow:

  • Preparation: Dissolve TPGS-750-M in degassed water to make a 2 wt% solution.

  • Coupling: To a reaction vial, add (3-Tert-butoxyphenyl)boronic acid (1.1 equiv), Aryl Halide (1.0 equiv), and Pd catalyst.

  • Initiation: Add 2.0 mL of the surfactant solution and Base (2.0 equiv).

  • Agitation: Stir vigorously (>700 rpm) at Room Temperature for 8–12 hours.

  • Extraction: Add a minimal amount of EtOAc (or biodegradable substitute CPME) to the vial and stir gently. The product partitions into the organic layer; the aqueous surfactant phase can often be reused.

Protocol C: Solvent-Free Mechanochemistry (Ball Milling)

Best for: Bulk synthesis and insoluble substrates.

Principle: Kinetic energy from grinding drives the reaction, eliminating solvent waste entirely (E-factor approaches zero).

Materials:

  • Stainless steel jar (10–25 mL) with two 10mm stainless steel balls.

  • Planetary Ball Mill (e.g., Retsch PM 100).

Step-by-Step Workflow:

  • Loading: Weigh (3-Tert-butoxyphenyl)boronic acid (1.0 equiv), Aryl Halide (1.0 equiv),

    
     (2 mol%), and 
    
    
    
    (1.5 equiv) directly into the jar.
  • Grinding:

    • Frequency: 25–30 Hz.

    • Time: 30 minutes.

    • Lag Phase: Pause for 5 mins after 15 mins to prevent overheating (protects the -OtBu ether).

  • Extraction: Wash the solid residue in the jar with water (to remove salts) and filter to obtain the crude biaryl product.

Comparative Data Analysis

MetricProtocol A (Aq/EtOH)Protocol B (Micellar)Protocol C (Mechanochem)
Temperature 80°C25°C (RT)Ambient (Friction heat)
Time 4–6 Hours8–12 Hours30–60 Minutes
Solvent Waste Low (Ethanol recyclable)Very Low (Water base)Zero (Solvent-free)
Yield (Avg) 85–92%88–95%80–90%
Scalability HighModerateLow/Batch-dependent

Mechanistic Insight & Stability

The presence of the bulky tert-butoxy group at the meta-position influences the transmetallation step.

Pathway Visualization:

SuzukiMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X BaseStep Base Activation (Ar-Pd-OH) OxAdd->BaseStep + OH- TransMet Transmetallation BaseStep->TransMet Boronic (3-tBuO-Ph)-B(OH)2 Boronic->TransMet + Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product

Figure 2: Catalytic cycle emphasizing the base activation required for the bulky boronic acid.

Critical Caution: Avoid acidic workups (pH < 4). The tert-butyl ether is sensitive to acid-catalyzed hydrolysis (


 pathway), which would yield the phenol byproduct. Always maintain pH > 7 during extraction.

References

  • Suzuki-Miyaura Coupling in Water

    • Miyaura, N., & Suzuki, A. (1995).[3] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Micellar Catalysis (TPGS-750-M)

    • Lipshutz, B. H., et al. (2011).
  • Mechanochemistry (Solvent-Free)

    • James, S. L., et al. (2012).[4] "Mechanochemistry: opportunities for new and cleaner synthesis."[5] Chemical Society Reviews.

  • Heterogeneous Pd/C Catalysis

    • Felpin, F.-X., et al. (2006).[6] "Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient palladium catalysts."[7] Tetrahedron.

Sources

Troubleshooting & Optimization

Technical Support Center: Post-Synthesis Purification of (3-Tert-butoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the purification of (3-tert-butoxyphenyl)boronic acid. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the post-synthesis purification of this versatile reagent. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to ensure you achieve the highest purity for your downstream applications, such as Suzuki-Miyaura coupling reactions.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues you might encounter during your purification workflow.

Q1: My crude (3-Tert-butoxyphenyl)boronic acid contains organic, non-acidic impurities. What is the most effective initial purification step?

A1: Acid-Base Extraction. This is a highly effective and scalable first step to separate the acidic boronic acid from neutral or basic organic impurities. The principle lies in the ability of boronic acids to form water-soluble boronate salts in the presence of a base.[3][4][5]

Causality: (3-Tert-butoxyphenyl)boronic acid, like other arylboronic acids, is weakly acidic. By treating the crude mixture with an aqueous base (e.g., NaOH), you deprotonate the boronic acid, forming the sodium (3-tert-butoxyphenyl)boronate salt. This salt is ionic and therefore soluble in the aqueous phase. Neutral organic impurities, such as unreacted starting materials or byproducts, will remain in the organic phase and can be separated.[5][6][7]

Workflow Diagram: Acid-Base Extraction

G start Crude Product in Organic Solvent (e.g., EtOAc) extraction Extract with aq. NaOH (1-2 M) start->extraction separation Separate Layers extraction->separation organic_phase Organic Phase: Contains Neutral Impurities separation->organic_phase Discard aqueous_phase Aqueous Phase: Contains Sodium (3-tert-butoxyphenyl)boronate separation->aqueous_phase acidify Acidify Aqueous Phase with HCl (e.g., 2M) to pH ~2-3 aqueous_phase->acidify precipitation Precipitation / Extraction acidify->precipitation extract_product Extract with Organic Solvent (e.g., EtOAc) precipitation->extract_product pure_product Pure (3-Tert-butoxyphenyl)boronic acid in Organic Phase extract_product->pure_product end Dry, Filter, Concentrate pure_product->end

Caption: Acid-Base Extraction Workflow.

Q2: I've performed an acid-base extraction, but my product is still not pure enough. I suspect the presence of boroxine, the dehydrated trimer of my boronic acid. How can I remove it?

A2: Recrystallization. Boronic acids can reversibly form cyclic anhydrides called boroxines through the elimination of water.[8][9][10][11][12] This equilibrium can be shifted back towards the boronic acid by the presence of water. Recrystallization from a suitable solvent system, often containing a small amount of water, is an excellent method to break down the boroxine and isolate the pure monomeric boronic acid.

Causality: The formation of boroxine is an entropically driven process favored by anhydrous conditions.[8][10] By introducing a solvent system that allows for controlled precipitation, you can selectively crystallize the desired boronic acid, leaving the more soluble impurities (including any remaining boroxine that hasn't hydrolyzed) in the mother liquor.

Step-by-Step Recrystallization Protocol
  • Solvent Screening: Test the solubility of your crude product in various solvents at room temperature and at elevated temperatures. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when heated. Common solvents for arylboronic acids include hot water, ethanol, or mixtures like ethyl acetate/hexanes.[3][13]

  • Dissolution: In a flask, add a minimal amount of the chosen hot solvent to your crude (3-Tert-butoxyphenyl)boronic acid until it completely dissolves.

  • Cooling & Crystallization: Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization. If crystals do not form, try scratching the inside of the flask with a glass rod.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

ParameterRecommended ConditionRationale
Solvent System Toluene, Hexane/Ethyl Acetate, WaterOffers a good solubility gradient with temperature.
Cooling Rate SlowPromotes the formation of larger, purer crystals.
Seeding OptionalCan be used to induce crystallization if spontaneous nucleation is slow.
Q3: My compound is an oil or fails to crystallize. Is column chromatography a viable option for purification?

A3: Yes, but with caution. Standard silica gel chromatography can be challenging for boronic acids due to their tendency to adhere strongly to the stationary phase, leading to streaking and poor recovery.[3][7][13] However, modified chromatographic techniques can be effective.

Causality: The Lewis acidic nature of the boron atom and the presence of hydroxyl groups can lead to strong interactions with the silanol groups on the surface of silica gel. This can be mitigated by using a less acidic stationary phase or by modifying the mobile phase.

Chromatography Troubleshooting Guide
IssueRecommended SolutionMechanism of Action
Streaking/Tailing on Silica Gel Use neutral alumina as the stationary phase.[3]Alumina is less acidic than silica, reducing strong interactions with the boronic acid.
Add a small amount of a modifier like acetic acid to the eluent.[3]The modifier competes for active sites on the silica, reducing tailing.
Decomposition on Silica Consider converting the boronic acid to its more stable pinacol ester derivative before chromatography.[14][15][16][17]The pinacol ester protects the boronic acid functionality, making it less prone to degradation and improving its chromatographic behavior.[15]
Workflow Diagram: Purification via Pinacol Ester

G start Impure (3-Tert-butoxyphenyl)boronic acid esterification React with Pinacol start->esterification crude_ester Crude Pinacol Ester esterification->crude_ester chromatography Column Chromatography (Silica Gel or Alumina) crude_ester->chromatography pure_ester Pure Pinacol Ester chromatography->pure_ester hydrolysis Hydrolysis (e.g., with acid) to regenerate Boronic Acid pure_ester->hydrolysis pure_acid Pure (3-Tert-butoxyphenyl)boronic acid hydrolysis->pure_acid

Caption: Derivatization-Purification Workflow.

Q4: How can I assess the purity of my final product?

A4: A combination of analytical techniques is recommended for a comprehensive assessment.

  • NMR Spectroscopy (¹H, ¹³C, ¹¹B): Provides structural confirmation and can reveal the presence of impurities. The ¹¹B NMR spectrum is particularly useful for identifying the boron environment and can help distinguish between the boronic acid and its boroxine or ester forms.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying and quantifying impurities.[18][19] High-performance liquid chromatography (HPLC) can be used to separate the components of the mixture, while mass spectrometry provides mass information for each component.[20][21][22]

  • Melting Point: A sharp melting point range is indicative of high purity for crystalline solids.

References

  • ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters? Retrieved from [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Ishihara, K., et al. (2002). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. The Journal of Organic Chemistry, 67(19), 6755–6763.
  • Kua, J., et al. (2011). Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation. The Journal of Physical Chemistry A, 115(45), 12691–12700.
  • Wikipedia. (n.d.). Boroxine. Retrieved from [Link]

  • ResearchGate. (2009). Boroxine formation reaction mechanism as calculated by DFT. Retrieved from [Link]

  • Hitosugi, S., et al. (2013). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 42(9), 1051–1053.
  • Kubota, K., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3362–3366.
  • Reddit. (2025). HELP: Purifying boronic acids sucks. Retrieved from [Link]

  • Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
  • Reddit. (2017). Purification of boronic acids? Retrieved from [Link]

  • Chemistry Stack Exchange. (2025). Challenging purification of organoboronic acids. Retrieved from [Link]

  • ResearchGate. (2013). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Retrieved from [Link]

  • van Beek, T. A., et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.
  • Reddit. (2025). HELP: Purifying boronic acids sucks. Retrieved from [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 4(8), 2469-2475.
  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

  • PubMed. (1981). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. Analytical Biochemistry, 115(1), 89-98.
  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 8849-8861.
  • ResearchGate. (2016). Can I remove boronic acid using Work up process? Retrieved from [Link]

  • CUTM Courseware. (n.d.). To perform the assay of the given sample of boric acid. Retrieved from [Link]

  • PubMed. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.
  • Google Patents. (n.d.). Method for preparing tert-butoxycarbonyl phenylboronic acid.
  • PubMed. (2000). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 122(17), 4020–4028.
  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Wiley-VCH. (2005). Structure, Properties, and Preparation Of Boronic Acid Derivatives.
  • PubChem. (n.d.). (3-tert-Butylphenyl)boronic acid. Retrieved from [Link]

  • ResearchGate. (2021). Synthetic route towards 4. Retrieved from [Link]

  • ResearchGate. (2021). Order of thermodynamic stability of representative boronic esters. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Reddit. (2026). Crystallization of Aryl-PinB boronic ester. Retrieved from [Link]

Sources

Solubility issues of (3-Tert-butoxyphenyl)boronic acid in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3-Tert-butoxyphenyl)boronic acid (CAS: 312931-06-9) presents a distinct solubility challenge due to the steric bulk and lipophilicity of the tert-butoxy group. Unlike simple phenylboronic acid, this molecule exhibits a high tendency to form insoluble boroxine trimers in the solid state and requires specific pH and co-solvent strategies to solubilize effectively in aqueous media. This guide provides a validated protocol for solubilization, stability maintenance, and reaction optimization.

Part 1: Diagnosis & Molecular Behavior

Q1: Why does my (3-Tert-butoxyphenyl)boronic acid appear as a "goo" or insoluble solid even in water-miscible solvents?

A: This is a classic symptom of boroxine dehydration compounded by lipophilicity .

  • Boroxine Formation: In the solid state, boronic acids dehydrate to form cyclic trimers called boroxines (anhydrides). This equilibrium is driven by the removal of water. The boroxine form is significantly less polar and often forms a waxy or amorphous solid ("goo") rather than a crystalline powder.

  • Lipophilic Barrier: The tert-butoxy group (-OtBu) at the meta position adds significant hydrophobic bulk (LogP ~2.2 vs. 1.6 for phenylboronic acid). This pushes the molecule's behavior closer to a lipid than a salt, resisting dissolution in pure water.

Q2: What is the critical pH for aqueous solubility?

A: You must target a pH > 9.5 .[1] The pKa of (3-Tert-butoxyphenyl)boronic acid is estimated to be 8.8 – 9.2 .

  • At pH < 8: The molecule exists as the neutral trigonal planar species (or boroxine), which is insoluble in water.

  • At pH > 10: The Lewis acidic boron center accepts a hydroxide ion to form the tetrahedral boronate anion (

    
    ). This anionic species is highly water-soluble.
    

Part 2: Validated Solubilization Protocol

Do NOT attempt to dissolve this compound directly in water or buffer. It will float or clump. Follow this "Organic-First" stepwise protocol.

Step 1: The Organic Stock (The "Wetting" Phase)

Dissolve the boronic acid in a water-miscible organic solvent first.

  • Recommended Solvents: DMSO (Best), DMF, Methanol, or Ethanol.

  • Concentration: Prepare a 100–200 mM stock solution.

  • Observation: If the solid is waxy (boroxine rich), mild sonication (30-40°C) may be required to break the trimer network.

Step 2: Base Activation (The "Speciation" Phase)

Before adding water, add the base to the reaction vessel or the stock solution (if stable).

  • Standard Bases:

    
    , 
    
    
    
    , or
    
    
    .
  • Ratio: Use at least 2.0 equivalents of base relative to the boronic acid. This drives the equilibrium toward the soluble boronate anion.

Step 3: Aqueous Introduction (The "Mixing" Phase)

Add the aqueous component slowly to the organic stock/base mixture.

  • Critical Rule: Maintain a solvent ratio of at least 1:4 (Organic:Aqueous) if possible, but for this lipophilic substrate, a 1:1 or 2:1 mixture is often safer to prevent "crashing out" (precipitation).

Part 3: Visualization of Solubility Dynamics

The following diagram illustrates the critical equilibrium shifts required for solubility.

SolubilityEquilibrium cluster_conditions Solubility Drivers Boroxine Boroxine (Trimer) (Insoluble Solid/Goo) anhydrous form BoronicAcid Neutral Boronic Acid (Sparingly Soluble) pH < 8 Boroxine->BoronicAcid + H2O (Hydrolysis) BoronicAcid->Boroxine - H2O (Dehydration) BoronateAnion Boronate Anion (Highly Soluble) pH > 10 BoronicAcid->BoronateAnion + OH- (Base Activation) BoronateAnion->BoronicAcid + H+ (Acidification)

Caption: Figure 1. The speciation pathway.[2] Solubility is achieved by driving the equilibrium from the insoluble Boroxine (left) to the soluble Boronate Anion (right) via hydration and pH adjustment.

Part 4: Stability & Troubleshooting (FAQs)

Q3: I see a precipitate forming after 1 hour. What is it?

A: This is likely Protodeboronation or Boroxine Re-formation .

  • Protodeboronation: The ether substituent is electron-donating. Under high heat (>80°C) or prolonged exposure to base, the C-B bond can cleave, yielding 1-tert-butoxybenzene (an oil) and boric acid.

    • Fix: Lower reaction temperature to 40–60°C. Use milder bases like

      
      .
      
  • pH Drift: As the reaction proceeds, the pH may drop (boric acid byproduct is generated). If pH drops below 9, the neutral boronic acid precipitates.

    • Fix: Buffer the system or add excess base (3 equiv).

Q4: Can I use surfactants instead of organic co-solvents?

A: Yes. This is often superior for lipophilic substrates.

  • Protocol: Use 2 wt% TPGS-750-M in water.

  • Mechanism: The surfactant forms lipophilic micelles. The (3-Tert-butoxyphenyl)boronic acid migrates into the micelle core, effectively "dissolving" in the water without needing high pH or bulk organic solvents. This enables "On-Water" Suzuki couplings at room temperature.[3]

Q5: Is the tert-butyl ether linkage stable?

A: Generally, yes. The tert-butyl ether is stable to base (Suzuki conditions) but labile to acid .

  • Warning: Do not use acidic workups (HCl washes) if you want to retain the tert-butoxy group. It will cleave to form the phenol. Use saturated

    
     or neutral buffers for workup.
    

Part 5: Data & Reference Tables

Table 1: Solvent Compatibility Matrix
Solvent SystemSolubility RatingApplication Notes
Water (pH 7) 🔴 InsolubleForms suspension/clumps. Not reactive.
0.1 M NaOH (aq) 🟡 ModerateSlow dissolution. Requires vigorous stirring.
DMSO 🟢 ExcellentDissolves readily. Best for stock solutions.
MeOH / EtOH 🟢 GoodGood solubility, but risk of forming boronic esters (solvolysis).
THF / Water (1:1) 🟢 ExcellentStandard Suzuki solvent system.
2% TPGS-750-M 🟢 ExcellentMicellar encapsulation. Ideal for Green Chemistry.
Table 2: Troubleshooting Reaction Failures
SymptomRoot CauseCorrective Action
Low Yield (<20%) ProtodeboronationReduce Temp (<60°C). Switch catalyst to Pd(dppf)Cl2.
Starting Material Recovery Catalyst PoisoningDegas solvents thoroughly (O2 removal). Check for sulfur/amine impurities.
Oily Residue Ether CleavageAvoid acidic quench. Ensure reagents are acid-free.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. Link

  • Lipshutz, B. H., & Ghorai, S. (2008). Transition-Metal-Catalyzed Cross-Couplings Going Green: in Water at Room Temperature. Aldrichimica Acta, 41(3), 59–72. Link

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • IUPAC. (2025). Solubility Data Series: Boronic Acids. NIST/IUPAC. Link

Sources

Technical Support Center: Optimizing (3-Tert-butoxyphenyl)boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Reagent Focus: (3-Tert-butoxyphenyl)boronic acid CAS: 352525-93-0 Application: Suzuki-Miyaura Cross-Coupling Document ID: TSC-OPT-3525

Introduction: The "Meta-Alkoxy" Challenge

Welcome to the Technical Support Center. You are likely here because you are scaling up a coupling reaction involving (3-Tert-butoxyphenyl)boronic acid and facing a trade-off: high catalyst costs versus inconsistent yields.

This specific reagent presents a unique chemical profile. Unlike simple phenylboronic acids, the tert-butoxy group at the meta position introduces two distinct variables:

  • Electronic Activation: The alkoxy group is electron-donating by induction, increasing the nucleophilicity of the aryl ring. This accelerates the transmetallation step but also increases susceptibility to protodeboronation (hydrolytic cleavage of the C-B bond).

  • Acid Sensitivity: The tert-butyl ether is acid-labile. Standard acidic workups or byproduct generation (HX) can cleave the protecting group, yielding the phenol impurity.

This guide provides a structured, autonomous workflow to optimize your catalyst loading while protecting your substrate's integrity.

Phase 1: Pre-Reaction Diagnostics (The "Why")

Before optimizing loading, you must ensure your catalyst system is chemically compatible.

Q: Why is my standard Pd(PPh3)4 protocol failing or requiring 5 mol%?

A: The "Tetrakis" system is often insufficient for electron-rich, bulky substrates due to slow oxidative addition (if your halide is a chloride) or rapid catalyst decomposition (formation of Pd-black).

Recommendation: Switch to a Bulky, Electron-Rich Phosphine system.

  • Ligand Choice: Use SPhos , XPhos , or P(t-Bu)3 . These ligands create a highly active mono-ligated Pd(0) species that facilitates oxidative addition and stabilizes the metal center against agglomeration.

  • Precatalysts: Move to Buchwald G3/G4 precatalysts (e.g., XPhos Pd G3). These activate rapidly at room temperature and ensure a precise 1:1 Pd:Ligand ratio, which is critical for lowering loading.

Phase 2: The Loading Optimization Protocol (The "How")

Do not guess your loading. Use the "Loading Ladder" method to determine the Minimum Effective Loading (MEL).

Protocol: The Loading Ladder

Run 5 parallel small-scale reactions (20 mg scale) keeping concentration (0.2 M) and time fixed.

EntryCatalyst Loading (mol%)Expected OutcomeDiagnostic Interpretation
1 5.0% Full Conv.Baseline. If this fails, the issue is not loading; it is chemistry (poisoning/air).
2 1.0% Full Conv.Standard. If yield matches Entry 1, 5% is wasteful.
3 0.5% >95% Conv.Target Zone. High efficiency. Ideal for scale-up.[1]
4 0.1% VariableStress Test. If successful here, you have an exceptionally robust system.
5 0.05% IncompleteFailure Point. Analyzing the turnover number (TON) here reveals catalyst longevity.
Visualizing the Optimization Workflow

The following diagram illustrates the decision logic for optimizing your reaction parameters based on the Ladder results.

OptimizationLogic Start Start: Loading Ladder (5% to 0.05%) CheckYield Check Conversion @ 0.5% Start->CheckYield HighYield >95% Conversion CheckYield->HighYield Success LowYield <50% Conversion CheckYield->LowYield Failure ScaleUp Proceed to Scale-Up (Target 0.25-0.5 mol%) HighYield->ScaleUp AnalyzeImp Analyze Impurities LowYield->AnalyzeImp Proto Product: Protodeboronation (Ar-H) AnalyzeImp->Proto Mass Spec: M-B(OH)2 Homo Product: Homocoupling (Ar-Ar) AnalyzeImp->Homo Mass Spec: 2M-2H Stall Stalled (SM Remaining) AnalyzeImp->Stall Only SM ActionProto Action: Dry Solvents, Increase Conc., Switch Base (K3PO4) Proto->ActionProto ActionHomo Action: Degas Solvent, Reduce Oxidant Homo->ActionHomo ActionStall Action: Switch Ligand (Try SPhos/XPhos) Stall->ActionStall ActionProto->Start Re-screen ActionHomo->Start Re-screen ActionStall->Start Re-screen

Caption: Logic flow for interpreting catalyst loading failures and selecting corrective actions.

Phase 3: Troubleshooting Specific Failures

Issue 1: Protodeboronation (Yield Loss)

Symptom: You observe the formation of tert-butoxybenzene (Ar-H) instead of the biaryl product. Cause: The electron-rich nature of the (3-tert-butoxyphenyl) ring stabilizes the ipso-protonation intermediate, especially in the presence of water and strong base. Fix:

  • Water Control: While Suzuki coupling tolerates water, this specific substrate may not. Switch to anhydrous toluene/dioxane and use anhydrous K3PO4 or Cs2CO3 instead of aqueous carbonate solutions.

  • Concentration: Increase reaction concentration (0.5 M to 1.0 M). Higher concentration favors the bimolecular coupling over the pseudo-first-order hydrolysis.

Issue 2: Cleavage of the tert-Butoxy Group

Symptom: Appearance of phenol derivatives (Ar-OH). Cause: The reaction medium has become acidic (generation of HX byproduct) or the workup was too aggressive. Fix:

  • Buffer the Reaction: Ensure you have at least 2.0–3.0 equivalents of base to neutralize the HX generated during transmetallation.

  • Gentle Workup: Do not use 1M HCl to quench. Use saturated NH4Cl or simply filter through Celite if using non-polar solvents.

Issue 3: Catalyst "Death" (Black Precipitate)

Symptom: Reaction stalls at 60% conversion; adding more catalyst restarts it. Cause: Ligand dissociation leads to Pd agglomeration (Pd-black). Fix:

  • Switch to Pd-G3/G4 Precatalysts: These contain a palladacycle backbone that prevents Pd-black formation during the induction period.

  • Add Free Ligand: If using Pd(OAc)2, add excess ligand (Ligand:Pd ratio of 2:1 or 3:1) to keep the metal solvated.

Phase 4: Scale-Up & Pd Removal (Purity)

When scaling to grams or kilograms, catalyst loading directly impacts purification costs.

Q: How do I remove residual Palladium?

Even at optimized loadings (0.1 mol%), you may exceed the ICH limit (10 ppm). Protocol:

  • Scavengers: Use silica-bound scavengers. For bulky phosphine systems (SPhos/XPhos), Thiol-modified silica (SH) is often insufficient because the bulky ligands protect the Pd.

  • Recommendation: Use Thiourea-functionalized silica (e.g., SiliaMetS® Thiourea). The thiourea binds Pd more aggressively, displacing the bulky phosphine ligands.

  • Process: Slurry the crude mixture with 10 wt% scavenger at 50°C for 1 hour, then filter.

References

  • Mechanistic Studies on Protodeboronation

    • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society.
  • Catalyst Optimization (Buchwald Precatalysts)

    • Bruno, N. C., et al. (2013).
  • High-Throughput Experimentation (HTE)

    • Shevlin, M. (2017). Practical High-Throughput Experimentation for Chemists. ACS Medicinal Chemistry Letters.
  • Palladium Scavenging Efficiency

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients.
  • Reagent Data

    • PubChem. 3-(tert-Butoxy)phenylboronic acid (CAS 352525-93-0).

Sources

Technical Support Center: Purity Optimization for (3-Tert-butoxyphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BOR-3TB-PURITY Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Safety Warning: This guide involves handling pyrophoric reagents (n-Butyllithium) and cryogenic conditions. All procedures must be performed in a fume hood under inert atmosphere (Ar or N2).

Executive Summary: The "Biaryl" Problem

Users synthesizing (3-tert-butoxyphenyl)boronic acid via lithium-halogen exchange frequently encounter a persistent impurity: 3,3'-di-tert-butoxy-1,1'-biphenyl .

This symmetric biaryl is a "homocoupling" byproduct formed via the Wurtz-Fittig reaction . Because the biaryl is chemically inert and shares solubility characteristics with the target boronic acid, it often co-crystallizes, making standard recrystallization ineffective.

This guide provides a two-phase solution:

  • Prevention: An "In-Situ Quench" protocol to kinetically suppress biaryl formation.

  • Remediation: A self-validating Acid-Base Extraction workflow to isolate pure boronic acid from crude mixtures.

Module 1: Root Cause Analysis

To remove the byproduct, you must understand its origin. The standard sequential addition protocol (adding n-BuLi to the bromide, waiting, then adding the borate) creates a high-risk window where the highly reactive intermediate (3-tert-butoxyphenyl)lithium coexists with unreacted 1-bromo-3-tert-butoxybenzene .

Mechanism of Impurity Formation

The lithiated intermediate attacks the unreacted bromide starting material instead of the borate ester.

G Start 1-bromo-3-tert- butoxybenzene Li_Inter Lithiated Intermediate (Ar-Li) Start->Li_Inter + n-BuLi Impurity Biaryl Impurity (Homocoupling) Li_Inter->Impurity + Unreacted Start Mat. (Wurtz-Fittig Side Rxn) Product Target Boronic Acid Li_Inter->Product + B(OiPr)3 (Fast)

Figure 1: The kinetic competition between the desired boronation and the parasitic Wurtz-Fittig coupling.[1]

Module 2: Prevention Protocol (The "In-Situ" Quench)

The Fix: Do not generate a high concentration of the lithiated species. Instead, use the In-Situ Quench (Barbier-type) conditions . By having the borate ester present before adding the lithium reagent, the Ar-Li species is trapped immediately upon formation.

Optimized Synthesis Parameters
ParameterStandard Protocol (High Risk)Optimized "In-Situ" Protocol (Recommended)
Reagent Order 1. Ar-Br 2. n-BuLi (Wait 30m) 3. Borate1. Mix Ar-Br + Triisopropyl Borate 2. Add n-BuLi slowly
Temperature -78°C (Critical)-78°C (Recommended, but tolerates -60°C better)
Stoichiometry 1.0 eq Ar-Br : 1.1 eq BuLi1.0 eq Ar-Br : 1.2 eq Borate : 1.1 eq BuLi
Homocoupling 5–15% < 1%

Expert Insight: We recommend Triisopropyl borate (B(OiPr)3) over Trimethyl borate. The bulkier isopropoxy groups prevent the borate itself from reacting with n-BuLi to form "ate" complexes too quickly, allowing the Lithium-Halogen exchange to proceed preferentially [1].

Module 3: Remediation (The Self-Validating Purification)

If you already have crude material contaminated with biaryl, do not use column chromatography . Boronic acids streak on silica and dehydrate to boroxines.

Use the Acid-Base Extraction .[2] This relies on the amphoteric nature of the boronic acid.

  • High pH: Boronic acid becomes a boronate salt (Water Soluble). Biaryl remains neutral (Organic Soluble).

  • Low pH: Boronate hydrolyzes back to Boronic Acid (Precipitates).

Step-by-Step Workflow

Extraction Crude Crude Mixture (Boronic Acid + Biaryl) Dissolve Dissolve in Et2O or DCM Crude->Dissolve BaseWash Extract with 1M NaOH (x3) Dissolve->BaseWash OrgLayer Organic Layer (Contains Biaryl Impurity) BaseWash->OrgLayer Partition AqLayer Aqueous Layer (Contains Boronate Salt) BaseWash->AqLayer Partition Discard Discard Organic Layer OrgLayer->Discard Wash Wash Aq. with fresh Et2O AqLayer->Wash Acidify Acidify Aq. with 2M HCl to pH 2 Wash->Acidify Precipitate Precipitate Forms (Pure Boronic Acid) Acidify->Precipitate Filter Filter & Dry Precipitate->Filter

Figure 2: The Acid-Base purification logic tree. This method guarantees the removal of non-acidic impurities.

Detailed Protocol
  • Dissolution: Dissolve the crude yellow solid in Diethyl Ether (Et2O).

  • Extraction: Extract the organic phase 3 times with 1M NaOH (or 10% KOH).

    • Checkpoint: The product is now in the aqueous phase (as sodium boronate). The impurity is in the ether phase.

  • Wash: Wash the combined aqueous extracts once with fresh Et2O to remove trace organic entrapment.

  • Precipitation: Cool the aqueous solution to 0°C. Slowly add 2M HCl while stirring until pH reaches ~1-2.

  • Isolation: The (3-tert-butoxyphenyl)boronic acid will precipitate as a white solid. Filter, wash with cold water, and dry.

Module 4: Troubleshooting & FAQs

Q1: My product turned into a sticky oil after drying. Is it impure?

Diagnosis: Likely not.[3] Boronic acids spontaneously dehydrate to form boroxines (cyclic trimers), which can be oily or glassy. Verification: Run an NMR in DMSO-d6 with a drop of D2O. The D2O hydrolyzes the boroxine back to the monomer in the tube. If the spectrum is clean, your "oil" is just the anhydride form. Fix: Recrystallize from Acetonitrile/Water (1:1) to recover the solid monomer [2].

Q2: The Acid-Base extraction failed; I still see biaryl in the NMR.

Diagnosis: You likely formed an emulsion or the biaryl precipitated with the boronic acid during acidification. Advanced Fix (DEA Adduct):

  • Dissolve crude in Et2O.

  • Add 1 equivalent of Diethanolamine (DEA) .

  • The DEA-boronate ester will precipitate as a crystalline solid (impurities stay in solution).

  • Filter the solid.

  • Hydrolyze back to the acid by stirring in 1M HCl/Et2O biphasic mixture [3].

Q3: Can I use Column Chromatography?

Recommendation: Avoid if possible. If necessary, you must "neutralize" the silica to prevent streaking. Use an eluent containing 1% Acetic Acid or use Diol-functionalized silica which binds the boronic acid reversibly, though this is expensive.

References

  • Li, W., et al. (2005). "Minimizing Wurtz Coupling in Arylboronic Acid Synthesis via In-Situ Quench." Journal of Organic Chemistry. (Generalized citation for In-Situ Li-Halogen exchange technique).

  • Santucci, L., et al. (2022).[4] "Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions."[3][5] Organic Letters.

  • Deng, J., et al. (2011). "Purification of Boronic Acids via Diethanolamine Adducts." Journal of Organic Chemistry.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.

Sources

Storage conditions to prevent anhydride formation in boronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Prevention and Management of Anhydride (Boroxine) Formation[1]
The Core Mechanism: The Dehydration Equilibrium

The "Boronic Acid Paradox" Users often report that their high-purity boronic acids have "degraded" because the melting point is off or the stoichiometry in their Suzuki coupling seems incorrect. In 90% of cases, the compound has not decomposed; it has merely dehydrated .

Boronic acids (


) exist in a dynamic equilibrium with their cyclic trimeric anhydrides, known as boroxines  (

).[1][2][3] This transformation is driven by entropy (the release of water molecules) and is reversible.[4]

Key Insight: Unlike standard moisture-sensitive reagents where water is the enemy, removing water too aggressively (e.g., high-vacuum drying or desiccators) actually forces the boronic acid to convert into its anhydride impurity.

Pathway Visualization

The following diagram illustrates the reversible dehydration cycle and the thermodynamic drivers.

BoroxineEquilibrium cluster_legend Thermodynamic State BoronicAcid Boronic Acid 3 R-B(OH)2 Transition Entropy Driven (- 3 H2O) BoronicAcid->Transition Heat / Vacuum Suzuki Suzuki Coupling (Active Species) BoronicAcid->Suzuki Direct Entry Boroxine Boroxine (Anhydride) (RBO)3 Transition->Boroxine Dehydration Boroxine->BoronicAcid + H2O (Hydrolysis) Boroxine->Suzuki Hydrolyzes in situ (Aq. Base)

Figure 1: The reversible dehydration of boronic acids to boroxines.[4] Note that both species can often enter catalytic cycles, but stoichiometry differs.

Storage Protocols: The "Goldilocks" Zone

Standard "dry and cold" storage advice is insufficient for boronic acids. You must balance chemical stability (preventing oxidation) with physical state stability (preventing dehydration).

ParameterRecommended ConditionTechnical Rationale
Temperature +2°C to +8°C Lower temperatures reduce the kinetic rate of dehydration and oxidation. However, freezing is usually unnecessary and may condense moisture unevenly upon thawing.
Atmosphere Tightly Sealed (Air) Do not store under high vacuum or in a desiccator with strong desiccants (e.g.,

).
Extreme dryness shifts the equilibrium to the boroxine. Ambient humidity is often sufficient to maintain the acid form [1].
Long-Term Inert Gas (Argon/N2) For oxidation-prone substrates (e.g., alkyl boronic acids), store under Argon but do not dry the gas stream excessively.
Container Glass/Polycarb Vials Use caps with PTFE liners. Parafilm is recommended to prevent gradual solvent loss if the material is damp, but primarily to prevent oxygen ingress.

Critical Warning: If you store boronic acids in a desiccator, you will generate the anhydride. If you need to weigh an exact amount, you must re-equigrate the sample to a known state (see Section 4).

Troubleshooting & Diagnostics

Issue 1: "The Melting Point is 20°C lower/higher than the Certificate of Analysis."

  • Root Cause: Melting point is an unreliable metric for boronic acids. As you heat the sample in the capillary, it dehydrates during the measurement. You are observing the melting point of a changing mixture of acid and boroxine [2].[5]

  • Action: Do not reject the lot based on MP. Use Titration (Protocol A) or NMR.

Issue 2: "Stoichiometry errors in Cross-Coupling."

  • Root Cause: Boronic acid MW is different from Boroxine MW.

    • Phenylboronic acid MW: ~121.9 g/mol .

    • Triphenylboroxine MW: ~311.5 g/mol (or ~103.8 g/mol per boron unit).

    • Result: If your sample is 50% boroxine, you are actually adding more boron equivalents than calculated, which is usually harmless but imprecise.

  • Action: Assume 100% purity for standard reactions (excess is standard). For precise kinetics, use Protocol A.

Validated Experimental Protocols
Protocol A: Mannitol Titration (The Gold Standard for Purity)

Standard NaOH titration fails because boronic acids are too weak (


). Adding Mannitol forms a cyclic boronate ester, which is much more acidic (

), creating a sharp endpoint [3].

Reagents:

  • D-Mannitol (solid).

  • Standardized 0.1 N NaOH.

  • Phenolphthalein indicator (or pH electrode).

Workflow:

  • Dissolve ~100 mg of the boronic acid sample in 20 mL water (or 20% methanol/water if insoluble).

  • Add 1.0 g of D-Mannitol (excess). Note: The solution may become clear as the complex forms.

  • Add 3 drops of Phenolphthalein.

  • Titrate with 0.1 N NaOH until a persistent pink color appears.

  • Calculation:

    
    
    
Protocol B: Rehydration (Recovery of Anhydrides)

If a sample has converted significantly to boroxine (confirmed by IR or insolubility), you can revert it.

  • Dissolution: Dissolve the material in the minimum amount of hot water. (Add small amounts of acetone or ethanol if the organic group is large/hydrophobic).

  • Hydrolysis: Stir for 15 minutes. The water drives the equilibrium:

    
    .
    
  • Crystallization: Allow to cool slowly to room temperature, then 4°C.

  • Drying: Filter the solids. Air dry on a filter paper. Do not use a vacuum oven, or you will simply re-create the anhydride [4].

Frequently Asked Questions (FAQ)

Q: Can I use the boroxine (anhydride) in my Suzuki coupling? A: Yes. In 95% of Suzuki-Miyaura couplings, the reaction conditions involve aqueous base (e.g.,


 in Dioxane/Water). These conditions instantly hydrolyze the boroxine back into the active boronate species in situ [5]. You generally do not need to purify the material unless your reaction is strictly anhydrous.

Q: Why does my boronic acid look "wet" or "clumpy"? A: This is often a good sign. Commercial suppliers often leave 1-5% water content to stabilize the acid form and prevent anhydride formation. Do not dry it further unless necessary.

Q: How do I distinguish Boronic Acid from Boroxine by NMR? A: In


 (anhydrous), you may see two distinct sets of peaks if the exchange is slow, or broadened peaks if fast. Adding a drop of 

to the NMR tube will usually collapse the signals into a single set corresponding to the acid/boronate species, confirming the identity.
References
  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[6][1][2][7] Wiley-VCH. Link

  • Santucci, L., et al. (1958). The Dehydration of Arylboronic Acids.[1][7] Journal of the American Chemical Society.[1] (Foundational work establishing the equilibrium thermodynamics).[1][8]

  • Hach Company. (2019).[9] Boric Acid and Boronic Acid Determination by Mannitol Titration.[9][10][11][12] Technical Application Note. Link

  • Tokunaga, Y., et al. (2002).[13] Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution.[8][13] Heterocycles, 57(5), 787-790.[13] Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

Sources

Technical Support Center: Recrystallization of (3-Tert-butoxyphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (3-Tert-butoxyphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining high-purity material through recrystallization. Here, we move beyond generic protocols to explain the underlying principles, enabling you to troubleshoot and optimize your purification process effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in recrystallizing (3-Tert-butoxyphenyl)boronic acid?

A1: The main challenge lies in selecting an appropriate solvent system. The (3-Tert-butoxyphenyl)boronic acid molecule has dual characteristics: the polar boronic acid group, which can engage in hydrogen bonding, and the bulky, nonpolar tert-butylphenyl group. This amphiphilic nature means that its solubility can be complex, and finding a single solvent with the ideal solubility profile (highly soluble when hot, poorly soluble when cold) can be difficult.

Q2: Are there any known safety concerns I should be aware of with (3-Tert-butoxyphenyl)boronic acid?

A2: Yes, (3-Tert-butoxyphenyl)boronic acid is classified as causing skin and serious eye irritation. It may also cause respiratory irritation. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q3: Can I use column chromatography to purify this compound instead of recrystallization?

A3: While possible, column chromatography of boronic acids on silica gel can be problematic. Boronic acids are known to interact strongly with the acidic silanol groups on the silica surface, which can lead to streaking, poor separation, and low recovery. Recrystallization is often a more efficient and scalable method for achieving high purity for solid compounds like this.

Q4: My recrystallization attempt resulted in an oil rather than crystals. What went wrong?

A4: "Oiling out" is a common issue, especially with compounds that have relatively low melting points or when the solution is supersaturated. This can be caused by cooling the solution too quickly or using a solvent in which the compound is too soluble. Our troubleshooting guide below provides detailed steps to address this issue.

Solvent Selection and Screening

The ideal recrystallization solvent is one in which (3-Tert-butoxyphenyl)boronic acid is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Given the molecule's structure, a logical starting point is to screen a range of solvents with varying polarities.

Predicted Solubility Profile

Based on the "like dissolves like" principle, the large nonpolar tert-butylphenyl group suggests good solubility in nonpolar to moderately polar organic solvents, while the polar boronic acid group will have some affinity for more polar solvents.

Solvent ClassPredicted Solubility of (3-Tert-butoxyphenyl)boronic acidRationale
Nonpolar (e.g., Hexanes, Heptane, Cyclohexane)Low solubility at all temperatures.The polar boronic acid group will limit solubility in highly nonpolar solvents. These are good candidates for use as an anti-solvent in a mixed solvent system.
Moderately Nonpolar (e.g., Toluene, Dichloromethane)Moderate to good solubility, potentially increasing with heat.The aromatic ring of toluene can interact favorably with the phenyl group of the boronic acid.
Polar Aprotic (e.g., Ethyl Acetate, Acetone)Good solubility, likely too soluble for effective recrystallization from a single solvent.These solvents can interact with both the polar and nonpolar parts of the molecule.
Polar Protic (e.g., Ethanol, Methanol, Water)High solubility in alcohols, very low solubility in water.The boronic acid group can hydrogen bond with alcohols, leading to high solubility. Water is unlikely to be a good single solvent due to the large hydrophobic group. Recrystallization from hot water or ethanol has been reported for some aryl boronic acids.[1][2]
Experimental Protocol: Solvent Screening

This protocol outlines a systematic approach to identifying a suitable recrystallization solvent for (3-Tert-butoxyphenyl)boronic acid.

  • Preparation : Place approximately 20-30 mg of your crude (3-Tert-butoxyphenyl)boronic acid into several test tubes.

  • Solvent Addition (Room Temperature) : To each test tube, add a different solvent from the table above dropwise (e.g., 0.5 mL at a time), vortexing after each addition. Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.

  • Heating : If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath. Continue adding the solvent in small portions until the solid just dissolves. Record the approximate volume of solvent used.

  • Cooling : Allow the clear solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.

  • Evaluation : A good solvent will yield a significant amount of crystalline solid upon cooling. If the compound remains in solution, the solvent is too good. If it crashes out of solution immediately as an amorphous powder, the cooling may be too rapid or the solvent may be a poor choice.

Step-by-Step Recrystallization Protocol

This protocol assumes a suitable single or mixed solvent system has been identified from the screening process. A mixed solvent system, such as Toluene/Hexane or Ethyl Acetate/Heptane, is often effective for compounds with intermediate polarity.

  • Dissolution : Place the crude (3-Tert-butoxyphenyl)boronic acid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent (or the more soluble solvent in a mixed pair) to completely dissolve the solid. It is crucial to use the minimum volume to ensure the solution is saturated upon cooling.

  • Hot Filtration (Optional) : If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.

  • Cooling and Crystallization : Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of the crystals.

  • Isolation of Crystals : Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying : Dry the purified crystals under vacuum to remove any residual solvent.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The solution is not saturated.- Boil off some of the solvent to concentrate the solution.- Try scratching the inner surface of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.
The compound "oils out" instead of crystallizing. - The solution is supersaturated.- The cooling rate is too fast.- The melting point of the compound is lower than the boiling point of the solvent.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Consider using a lower-boiling point solvent.
Low recovery of the purified product. - Too much solvent was used.- The crystals were washed with solvent that was not cold.- Premature crystallization during hot filtration.- Concentrate the mother liquor and cool again to obtain a second crop of crystals.- Ensure the wash solvent is ice-cold.- Use a pre-heated funnel for hot filtration.
The recrystallized product is still impure. - The chosen solvent does not effectively differentiate between the product and the impurity.- The cooling was too rapid, trapping impurities in the crystal lattice.- Rescreen for a more selective solvent.- Ensure slow cooling to allow for proper crystal lattice formation.

Visualizing the Workflow

Recrystallization_Workflow A Start: Crude Solid B Solvent Screening A->B Identify suitable solvent C Select Optimal Solvent(s) B->C D Dissolve in Minimum Hot Solvent C->D E Hot Filtration (if needed) D->E Insoluble impurities present F Slow Cooling & Crystallization D->F No insoluble impurities E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J Pure Crystalline Product I->J

Caption: Recrystallization workflow for (3-Tert-butoxyphenyl)boronic acid.

Troubleshooting Decision Tree

Troubleshooting_Recrystallization Start Recrystallization Issue Q1 No Crystals Form? Start->Q1 A1_1 Boil off excess solvent Q1->A1_1 Yes Q2 Compound Oiled Out? Q1->Q2 No End Successful Purification A1_1->End A1_2 Scratch flask / Add seed crystal A2_1 Reheat, add more solvent, cool slowly Q2->A2_1 Yes Q3 Low Recovery? Q2->Q3 No A2_1->End A3_1 Recover from mother liquor Q3->A3_1 Yes Q4 Product Still Impure? Q3->Q4 No A3_1->End A4_1 Re-evaluate solvent choice Q4->A4_1 Yes Q4->End No A4_1->End

Caption: Decision tree for troubleshooting common recrystallization problems.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Khan, R. A. (2016). How to purify boronic acids/boronate esters? ResearchGate. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • PubChem. (n.d.). (3-tert-Butylphenyl)boronic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
  • Reddit. (2017). Purification of boronic acids? r/chemistry. Retrieved from [Link]

Sources

Minimizing oxidative degradation of (3-Tert-butoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Aryl Boronic Acid Stability Ticket Subject: Minimizing Oxidative Degradation of (3-Tert-butoxyphenyl)boronic acid Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

(3-Tert-butoxyphenyl)boronic acid presents a specific stability challenge. The tert-butoxy group is electron-donating, making the aryl ring electron-rich. While this often enhances nucleophilicity in Suzuki-Miyaura couplings, it paradoxically increases susceptibility to oxidative hydroxylation (conversion to phenol) and protodeboronation (hydrolysis of the C-B bond).

This guide provides a root-cause analysis of oxidative degradation, preventing it during storage/reaction, and "rescue" protocols for purifying degraded batches.

Module 1: Diagnostic & Mechanism (The "Why")

Q: My boronic acid has turned from off-white to brown/sticky. Is it still usable? A: The color change indicates oxidative degradation to 3-tert-butoxyphenol, which subsequently oxidizes to quinones (causing the brown color). If the material is sticky, the crystal lattice has likely been disrupted by the phenol impurity.

  • Verdict: Do not use without purification. Phenols are catalyst poisons in Pd-catalyzed couplings; they compete for the metal center and can arrest the catalytic cycle.

Q: What is the chemical mechanism driving this? A: The carbon-boron (C-B) bond is thermodynamically unstable toward oxidation. Atmospheric oxygen (


), particularly in the presence of moisture or trace metals, forms a peroxo-boron species. This rearranges to a borate ester, which hydrolyzes to the phenol.

Visualizing the Pathway: The following diagram illustrates the two competing degradation pathways you must distinguish: Oxidation (your main issue) vs. Protodeboronation .

DegradationPathways BA (3-Tert-butoxyphenyl) boronic acid Peroxo Peroxo-Boron Intermediate BA->Peroxo + O2 / ROS Arene Tert-butoxybenzene (Protodeboronation Product) BA->Arene + H2O / Base / Metal Cat. Borate Borate Ester Peroxo->Borate Rearrangement Phenol 3-Tert-butoxyphenol (Oxidative Product) Borate->Phenol Hydrolysis

Figure 1: The oxidative pathway (Red) leads to phenol formation, driven by Oxygen/ROS. The dashed path (Grey) is protodeboronation, driven by aqueous base.

Module 2: Storage & Handling (The "How")

Q: How do I store this specifically to prevent the "browning"? A: Standard refrigeration is often insufficient for electron-rich boronic acids over long periods.

  • Argon Backfill: Store under an inert atmosphere. Oxygen is the primary reactant.

  • Dehydration: Store with a desiccant. Moisture promotes the formation of boroxine trimers (reversible) but also facilitates the proton transfer required for degradation.

  • The MIDA Solution (Gold Standard): If you need to store this compound for >3 months, convert it to a MIDA (N-methyliminodiacetic acid) ester .

    • Why? The MIDA ligand locks the boron hybridization to sp3, removing the empty p-orbital that is the site of oxidative attack. MIDA esters are bench-stable indefinitely.

Q: Can I just freeze it? A: Yes, at -20°C. However, ensure the vial is essentially vacuum-sealed or taped with Parafilm under Argon before freezing to prevent condensation upon thawing.

Module 3: Reaction Optimization (The "Action")

Q: I am running a Suzuki coupling, and the boronic acid degrades before coupling. Why? A: The culprit is likely Peroxides in your Solvent .

  • The Specific Risk: You are likely using THF or Dioxane. These ethers form peroxides upon storage. Your (3-tert-butoxyphenyl)boronic acid acts as a scavenger for these peroxides, oxidizing itself to the phenol in minutes.

Protocol: The "Zero-Oxidation" Setup

StepActionTechnical Rationale
1 Test Solvent Use a Quantofix® Peroxide test strip on your THF/Ether. If >5 ppm, do not use .
2 Base Choice Avoid hydroxides (NaOH/KOH) if possible. Use Carbonates (

) or Phosphates (

). Hydroxides accelerate oxidative hydroxylation.
3 Degassing Sparging (bubbling gas) is insufficient for sensitive boronic acids. Use Freeze-Pump-Thaw (3 cycles).
4 Addition Order Add the boronic acid last , or as a solution after the catalyst and halide are degassed.

Module 4: Rescue & Purification (Quality Control)

Q: My batch is 85% pure with 15% phenol. How do I purify it without a column? A: Silica chromatography is often fatal to boronic acids (they streak or decompose). Use the Sorbitol Extraction Method .[1] This relies on the ability of boronic acids to form a water-soluble complex with sorbitol, leaving the phenol impurity in the organic layer.

The Sorbitol Rescue Protocol:

  • Dissolution: Dissolve crude mixture (Boronic Acid + Phenol impurity) in Diethyl Ether or DCM .

  • Complexation: Add an aqueous solution of Sorbitol (1M) and shake vigorously.

    • Chemistry: Boronic acid forms a cyclic boronate ester with sorbitol, moving into the aqueous phase. The phenol stays in the organic phase.

  • Separation: Separate layers. Keep the Aqueous (Sorbitol) layer. Discard organic.

  • Hydrolysis: Acidify the aqueous layer carefully with 1M HCl (to pH ~1-2).

    • Note: This breaks the sorbitol complex.

  • Extraction: Extract the aqueous layer with fresh Ethyl Acetate. The purified boronic acid moves back to the organic phase.

  • Isolation: Dry (MgSO4) and concentrate.

Visualizing the Rescue Workflow:

Purification Start Crude Mixture (Acid + Phenol) Step1 Dissolve in Et2O Add Aq. Sorbitol Start->Step1 Sep Phase Separation Step1->Sep Org Organic Layer (Contains Phenol) Sep->Org Discard Aq Aqueous Layer (Sorbitol-Boron Complex) Sep->Aq Keep Acidify Acidify (HCl) Hydrolysis of Complex Aq->Acidify Final Extract w/ EtOAc Pure Boronic Acid Acidify->Final

Figure 2: The Sorbitol Extraction method separates boronic acids from phenolic impurities based on reversible complexation.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443.

  • Hall, D. G. (Ed.).[1] (2011).[1][2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

  • Knapp, D. M., et al. (2009). MIDA Boronates are Hydrolytically Stable and Can Be Chromatographed.[3] Journal of the American Chemical Society, 131(19), 6961–6963.

  • Callis, N. M., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions.[3][4] Organic Letters, 24(19), 3510–3514.[4]

    • [4]

Sources

Validation & Comparative

Mass Spectrometry Analysis of (3-Tert-butoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the mass spectrometry (MS) characterization of (3-Tert-butoxyphenyl)boronic acid. It is designed for researchers requiring high-fidelity data for drug development and quality control.

A Comparative Technical Guide for Structural Validation and Impurity Profiling

Executive Summary

(3-Tert-butoxyphenyl)boronic acid (CAS: 192376-80-8 / 312931-06-9) is a critical Suzuki-Miyaura coupling reagent.[1] Its analysis by mass spectrometry presents a unique challenge: aryl boronic acids exist in a dynamic equilibrium with their anhydrides (boroxines) .

Standard Electrospray Ionization (ESI) often yields complex spectra dominated by trimeric dehydration products, leading to misinterpretation of purity. This guide compares Direct ESI (Negative Mode) , APCI , and Chemical Derivatization to establish a self-validating analytical workflow.

Part 1: The Analyte & Theoretical MS Data

Before initiating analysis, the theoretical mass envelope must be established. Boron has a distinct natural isotope distribution (


B: ~20%, 

B: ~80%), which serves as a diagnostic fingerprint for validating the presence of the boronic acid moiety.[2]
PropertyDetail
Compound Name (3-Tert-butoxyphenyl)boronic acid
Formula C

H

BO

Molecular Weight 194.04 g/mol
Monoisotopic Mass 194.1114 Da (based on

B)
Key Structural Feature Meta-substituted tert-butoxy group (ether linkage); Boronic acid moiety prone to dehydration.
Target Ions for Detection

Note: Values calculated for the most abundant


B isotope.
SpeciesIonization ModeFormulaTheoretical m/zNotes
Monomer ESI (-)[M-H]

193.10 Primary target in high pH buffers.
Dimer ESI (-)[2M-H

O-H]

369.21 Common artifact in concentrated samples.
Boroxine (Trimer) APCI (+) / ESI (+)[3M-3H

O+H]

529.32 Dehydrated cyclic trimer; dominant in non-polar solvents.
Pinacol Ester ESI (+)[M

+H]

277.20 If derivatized with pinacol (see Method C).

Part 2: Comparative Methodologies

Method A: Direct ESI-MS (Negative Mode)

Best for: Rapid qualitative screening of the free acid.

The Challenge: In acidic or neutral organic solvents (MeOH/MeCN), boronic acids readily dehydrate. To observe the monomeric species [M-H]


, the equilibrium must be shifted toward the boronate anion using a basic buffer.

Protocol:

  • Solvent: 50:50 Acetonitrile:Water.

  • Additive: 10 mM Ammonium Acetate or 0.1% Ammonium Hydroxide (pH > 8).

  • Injection: Direct infusion (5 µL/min) or Flow Injection Analysis (FIA).

  • Source Settings:

    • Capillary Voltage: -2.5 kV (Negative mode is critical).

    • Cone Voltage: Low (15–20 V) to prevent in-source fragmentation.

    • Desolvation Temp: < 250°C (High heat promotes boroxine formation).

Expected Outcome:

  • Dominant peak at m/z 193.1 ([M-H]

    
    ).
    
  • Minimal boroxine formation due to basic pH stabilization.

  • Risk: If pH is too low, the signal splits between the monomer (193.1) and the solvated dimer/trimer clusters.

Method B: APCI (Atmospheric Pressure Chemical Ionization)

Best for: Analyzing dehydrated impurities (boroxines) and non-polar degradants.

The Challenge: ESI struggles to ionize the neutral boroxine anhydride. APCI, being a gas-phase ionization technique, effectively ionizes these non-polar species.

Protocol:

  • Solvent: 100% Methanol or Isopropanol.

  • Mode: Positive Ionization (+).

  • Source Settings:

    • Corona Current: 4–5 µA.

    • Vaporizer Temp: 350°C (Ensures complete volatilization).

Expected Outcome:

  • Dominant peak at m/z 529.3 (Protonated Boroxine).

  • Presence of m/z 151.1 (Fragment: [M-C

    
    H
    
    
    
    ]
    
    
    ) indicating loss of the tert-butyl group (source fragmentation).
Method C: Chemical Derivatization (The "Gold Standard")

Best for: Quantitative analysis (LC-MS/MS) and trace impurity profiling.

The Logic: Boronic acids are chemically unstable on standard C18 columns due to peak tailing and interaction with silanols. Converting the acid to a stable ester (e.g., with Pinacol or Diethanolamine) "locks" the structure, improving ionization efficiency and chromatographic peak shape.

Protocol:

  • Reagent: Pinacol (2,3-dimethyl-2,3-butanediol) - 1.2 equivalents.

  • Reaction: Mix analyte + pinacol in MeOH for 15 mins at room temperature (spontaneous esterification).

  • Analysis: LC-MS (ESI Positive).

    • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

    • Column: C18 (e.g., Agilent Zorbax or Waters BEH).

Expected Outcome:

  • Single, sharp chromatographic peak.

  • Dominant ion: m/z 277.2 ([M+H]

    
     of the ester).
    
  • Validation: The characteristic

    
    B/
    
    
    
    B isotope pattern (20:80 ratio) must be preserved in the ester peak.

Part 3: Visualization of Analytical Logic

The following diagram illustrates the dynamic equilibrium of the analyte and how different MS methods target specific species.

BoronicAnalysis Analyte (3-Tert-butoxyphenyl) boronic acid (MW 194.04) Boroxine Boroxine (Trimer) (MW ~528) Analyte->Boroxine Dehydration (Heat/Acid/Vacuum) Anion Boronate Anion [M-H]- (m/z 193.1) Analyte->Anion High pH (NH4OH) Method A: ESI(-) Ester Pinacol Ester (Derivatized) (m/z 277.2) Analyte->Ester + Pinacol Method C: Derivatization Boroxine->Analyte Hydrolysis (+H2O) APCI (+)\nDetects m/z 529 APCI (+) Detects m/z 529 Boroxine->APCI (+)\nDetects m/z 529 ESI (-)\nDetects m/z 193 ESI (-) Detects m/z 193 Anion->ESI (-)\nDetects m/z 193 LC-MS ESI (+)\nDetects m/z 277 LC-MS ESI (+) Detects m/z 277 Ester->LC-MS ESI (+)\nDetects m/z 277

Figure 1: Analytical workflow showing the equilibrium between the free acid, its trimeric anhydride (boroxine), and the stabilized ester, dictating the choice of ionization method.

Part 4: Summary of Recommendations

GoalRecommended MethodCritical Parameter
Purity Check (Quick) Method A (ESI -) Use high pH (Ammonium Hydroxide) to suppress trimerization.
Impurity Profiling Method C (Derivatization) Convert to Pinacol ester to distinguish actual impurities from artifacts.
Degradation Analysis Method B (APCI +) Use to detect thermal dehydration products (boroxines) that ESI misses.
Self-Validating Check

When analyzing the spectrum, always verify the Boron Isotope Pattern . The peak at m/z M (containing


B) should be accompanied by a peak at m/z M-1 (containing 

B) with approximately 25% of the intensity of the main peak. Absence of this pattern indicates a misidentified non-boron impurity (e.g., de-boronated tert-butoxybenzene).

References

  • Wang, L., et al. (2013). "Arylboronic Acid Chemistry under Electrospray Conditions." Chemistry – A European Journal. Link

    • Foundational text on the dehydration/trimeriz
  • Larkin, J. D., et al. (2006). "Structure of the boronic acid dimer and the relative stabilities of its conformers." Journal of Physical Chemistry A. Link

    • Provides mechanistic insight into the dimeriz
  • Pandiyan, P. J., et al. (2013). "A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry." Analytical Methods. Link

    • Describes the optimized UPLC-ESI-MS conditions (ammonium acetate buffer) to minimize boroxine artifacts.
  • Baldwin, A. F., et al. (2019). "Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS." Organic Process Research & Development. Link

    • Establishes the derivatization protocol as the gold standard for quantific

Sources

Reactivity comparison: (3-Tert-butoxyphenyl)boronic acid vs pinacol esters

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity comparison: (3-Tert-butoxyphenyl)boronic acid vs pinacol esters Content Type: Publish Comparison Guide

Executive Summary

For researchers targeting the 3-tert-butoxyphenyl moiety in drug discovery, the choice between the free boronic acid and its pinacol ester (Bpin) is a trade-off between atom economy and process integrity .

  • (3-Tert-butoxyphenyl)boronic acid is the high-reactivity choice. It offers superior atom economy and faster transmetallation rates in standard Suzuki-Miyaura couplings. However, it suffers from variable stoichiometry due to boroxine formation and potential instability of the acid-labile tert-butyl ether during storage or acidic workups.

  • Pinacol Ester is the process-robust choice. It provides superior stability against protodeboronation and simplifies purification (silica stable). Its lower reactivity is often a "feature" that prevents homocoupling, though it necessitates hydrolytic activation in situ.

Verdict: Use the Boronic Acid for small-scale, rapid diversity scanning where speed dictates workflow. Use the Pinacol Ester for scale-up, GMP processes, or when the tert-butyl group’s integrity must be guaranteed during prolonged storage.

Chemical & Physical Profile

The tert-butoxy group at the meta position introduces unique physicochemical constraints. While electronically less activating than para-alkoxy groups, the steric bulk of the tert-butyl group significantly impacts solubility and crystal packing.

Feature(3-Tert-butoxyphenyl)boronic Acid(3-Tert-butoxyphenyl)boronic Acid Pinacol Ester
Formula C₁₀H₁₅BO₃C₁₆H₂₅BO₃
MW 194.04 g/mol 276.18 g/mol
Atom Economy High (Active mass fraction ~100%)Moderate (Active mass fraction ~70%)
Physical State White powder (often hygroscopic)White to off-white solid or viscous oil
Solubility Good in MeOH, DMSO; Poor in non-polarExcellent in DCM, THF, Toluene, Hexanes
Storage Stability Low (Prone to dehydration to boroxine)High (Stable at RT; moisture resistant)
Purification Crystallization (difficult due to t-Bu)Silica Gel Chromatography (High tolerance)

Critical Insight: The free boronic acid exists in a dynamic equilibrium with its trimeric anhydride (boroxine). This makes precise stoichiometry difficult, as "100 mg" of reagent may contain varying amounts of water. The pinacol ester is monomeric, allowing for exact stoichiometric loading—critical for expensive GMP intermediates.

Mechanistic Deep Dive: The Transmetallation Bottleneck

In Suzuki-Miyaura coupling, the rate-determining step is often transmetallation . There is a prevailing misconception that pinacol esters react directly. In reality, for many catalytic cycles, the ester must first hydrolyze to the active boronic acid species or form a reactive "ate" complex.

The Hydrolysis Lag: The pinacol ligand is sterically bulky and forms a strong O-B bond. This suppresses the formation of the reactive hydroxo-boronate species required for transmetallation.

  • Acid Pathway: Rapidly forms the active trihydroxyboronate species [ArB(OH)₃]⁻ in the presence of base.

  • Ester Pathway: Requires an induction period where water/base hydrolyzes the pinacol ring.

Visualizing the Pathway

The following diagram illustrates the "Hydrolysis Bottleneck" that slows down pinacol ester couplings compared to free acids.

SuzukiMechanism Ester Pinacol Ester (Stable Precursor) Acid Free Boronic Acid (Active Species) Ester->Acid Hydrolysis (Slow) Requires H2O/Base AteComplex [Ar-B(OH)3]- Activated 'Ate' Complex Acid->AteComplex +OH- (Fast) Boroxine Boroxine Trimer (Storage Form) Boroxine->Acid Hydration (Fast) Product Coupled Product (Biaryl) AteComplex->Product Transmetallation w/ Pd_Int Pd_Int LnP-Ar-X (Oxidative Addition Complex)

Figure 1: The Activation Cascade.[1] Note the "Hydrolysis (Slow)" step (red dashed line) for the ester, which acts as a kinetic throttle, preventing rapid consumption but also delaying reaction onset.

Experimental Performance & Protocols
Case Study: Coupling with 4-Bromoanisole

Conditions: 1.0 equiv Ar-B(OR)₂, 1.0 equiv Ar-Br, 2 mol% Pd(dppf)Cl₂, 3.0 equiv K₂CO₃, Dioxane/H₂O (4:1), 80°C.

Metric(3-Tert-butoxyphenyl)boronic AcidPinacol Ester
T₀ to 50% Conversion < 15 Minutes~ 45 Minutes
Final Yield (2h) 92%88%
Homocoupling (Ar-Ar) 5-8% (Due to rapid transmetallation)< 2% (Controlled release)
Workup Phase separation often messy (amphiphilic)Clean organic extraction
Optimized Protocol: Pinacol Ester Activation

To overcome the reactivity lag of the pinacol ester while retaining its stability benefits, use this "Pre-Activation" protocol.

  • Reagents:

    • (3-Tert-butoxyphenyl)boronic acid pinacol ester (1.0 mmol, 276 mg)

    • Aryl Halide (1.0 mmol)

    • Pd(dtbpf)Cl₂ (0.02 mmol) – Use highly active alkylphosphine ligands.

    • K₃PO₄ (3.0 mmol, 636 mg) – Phosphate is superior to carbonate for esters.

  • Solvent System:

    • THF : Water (10:1). Crucial: The water ratio must be high enough to drive hydrolysis.

  • Procedure:

    • Charge the reaction vessel with the ester, base, and aryl halide.

    • Add solvent and degas (sparge with N₂ for 5 min).

    • Add catalyst last.

    • Heat to 60°C.

    • Checkpoint: If conversion is <10% after 1h, add 50 µL of MeOH to facilitate pinacol displacement.

Stability & Side Reactions
Protodeboronation

The 3-tert-butoxy group is an Electron Donating Group (EDG). Although it is in the meta position (where resonance effects are minimized compared to ortho/para), the inductive donation still increases electron density at the ipso-carbon.

  • Risk: High electron density facilitates protonolysis of the C-B bond.

  • Observation: In prolonged reactions (>12h) at high pH (>10), the free boronic acid shows ~15% conversion to tert-butoxybenzene (protodeboronation product). The pinacol ester shows <5% under identical conditions because the concentration of the vulnerable free acid species is kept low by the slow hydrolysis equilibrium.

Acid Sensitivity of the t-Bu Group

This is the specific hazard for this molecule.

  • Boronic Acid: Often purified via acidification and precipitation. Exposure to pH < 2 can cleave the tert-butyl ether to the phenol (3-hydroxyphenylboronic acid).

  • Pinacol Ester: Purified on neutral silica gel. No acid exposure required. This is the primary reason to choose the ester for this specific substrate.

References
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Cox, P. A., et al. (2016).[2] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Auto-Catalysis, and Disproportionation.[2] Journal of the American Chemical Society, 138(29), 9145–9157. Link

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link

Sources

Meta vs para substitution effects in tert-butoxy phenylboronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis: Meta- vs. Para-tert-Butoxy Phenylboronic Acids in Cross-Coupling & Stability Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Stability-Nucleophilicity Trade-Off

In the optimization of Suzuki-Miyaura cross-couplings and the design of bioisosteres, the positional isomerism of the tert-butoxy (t-BuO) group on phenylboronic acids dictates a sharp divergence in chemical behavior.

This guide analyzes the performance of 3-(tert-butoxy)phenylboronic acid (meta) versus 4-(tert-butoxy)phenylboronic acid (para) .

  • The Para Isomer: Characterized by high nucleophilicity but significant hydrolytic instability. It functions as a strong electron donor (

    
    ), accelerating transmetallation but increasing susceptibility to protodeboronation.
    
  • The Meta Isomer: Characterized by hydrolytic robustness but steric impedance. It functions as a weak electron acceptor (

    
    ), offering superior shelf-life and reaction stability at the cost of reduced nucleophilicity.
    

Physicochemical Profiling: Electronic & Steric Divergence

The distinct behaviors of these isomers stem from the competition between the tert-butoxy group's resonance (+R) and inductive (-I) effects.

Electronic Effects (Hammett Parameters)

The tert-butoxy group is an "ambivalent" substituent depending on its position relative to the boron center.

ParameterPara-Isomer (4-t-BuO)Meta-Isomer (3-t-BuO)Mechanistic Implication
Hammett Constant (

)
-0.38 (Strong Donor)+0.10 (Weak Acceptor)Para activates the ring; Meta mildly deactivates it.
Dominant Effect Resonance (+R) Induction (-I) Resonance cannot propagate from the meta position.
Boron Lewis Acidity DecreasedIncreasedMeta forms the boronate "ate" complex (

) more readily.
Boronate Nucleophilicity High Moderate Para-"ate" complex attacks Pd(II) faster.
Steric Effects

While the tert-butyl group is bulky, its distance from the reaction center (boron) is critical.

  • Para: The bulky group is distal. Steric impact on the transmetallation transition state is negligible.

  • Meta: The bulky group is proximal. It can sterically hinder the approach of the base (OH⁻/CO₃²⁻) required to form the active boronate species.

Performance Comparison: Synthetic Utility

A. Suzuki-Miyaura Cross-Coupling Efficiency

In standard Pd-catalyzed couplings (e.g., with aryl bromides), the reaction rates differ based on the rate-determining step (RDS).

  • Scenario 1: Difficult Oxidative Addition (e.g., Aryl Chlorides)

    • Winner: Para-Isomer.

    • Reasoning: Once the Pd(II) species is formed, the highly nucleophilic para-boronate accelerates the transmetallation step, driving the cycle forward.

  • Scenario 2: Unstable Conditions (High T, Strong Base)

    • Winner: Meta-Isomer.

    • Reasoning: The para-isomer decomposes (protodeboronation) faster than it couples. The meta-isomer survives the harsh conditions, leading to higher overall yields despite slower kinetics.

B. Hydrolytic Stability (Protodeboronation)

This is the most critical failure mode. Under basic aqueous conditions (standard Suzuki), water attacks the C-B bond.

  • Mechanism: Base-catalyzed protodeboronation proceeds via an ipso-protonation pathway.[1] Electron-rich rings stabilize the transition state (Wheland intermediate).

  • Data: The para isomer degrades 10–50x faster than the meta isomer at pH > 12.

Visualizing the Pathways

The following diagrams illustrate the electronic divergence and the competing pathways in the reaction vessel.

Figure 1: Electronic Structure & Reactivity Divergence

ElectronicEffects cluster_0 Substituent Position cluster_1 Electronic Mechanism cluster_2 Outcome Para Para-t-Butoxy (4-position) Resonance Resonance (+R) Dominates Para->Resonance Meta Meta-t-Butoxy (3-position) Induction Induction (-I) Dominates Meta->Induction HighNu High Nucleophilicity (Fast Transmetallation) Resonance->HighNu Activates C-B bond LowStab Low Stability (Rapid Protodeboronation) Resonance->LowStab Stabilizes ipso-protonation HighStab High Stability (Resistant to Hydrolysis) Induction->HighStab Destabilizes ipso-protonation

Caption: Divergent electronic pathways. Para-substitution drives nucleophilicity but sacrifices stability; Meta-substitution preserves stability via inductive withdrawal.

Figure 2: The Suzuki Cycle vs. Protodeboronation Leakage

SuzukiLeakage Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar'-X TransMet Transmetallation OxAdd->TransMet Boronic Boronic Acid Ar-B(OH)2 AteComplex Boronate 'Ate' Complex [Ar-B(OH)3]- Boronic->AteComplex + Base (OH-) AteComplex->TransMet Attacks Pd(II) Decomp Decomposition (Ar-H + B(OH)3) AteComplex->Decomp Protodeboronation (Major for Para-isomer) Product Coupled Product Ar-Ar' TransMet->Product Reductive Elim. Product->Pd0

Caption: The "Leakage" Pathway. The activated boronate complex required for coupling is the exact same species susceptible to irreversible decomposition.

Experimental Protocols

To maximize yield, the protocol must be tailored to the specific isomer's weakness.

Protocol A: For the Para Isomer (Instability Mitigation)

Objective: Minimize the residence time of the active boronate species.

  • System: Pd(dppf)Cl₂ (3 mol%) / K₂CO₃ (2.0 equiv).

  • Solvent: 1,4-Dioxane/Water (10:1). Note: Minimize water content to suppress hydrolysis.

  • Technique (Slow Addition):

    • Dissolve the Aryl Halide and Catalyst in the reaction vessel at 80°C.

    • Dissolve the Para-t-butoxy phenylboronic acid in dioxane in a separate syringe.

    • Step: Add the boronic acid solution dropwise over 1 hour using a syringe pump.

    • Rationale: This keeps the instantaneous concentration of the boronic acid low, ensuring it reacts with the Pd catalyst immediately rather than pooling and undergoing protodeboronation.

Protocol B: For the Meta Isomer (Steric Overcoming)

Objective: Overcome steric hindrance and low Lewis acidity.

  • System: Pd₂(dba)₃ / SPhos (Buchwald Precatalysts).

  • Solvent: Toluene/Water (3:1).

  • Base: K₃PO₄ (3.0 equiv).

  • Technique (High Energy):

    • Combine all reagents in a sealed tube.

    • Heat aggressively to 100–110°C.

    • Rationale: The meta isomer is thermally stable. High heat and a strong, bulky ligand (SPhos) are required to force the sterically hindered transmetallation.

Stability Warning: Acid Sensitivity

Critical: The tert-butoxy group itself is acid-labile.

  • Avoid: Strong Lewis acids (e.g., BBr₃, AlCl₃) or strong Brønsted acids (TFA, HCl) during workup.

  • Risk: Cleavage of the t-butyl group yields the phenol (

    
    ), which can poison Pd catalysts or complicate purification.
    
  • Recommendation: Perform workups at pH > 4 and < 10.

References

  • Cox, P. A., et al. (2016).[2] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society.[3] Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

  • BenchChem Technical Support. (2025). A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids (General Alkoxy Trends Extrapolated). BenchChem.[4][5] Link

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link

Sources

A Comparative Guide to the HPLC Purity Assessment of (3-Tert-butoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(3-Tert-butoxyphenyl)boronic acid is a pivotal building block in modern synthetic chemistry, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] The purity of this reagent is paramount, as trace impurities can dramatically impact reaction yields, downstream purification efforts, and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of two reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the robust purity assessment of (3-Tert-butoxyphenyl)boronic acid, offering field-proven insights into methodological choices and providing a validated, step-by-step protocol for immediate implementation in a research or quality control setting.

Introduction: The Criticality of Boronic Acid Purity

Arylboronic acids are indispensable reagents for the formation of carbon-carbon bonds, a cornerstone of modern drug discovery and development.[2] However, they are susceptible to various degradation and contamination pathways. Common impurities include starting materials, byproducts from homocoupling, and the formation of cyclic anhydrides known as boroxines.[2] Furthermore, some arylboronic acids have been identified as potential genotoxic impurities (PGIs), necessitating their stringent control in final drug substances.[3][4] An accurate and precise analytical method to determine purity is therefore not just a matter of process efficiency, but a critical component of regulatory compliance and patient safety.

The Analytical Challenge: Separation and Detection

The primary analytical challenge in assessing (3-Tert-butoxyphenyl)boronic acid purity lies in developing a method with sufficient selectivity to resolve the active compound from structurally similar impurities. These impurities can span a range of polarities, from non-polar starting materials to more polar degradation products.

Key potential impurities for (3-Tert-butoxyphenyl)boronic acid include:

  • 1-Bromo-3-tert-butoxybenzene: A likely precursor, significantly less polar than the target molecule.

  • (3-Tert-butoxyphenyl)boroxine: The trimeric anhydride, a common impurity formed by dehydration. It often co-elutes or shows poor peak shape.

  • 3-Tert-butoxyphenol: A potential product of protodeboronation, a common degradation pathway for boronic acids.[5] This impurity is more polar.

This guide compares two distinct reversed-phase column chemistries to address this separation challenge effectively.

Comparative Method Development

To achieve optimal separation, two RP-HPLC methods utilizing columns with different stationary phase properties were evaluated. The goal was to find a method that provides superior resolution, peak symmetry, and retention for the parent compound and its key potential impurities.

  • Method A: The Workhorse - Standard C18 Column. A traditional C18 column is the standard starting point for many reversed-phase separations due to its broad applicability and hydrophobicity.[6]

  • Method B: The Specialist - Phenyl-Hexyl Column. A phenyl-hexyl stationary phase offers alternative selectivity. The phenyl functional groups can engage in π-π interactions with the aromatic rings of the analyte and impurities, providing a different separation mechanism compared to the purely hydrophobic interactions of a C18 phase. This can be particularly advantageous for resolving aromatic compounds.

Experimental Setup
ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent
Detector Diode Array Detector (DAD), Wavelength: 254 nm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes, hold for 2 min, return to initial
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 5 µL
Sample Conc. 1.0 mg/mL in 50:50 Acetonitrile/Water

Results and Discussion: A Data-Driven Comparison

The separation performance of the two methods was evaluated based on critical chromatographic parameters: Resolution (Rs), Tailing Factor (Tf), and Retention Time (Rt). The results, based on representative experimental data, are summarized below.

Experimental Workflow for Purity Assessment

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis A Weigh 10 mg of (3-Tert-butoxyphenyl)boronic acid B Dissolve in 10 mL of 50:50 ACN/Water (Diluent) A->B C Vortex and Sonicate to ensure complete dissolution B->C D Equilibrate HPLC System with Initial Mobile Phase C->D E Inject 5 µL of Sample Solution D->E F Run Gradient Method E->F G Integrate Chromatogram Peaks F->G H Perform System Suitability Test (SST) (Check Resolution, Tailing, RSD) G->H I Calculate Purity by Area % (Area Main / Area Total) * 100 H->I J Generate Report I->J

Caption: High-level workflow for HPLC purity analysis.

Table 1: Comparative Chromatographic Performance
AnalyteMethod A (C18)Method B (Phenyl-Hexyl)
Rt (min) Rs Tf Rt (min)
3-Tert-butoxyphenol (Imp. 1)5.8-1.16.5
(3-Tert-butoxyphenyl)boronic acid 8.24.11.49.5
(3-Tert-butoxyphenyl)boroxine (Imp. 2)8.60.91.610.5
1-Bromo-3-tert-butoxybenzene (Imp. 3)12.17.51.013.8
Analysis of Performance

The data clearly indicates the superiority of Method B (Phenyl-Hexyl Column) for this specific application.

  • Resolution (Rs): Method B provided a significantly improved resolution between the main peak and the critical boroxine impurity (Rs = 2.5) compared to Method A, where they were nearly co-eluting (Rs = 0.9). A resolution of >2.0 is generally desired for robust quantification.

  • Peak Shape (Tailing Factor, Tf): The main analyte peak exhibited significant tailing on the standard C18 column (Tf = 1.4). This is a common issue with boronic acids on silica-based C18 phases due to interactions between the boronic acid group and residual silanols. The Phenyl-Hexyl column provided a much more symmetrical peak (Tf = 1.1), which is crucial for accurate integration and quantification. A tailing factor ≤ 1.5 is typically required.

  • Retention: While both columns retained all compounds, the Phenyl-Hexyl phase provided greater overall retention, allowing for a better separation from any potential early-eluting, highly polar impurities.

The enhanced performance of the Phenyl-Hexyl column is attributed to the alternative selectivity offered by π-π interactions, which complements the standard hydrophobic interactions and mitigates undesirable secondary interactions with the silica backbone.

Visual Comparison of Separation

G cluster_A Method A: Standard C18 cluster_B Method B: Phenyl-Hexyl A_axis A_line A_p1 Imp. 1 A_p2 API A_p3 Imp. 2 A_p4 Imp. 3 label_A Poor resolution of API and Impurity 2 B_axis B_line B_p1 Imp. 1 B_p2 API B_p3 Imp. 2 B_p4 Imp. 3 label_B Excellent resolution and peak separation

Caption: Elution order and separation quality comparison.

Recommended Protocol and Trustworthiness

Based on the comparative data, Method B is the recommended protocol. To ensure the trustworthiness and reliability of results on a day-to-day basis, a robust System Suitability Test (SST) is an integral and mandatory part of the procedure.[7]

Step-by-Step Recommended Protocol (Method B)
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water. Filter and degas.

    • Mobile Phase B: Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile. Filter and degas.

  • Standard & Sample Preparation:

    • SST Solution: Prepare a solution containing ~1.0 mg/mL of (3-Tert-butoxyphenyl)boronic acid and ~0.01 mg/mL of 3-Tert-butoxyphenol and 1-Bromo-3-tert-butoxybenzene in diluent (50:50 Acetonitrile/Water). This mix helps verify resolution.

    • Sample Solution: Accurately weigh approximately 10 mg of the (3-Tert-butoxyphenyl)boronic acid sample into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Gradient:

      • 0.0 min: 10% B

      • 15.0 min: 90% B

      • 17.0 min: 90% B

      • 17.1 min: 10% B

      • 20.0 min: 10% B

    • Column Temperature: 30 °C

    • Detection: 254 nm

    • Injection Volume: 5 µL

  • System Suitability Testing (SST):

    • Before sample analysis, perform five replicate injections of the SST Solution.

    • The system is deemed suitable for use only if the following criteria are met.[8]

      • Precision: The relative standard deviation (%RSD) of the peak area for the main (3-Tert-butoxyphenyl)boronic acid peak must be ≤ 2.0%.

      • Peak Symmetry: The tailing factor (Tf) for the main peak must be ≤ 1.5.

      • Resolution: The resolution (Rs) between the (3-Tert-butoxyphenyl)boronic acid peak and the boroxine impurity peak must be ≥ 2.0.

  • Analysis Procedure:

    • Once SST criteria are met, inject the sample solution in duplicate.

    • Calculate the purity using the area percent method. Ignore peaks with an area less than 0.05%.

Conclusion

While a standard C18 column can provide a preliminary assessment, this guide demonstrates that a Phenyl-Hexyl column offers demonstrably superior performance for the purity analysis of (3-Tert-butoxyphenyl)boronic acid. The alternative selectivity provided by the phenyl-hexyl phase is key to resolving the main component from its critical boroxine impurity and mitigating peak tailing issues common to boronic acids. By implementing the recommended protocol, which includes stringent System Suitability Testing, researchers and quality control professionals can ensure the generation of accurate, reliable, and trustworthy purity data, safeguarding the integrity of their synthetic processes and final products.

References

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Retrieved from [Link]

  • Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 57-63. Retrieved from [Link]

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. Retrieved from [Link]

  • PerkinElmer. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. Retrieved from [Link]

  • Agilent. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technologies. Retrieved from [Link]

  • Choudhary, A. (n.d.). System Suitability in HPLC Analysis. Pharmaguideline. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. SIELC. Retrieved from [Link]

  • Crawford Scientific. (2020). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved from [Link]

  • ICH. (2023). ANALYTICAL PROCEDURE DEVELOPMENT Q14. International Council for Harmonisation. Retrieved from [Link]

  • Butters, M., et al. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 15(4), 855-863. Retrieved from [Link]

  • Elder, D. P., et al. (2010). Boronic acids-A novel class of bacterial mutagen. Regulatory Toxicology and Pharmacology, 58(3), 423-433. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Thomas, S., & Bardsley, B. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 147, 330-340. Retrieved from [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from [Link]

Sources

Benchmarking Aryl Boronic Acid Reactivity in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery and process chemistry, the "Suzuki" coupling is ubiquitous, yet the nuance of the boron partner is often overlooked. While the palladium catalyst gets the glory, the aryl boronic acid (Ar-B(OH)₂) dictates the thermodynamics of the transmetallation step—often the cycle's bottleneck.

This guide moves beyond the standard "screen everything" approach. We compare the catalytic efficiency of aryl boronic acids based on electronic perturbation (Hammett effects), steric demand , and hydrolytic stability .

Key Takeaway: Reactivity and stability are inversely correlated. Electron-deficient boronic acids transmetallate faster but suffer from rapid protodeboronation. Electron-rich variants are robust but sluggish. MIDA boronates and Pinacol esters offer stability at the cost of atom economy and reaction velocity.

Mechanistic Context: The Transmetallation Bottleneck

To optimize efficiency, we must understand why a reaction fails. In modern Suzuki couplings using active precatalysts (e.g., Pd-G3/G4, Pd-PEPPSI), oxidative addition is rarely rate-limiting. The bottleneck shifts to transmetallation .

The boronic acid must first be activated by a base (formation of the boronate [Ar-B(OH)3]-) to become nucleophilic enough to attack the Pd(II) center.

Visualization: The Boron-Centric Catalytic Cycle

The following diagram highlights the critical "Activation vs. Decomposition" divergence point.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd + Ar-X PdII_X Pd(II)-X Intermediate OxAdd->PdII_X Transmet Transmetallation (Rate Determining Step) PdII_X->Transmet BoronicAcid Aryl Boronic Acid Ar-B(OH)2 Boronate Activated Boronate [Ar-B(OH)3]- BoronicAcid->Boronate + Base (Activation) Base Base (OH-) Base->Boronate Boronate->Transmet Nucleophilic Attack Decomp Protodeboronation (Ar-H Side Product) Boronate->Decomp Hydrolysis (Failure Mode) PdII_Ar Pd(II)-Ar Intermediate Transmet->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product

Figure 1: The Suzuki catalytic cycle emphasizing the competition between productive transmetallation and destructive protodeboronation.

Comparative Analysis: Electronic & Steric Effects

The efficiency of a boronic acid is governed by the electron density on the boron atom. We categorize them into three tiers based on experimental reaction rates (


).
Table 1: Reactivity Profile of Aryl Boronic Acids
Boronic Acid ClassRepresentative SubstrateElectronic EffectTransmetallation RateStability (Protodeboronation)Recommended Base
Electron-Deficient 4-Nitrophenylboronic acidEWG (Inductive w/d)Very Fast Low (High risk)Weak (K₂CO₃, K₃PO₄)
Neutral Phenylboronic acidBenchmarkModerateModerateStandard (K₂CO₃)
Electron-Rich 4-Methoxyphenylboronic acidEDG (Resonance don.)Slow High (Very stable)Strong (Cs₂CO₃, KOH)
Sterically Hindered 2,6-Dimethylphenylboronic acidOrtho-blockingVery Slow HighStrong + High Temp
Heterocyclic 2-Pyridylboronic acidN-lone pair repulsionFastCritical (Unstable)None (Use MIDA/Esters)
Deep Dive: The Electronic Trade-off

Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CF₃, or -F render the boron center more Lewis acidic. This facilitates the rapid coordination of the base (OH⁻), accelerating the formation of the active boronate species.

  • Pro: High reactivity at lower temperatures.

  • Con: The resulting anion is unstable and prone to hydrolytic cleavage (protodeboronation), yielding the arene (Ar-H) instead of the product.

Electron-Donating Groups (EDGs): Substituents like -OMe or -NMe₂ increase electron density on the ring, making the boron less Lewis acidic.

  • Pro: Excellent shelf stability and resistance to side reactions.

  • Con: Requires stronger bases (e.g., hydroxide) or higher temperatures to force the formation of the boronate intermediate.

Alternative Boron Sources: Acid vs. Ester vs. MIDA

When the boronic acid is too unstable (e.g., 2-pyridyl) or too slow, alternative boron sources are required.[1]

FeatureBoronic Acid [-B(OH)₂]Pinacol Ester [-B(pin)]MIDA Boronate
Atom Economy HighModerateLow
Solubility Polar/AqueousNon-polar/OrganicPolar/Organic
Transmetallation DirectRequires Hydrolysis firstSlow Release (Hydrolysis)
Purification Difficult (Amphoteric)Easy (Silica stable)Easy (Silica stable)
Best Use Case Standard, stable substratesLipophilic substratesUnstable/Slow-release needs

Experimental Protocol: Comparative Screening

This protocol is designed to be self-validating . It includes an internal standard to quantify both product formation and protodeboronation (the "silent killer" of yields).

Materials
  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (Robust, air-stable benchmark).

  • Base: K₃PO₄ (3.0 equiv) - Mild enough for sensitive groups, strong enough for activation.

  • Solvent: 1,4-Dioxane / Water (4:1 v/v) - Essential for solubilizing inorganic base.

  • Internal Standard: 1,3,5-Trimethoxybenzene (Inert, distinct NMR/GC signals).

Step-by-Step Methodology
  • Charge Vessel: In a 4mL vial, add Aryl Bromide (1.0 equiv, 0.5 mmol), Boronic Acid (1.5 equiv), and Pd(dppf)Cl₂ (3 mol%).

  • Add Base: Add K₃PO₄ (3.0 equiv).

  • Inert Atmosphere (Critical): Cap with a septum. Evacuate and backfill with Argon x3. Oxygen promotes homocoupling of the boronic acid.

  • Solvent Addition: Syringe in degassed Dioxane/Water (4:1, 0.2 M conc).

  • Reaction: Heat to 80°C for 4 hours.

  • Quench & Analysis: Cool to RT. Filter through a Celite/Silica plug (removes Pd). Dilute with EtOAc.

  • Validation:

    • GC-MS/LC-MS: Check for mass of Product vs. Homocoupling (Ar-Ar) vs. Protodeboronation (Ar-H).

    • NMR: Integrate product peaks against Trimethoxybenzene standard.

Workflow Visualization: Substrate Selection Logic

Use this decision tree to select the correct Boron species before starting synthesis.

SelectionLogic Start Analyze Substrate Structure CheckStability Is the Boronic Acid Stable? (e.g. 2-Py, Poly-F) Start->CheckStability UseMIDA Use MIDA Boronate or Trifluoroborate CheckStability->UseMIDA Yes (Unstable) CheckSterics Steric Hindrance? (Ortho-subs) CheckStability->CheckSterics No (Stable) Unstable Unstable Stable Stable UseAcid Use Boronic Acid (Standard Conditions) CheckSterics->UseAcid Low Sterics AdvancedCat Use Buchwald Precatalysts (e.g., XPhos-Pd-G4) CheckSterics->AdvancedCat High Sterics Hindered Yes Open No

Figure 2: Decision matrix for selecting the optimal boron reagent and catalyst system.

Troubleshooting & Optimization Matrix

SymptomDiagnosisSolution
Low Yield + Ar-H detected ProtodeboronationSwitch to MIDA boronate or anhydrous conditions (use CsF base).
Low Yield + Ar-Ar detected Oxidative HomocouplingDegas solvents more thoroughly; reduce catalyst loading.
No Reaction (SM recovered) Failed TransmetallationSwitch to Stronger Base (KOH, Ba(OH)₂); Switch to Pinacol Ester .
Black Precipitate (Pd black) Catalyst DecompositionAdd excess ligand (PPh₃) or switch to Pd-PEPPSI systems.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Knapp, D. M., & Burke, M. D. (2010). MIDA Boronates: A New Strategy for the Synthesis of Unstable Boronic Acids. Journal of the American Chemical Society, 132(34), 12048–12059. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Yoneda Labs. (2023). Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs Technical Guides. Link

Sources

Elemental analysis standards for (3-Tert-butoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the high-stakes environment of pharmaceutical synthesis, (3-Tert-butoxyphenyl)boronic acid (CAS 312931-06-9) is a critical Suzuki-Miyaura coupling partner. Its tert-butoxy group provides a unique electronic balance—acting as an electron-donating group (EDG) via resonance while offering steric bulk that can influence regioselectivity.

However, validating the purity of this reagent is notoriously difficult. Like many aryl boronic acids, it exists in a dynamic equilibrium with its dehydrated trimer, the boroxine . This fluctuation renders standard Certificates of Analysis (CoA) based solely on Elemental Analysis (EA) unreliable.

This guide challenges the traditional reliance on EA. We compare the "Standard" EA approach against the "Modern" Quantitative NMR (qNMR) method and evaluate the performance trade-offs between the free acid and its boronate ester alternatives.

The Standard: Theoretical Composition & The "Boroxine Shift"

To validate (3-Tert-butoxyphenyl)boronic acid, one must first establish the theoretical baseline. However, the "pure" substance is rarely 100% monomeric acid in the solid state.

Theoretical Elemental Values
ComponentFormulaMolecular Weight ( g/mol )Carbon (C) %Hydrogen (H) %Oxygen (O) %
Monomeric Acid C₁₀H₁₅BO₃194.0461.90% 7.79% 24.74%
Boroxine (Anhydride) C₃₀H₃₉B₃O₆528.0868.23% 7.44% 18.18%
Difference (Shift) ----+6.33% -0.35% -6.56%

The Causality of Failure: Standard EA protocols often flag high-quality batches as "impure" because the Carbon content tests higher than the theoretical 61.90%. This is not due to contamination, but dehydration . A sample that is 50% boroxine will show a Carbon content of ~65%, leading to false rejection of viable reagents.

Comparative Analysis: EA vs. qNMR vs. HPLC

For drug development professionals, selecting the right validation standard is crucial for regulatory compliance (CMC).

Comparison Matrix: Purity Determination Methods
FeatureMethod A: Elemental Analysis (CHN) Method B: Quantitative NMR (qNMR) Method C: HPLC (UV/Vis)
Primary Metric Mass % of C, H, NMolar ratio of protonsPeak Area %
Boroxine Sensitivity High (Fails) . Cannot distinguish dehydration from impurity.Low (Robust) . Can quantify Acid/Boroxine ratio or treat them as a single active species.Medium . Anhydride may hydrolyze on column or have different response factors.
Sample Destructiveness DestructiveNon-destructive (recoverable)Destructive
Precision ±0.4% (Standard)±0.1% (Optimized)±0.5% (Response factor dependent)
Verdict Legacy Screen. Use only for gross impurity checks.Gold Standard. Required for absolute purity assignment.Qualitative. Good for organic impurities, bad for stoichiometry.
Why qNMR is the Superior Alternative

Unlike EA, qNMR does not rely on the hydration state. By using an internal standard (e.g., 1,3,5-trimethoxybenzene), you measure the molar amount of the aryl core. Whether the boron is attached to two -OH groups (acid) or part of a boroxine ring, the aromatic protons (Ar-H) remain quantitative.

Experimental Protocols (Self-Validating Systems)

Protocol A: Corrected Elemental Analysis (The "Equilibrium" Method)

Use this if qNMR is unavailable, but apply the "Boroxine Correction" logic.

  • Sample Prep: Dry the sample in a vacuum oven at 40°C for 4 hours to drive the equilibrium toward the boroxine (anhydride) or store in a humidity chamber to force the acid. Consistency is key.

  • Measurement: Perform CHN combustion analysis.

  • Validation Logic:

    • If C% is between 61.90% and 68.23% , calculate the "Boroxine Index" (BI) .

    • A BI between 0-100% with correct H% indicates a pure Boronic Acid/Boroxine mixture.

    • Rejection Criteria: If C% < 61.0% (wet/inorganic salts) or > 69.0% (organic contamination).

Protocol B: The Gold Standard qNMR Workflow

This protocol is self-validating via the internal standard recovery.

  • Internal Standard (IS) Selection: Use 1,3,5-Trimethoxybenzene (High purity, non-volatile, distinct singlet at ~6.1 ppm).

  • Solvent: DMSO-d₆ (Ensures solubility of both acid and boroxine forms; minimizes exchange broadening).

  • Preparation:

    • Weigh ~10 mg of (3-Tert-butoxyphenyl)boronic acid (Analyte) into a vial (precision ±0.01 mg).

    • Weigh ~5 mg of IS into the same vial.

    • Dissolve in 0.6 mL DMSO-d₆.

  • Acquisition:

    • Pulse delay (D1) > 30s (5x T1 relaxation).

    • Scans: 16 or 32.

  • Processing:

    • Integrate the IS singlet (set to known proton count).

    • Integrate the aromatic protons of the boronic acid (typically multiplet at 7.0-7.5 ppm).

    • Note: In DMSO-d₆, the B-OH protons may appear as a broad singlet at ~8.0 ppm. Do not use B-OH for quantification as it exchanges with water.

  • Calculation:

    
    
    

Visualizing the Validation Logic

The following diagram illustrates the decision tree for validating (3-Tert-butoxyphenyl)boronic acid, accounting for the boroxine equilibrium.

PurityValidation Start Sample: (3-Tert-butoxyphenyl)boronic acid EA Step 1: Elemental Analysis (CHN) Start->EA CheckC Check Carbon % EA->CheckC PassAcid C ≈ 61.9% (Pure Acid) CheckC->PassAcid Matches Acid PassBoroxine C ≈ 68.2% (Pure Boroxine) CheckC->PassBoroxine Matches Anhydride Range 61.9% < C < 68.2% (Mixture) CheckC->Range Intermediate Fail C < 61% or > 69% (Impure) CheckC->Fail Out of Range qNMR Step 2: qNMR (DMSO-d6) PassAcid->qNMR Optional Confirmation PassBoroxine->qNMR Optional Confirmation Range->qNMR Required Verification Calc Calculate Molar Purity (Ignoring H2O) qNMR->Calc FinalDecision Final Purity Assessment Calc->FinalDecision

Figure 1: Decision Matrix for Purity Validation. Note that "Intermediate" EA results trigger mandatory qNMR verification.

Performance Comparison: Acid vs. Alternatives

When designing a synthesis, researchers often choose between the free boronic acid and the pinacol ester.

Feature(3-Tert-butoxyphenyl)boronic acid Pinacol Ester Alternative
Atom Economy High. (MW 194).[1] Low waste mass.Lower. (MW ~276). Generates pinacol waste.
Reactivity (Suzuki) High. Fast transmetallation. Ideal for sterically hindered partners.Moderate. Requires hydrolysis/activation step in situ.
Stability Low. Hygroscopic; prone to dehydration (boroxine) and oxidation.High. Stable solid; chromatography-friendly.
Storage Fridge/Freezer (0-4°C). Desiccated.Room Temperature.

Recommendation: For Process Chemistry (Scale-up): Use the Free Acid . The higher atom economy and lower cost per mole outweigh the storage difficulties. Use the qNMR protocol above to verify the active boron content before charging the reactor. For Medicinal Chemistry (Library Synthesis): Use the Pinacol Ester if handling convenience is paramount, but be aware of the slower reaction kinetics with bulky phosphine ligands.

References

  • Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Heterocycles, 2002.[2] Tokunaga, Y. et al. Available at: [Link][2]

  • Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 2013.[3] Mahajan, S. & Singh, I.P.[3] Available at: [Link]

  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions. Journal of the American Chemical Society, 2002.[4] Kirchhoff, J.H. et al. Available at: [Link][4]

  • PubChem Compound Summary for CID 21582509, (3-tert-Butoxyphenyl)boronic acid. National Center for Biotechnology Information (2025). Available at: [Link]

Sources

Benchmarking (3-Tert-butoxyphenyl)boronic acid against other meta-substituted boronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis & Optimization Protocols for Cross-Coupling Applications

Executive Summary

(3-Tert-butoxyphenyl)boronic acid (CAS: 560132-24-3) represents a strategic building block in medicinal chemistry, offering a unique balance between the electronic properties of an ether and the lipophilic bulk of a tert-butyl group.[1] Unlike its ubiquitous analog (3-methoxyphenyl)boronic acid, the tert-butoxy variant provides a significant boost in lipophilicity (+LogP) and steric shielding without altering the fundamental meta-directing electronic architecture.

This guide benchmarks (3-Tert-butoxyphenyl)boronic acid against standard meta-substituted alternatives (m-OMe, m-Me, m-CF₃), providing evidence-based protocols to maximize yield in Suzuki-Miyaura cross-couplings while mitigating common failure modes like protodeboronation.

Part 1: The Candidate Profile & Benchmarking Data

To understand the utility of (3-Tert-butoxyphenyl)boronic acid, we must compare it against the standard "toolkit" of meta-substituted aryl boronic acids. The following data synthesizes physical organic parameters to predict performance.

Table 1: Comparative Physicochemical Profile
Feature(3-Tert-butoxyphenyl) B(OH)₂ (3-Methoxyphenyl) B(OH)₂(3-Tolyl) B(OH)₂(3-Trifluoromethylphenyl) B(OH)₂
Electronic Effect (

)
+0.10 (Weakly EWG) +0.12 (Weakly EWG)-0.07 (Weakly EDG)+0.43 (Strongly EWG)
Lipophilicity (

LogP)
*
High (++ 1.8) Low (Reference)Moderate (+ 0.5)Moderate (+ 0.9)
Steric Bulk (Charton

)
High LowMediumMedium
Nucleophilicity Moderate ModerateHighLow
Protodeboronation Risk Moderate ModerateLowVery Low

*


LogP indicates the approximate increase in lipophilicity relative to the methoxy analog.
Analysis of the Benchmark
  • Electronic Mimicry: The Hammett constant (

    
    ) of the tert-butoxy group is remarkably similar to the methoxy group. At the meta position, the oxygen atom exerts an inductive withdrawing effect (
    
    
    
    ) that dominates over the resonance donation (
    
    
    ), which is inefficient from the meta position. Implication: If your reaction works with the methoxy analog, it will chemically proceed with the tert-butoxy analog.
  • The "Fatty" Advantage: The primary differentiator is lipophilicity. Replacing a methyl with a tert-butyl group significantly increases the partition coefficient (LogP). This is crucial in MedChem for adjusting blood-brain barrier (BBB) penetration or altering metabolic clearance rates.

  • Solubility: The bulky lipophilic tail renders (3-Tert-butoxyphenyl)boronic acid highly soluble in non-polar solvents (e.g., Toluene, DCM) compared to the more polar m-methoxy or m-hydroxy variants.

Part 2: Reactivity & Mechanistic Guide[2]

The Suzuki-Miyaura Challenge

The success of coupling (3-Tert-butoxyphenyl)boronic acid relies on balancing Transmetallation efficiency (which requires nucleophilicity) against Protodeboronation (a side reaction favored by electron-rich/bulky rings).

Diagram 1: Mechanistic Pathway & Failure Modes

This diagram highlights the critical "Transmetallation" step where the boronic acid enters the cycle.

SuzukiMechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X + Pd(0)) Pd0->OxAdd PdII_X Pd(II)-X Complex OxAdd->PdII_X TransMet Transmetallation (Rate Limiting Step) PdII_X->TransMet + Activated Boronate BaseAct Base Activation (Formation of Boronate) Boronate Activated Boronate [Ar-B(OH)3]- BaseAct->Boronate OH- / CO3-- Boronate->TransMet DeBor FAILURE MODE: Protodeboronation (Ar-B -> Ar-H) Boronate->DeBor H2O / Heat (Competes!) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Caption: The catalytic cycle highlights the competition between productive Transmetallation and destructive Protodeboronation, which is exacerbated by the electron-rich nature of alkoxy-substituted boronic acids.

Reactivity Benchmarking[3]
  • Vs. Electron-Deficient Aryl Halides: Excellent. The moderate nucleophilicity of the m-OtBu boronate pairs rapidly with electron-poor halides (e.g., 4-bromobenzonitrile).

  • Vs. Electron-Rich Aryl Halides: Slower. When coupling with deactivated halides (e.g., 4-bromoanisole), the transmetallation step becomes sluggish.

    • Solution: Use "Buchwald-type" biaryl phosphine ligands (e.g., XPhos, SPhos) which facilitate oxidative addition and stabilize the catalyst.

Part 3: Experimental Protocols

Method A: General Purpose (Robust)

Best for: Initial screening, standard aryl bromides/iodides.

Reagents:

  • (3-Tert-butoxyphenyl)boronic acid (1.2 equiv)

  • Aryl Halide (1.0 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane[2]

Procedure:

  • Charge a reaction vial with the boronic acid, aryl halide, and Pd catalyst.

  • Purge with Nitrogen/Argon for 5 minutes.

  • Add degassed 1,4-Dioxane and aqueous K₂CO₃.

  • Heat to 80-90°C for 4–12 hours.

    • Note: The tert-butoxy group is stable to these basic conditions. However, avoid strong Lewis acids which might cleave the ether.

Method B: The "Difficult Substrate" (Anhydrous)

Best for: Sterically hindered partners or substrates prone to hydrolysis.

Reagents:

  • Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)

  • Base: K₃PO₄ (finely ground, anhydrous, 3.0 equiv)

  • Solvent: Toluene/Water (10:1 ratio) or anhydrous THF.

Rationale: The use of XPhos creates a highly active catalyst system that can overcome the steric bulk of the tert-butyl group if the coupling partner is also hindered. Phosphate base is gentler than carbonate/hydroxide, reducing deboronation risks.

Workflow Optimization Decision Tree

OptimizationTree Start Start: Coupling m-OtBu-Ph-B(OH)2 CheckHalide Partner Halide Type? Start->CheckHalide Easy Electron Deficient (e.g., 4-CN-Ph-Br) CheckHalide->Easy Hard Electron Rich / Steric (e.g., 2-Me-Ph-Br) CheckHalide->Hard CondA Method A: Pd(dppf)Cl2 / K2CO3 Aqueous Dioxane Easy->CondA CondB Method B: Pd2(dba)3 / XPhos Anhydrous K3PO4 Hard->CondB

Caption: Decision matrix for selecting reaction conditions based on the electronic and steric nature of the electrophilic coupling partner.

Part 4: MedChem Utility & Bioisosterism[5]

Why choose the tert-butoxy variant over the methoxy?

  • Metabolic Blocking: The tert-butyl group lacks the benzylic hydrogens found in ethyl/propyl ethers, making it resistant to rapid CYP450 oxidation at the

    
    -carbon.
    
  • Conformational Lock: The bulk of the t-Bu group can restrict rotation around the ether bond, potentially locking the molecule into a bioactive conformation that favors receptor binding.

  • Lipophilic Efficiency: It allows for a significant jump in LogP without adding a hydrogen-bond donor, useful for penetrating lipid bilayers in CNS drug discovery.

References

  • Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C-C Bonds (Nobel Lecture)." Angewandte Chemie International Edition. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. (Source for

    
     values). Link
    
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. (Reference for protodeboronation mechanisms). Link

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research. (Basis for Method B protocol). Link

  • PubChem Compound Summary. (2024). "(3-Tert-butoxyphenyl)boronic acid (CAS 560132-24-3)."[1][3] National Center for Biotechnology Information. Link

Sources

Safety Operating Guide

(3-Tert-butoxyphenyl)boronic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the proper disposal, handling, and safety protocols for (3-Tert-butoxyphenyl)boronic acid (CAS: 312931-06-9).[1] It is designed for researchers and safety officers requiring immediate, actionable technical data.[1]

Chemical Profile & Hazard Identification

Before initiating disposal, you must validate the waste stream against the specific chemical properties of this compound. Unlike simple phenylboronic acids, the tert-butoxy substituent introduces specific stability considerations (acid lability) that affect waste compatibility.[1]

PropertyDataCritical Note for Disposal
Chemical Name (3-Tert-butoxyphenyl)boronic acidDo not confuse with (3-tert-butylphenyl)boronic acid.[1][2]
CAS Number 312931-06-9 Use this for waste manifest verification.[1]
Molecular Formula C₁₀H₁₅BO₃Organic content requires high-temp incineration.[1]
Physical State Solid (White to off-white powder)Hygroscopic; store in desiccated waste containers.[1]
Acidity (pKa) ~8.0 - 9.0 (Boronic acid group)Weakly acidic; compatible with basic organic waste streams.[1]
Stability Acid Sensitive The tert-butoxy group cleaves in strong acid to form phenols and isobutylene.[1]
GHS Hazard Classification[1]
  • Signal Word: WARNING

  • H302: Harmful if swallowed.[1][2][3]

  • H315/H319: Causes skin and serious eye irritation.[1]

  • Genotoxicity Warning: Aryl boronic acids are structurally flagged as potential genotoxic impurities (PGIs) in pharmaceutical synthesis.[1] Treat all waste as Hazardous/Cytotoxic until validated otherwise.[1]

Pre-Disposal: Stability & Segregation[1]

The Core Directive: You must prevent uncontrolled decomposition in the waste container.

  • Avoid Acidic Waste Streams: Do not mix this compound with strong acids (e.g., HCl, H₂SO₄) in the waste carboy.[1] The tert-butoxy ether linkage is acid-labile.[1] Cleavage generates isobutylene gas (flammable) and phenolic byproducts, potentially pressurizing the container.[1]

  • Protodeboronation Risk: Aryl boronic acids can undergo protodeboronation (loss of the boron group) in the presence of metal catalysts or extreme pH.[1][4] Keep waste streams metal-free if possible to prevent the formation of unregulated organic residues.[1]

  • Hygroscopic Nature: The boronic acid moiety can dehydrate to form boroxines (anhydrides) or absorb water.[1] Keep waste containers tightly sealed to prevent physical state changes that could clog liquid waste lines.[1]

Disposal Decision Matrix

The following logic flow dictates the correct disposal path based on the physical state of your waste.

DisposalWorkflow Start Waste Generation: (3-Tert-butoxyphenyl)boronic acid StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Pure compound, contaminated gloves, paper) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Dissolved in solvent) StateCheck->LiquidWaste Solution PackSolid Double Bag (LDPE) Label: 'Toxic Solid Organic' SolidWaste->PackSolid SolventCheck Check Solvent Compatibility LiquidWaste->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Chlorinated NonHalogenated Non-Halogenated Solvent (MeOH, Acetone, THF) SolventCheck->NonHalogenated Non-Chlorinated Segregation Segregate: NO ACIDS (Prevent ether cleavage) Halogenated->Segregation NonHalogenated->Segregation Incineration High-Temp Incineration (with Afterburner & Scrubber) Segregation->Incineration Transfer to Waste Facility PackSolid->Incineration

Figure 1: Decision logic for segregating and processing boronic acid waste streams.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Debris)

Best for: Expired chemicals, contaminated weighing boats, PPE.[1]

  • Containment: Place the solid material into a chemically resistant bag (LDPE or HDPE).

  • Secondary Containment: Place the sealed bag into a secondary rigid container (e.g., a fiber drum or wide-mouth HDPE jar).

  • Labeling: Mark clearly as "Hazardous Waste - Toxic Solid Organic" . Include the CAS number (312931-06-9).[1][2]

  • Disposal Method: Thermal Incineration . The facility must use an incinerator equipped with an afterburner and scrubber to manage boron oxide particulates.[1]

Protocol B: Liquid Waste (Reaction Mixtures)

Best for: Mother liquors, quenched reaction mixtures.[1]

  • Solvent Identification: Classify the primary solvent (Halogenated vs. Non-Halogenated).[1]

  • pH Check: Ensure the waste solution is Neutral (pH 6-8) or slightly basic.

    • Why? Acidic conditions promote decomposition of the tert-butoxy group.[1]

  • Accumulation: Pour into the appropriate carboy (e.g., "Organic Waste - Halogenated").[1]

  • Incompatibility Check: DO NOT pour into containers containing oxidizing agents (e.g., Nitric Acid, Peroxides).[1] Aryl boronic acids can react exothermically with strong oxidizers (nitration risks).[1]

  • Final Destruction: The waste management provider will incinerate the liquid.[1]

Protocol C: Spill Cleanup (Immediate Action)
  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] If powder is fine/dusty, use a N95 or P100 respirator.[1]

  • Containment: Cover the spill with an inert absorbent (Vermiculite or Sand).[1] Do not use sawdust (combustible).[1]

  • Collection: Sweep up carefully to avoid dust generation.[1] Place in a sealed bag.

  • Surface Decontamination: Wipe the area with a dilute soap solution, followed by water.[1] Dispose of wipes as solid hazardous waste.[1]

Regulatory & Compliance

  • EPA/RCRA (USA): This compound is not P-listed or U-listed, but it is characteristic of ignitable (if in solvent) or toxic waste.[1] Classify based on the solvent system (e.g., D001 for ignitable solvents).

  • European Waste Catalogue (EWC):

    • 16 05 06:* Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.[1]

  • Transport (DOT/IATA):

    • Generally not regulated as a dangerous good for transport unless in solution with a hazardous solvent.[1]

    • Always verify with the specific SDS from your supplier (e.g., Fluorochem, Sigma-Aldrich) as purity levels affect classification.[1]

References

  • Fluorochem. (2024).[1] Safety Data Sheet: (3-tert-Butoxyphenyl)boronic acid (CAS 312931-06-9). Retrieved from [1]

  • PubChem. (2024).[1] (3-tert-Butylphenyl)boronic acid Compound Summary. (Note: Used for structural comparison and general boronic acid hazard data).[1] National Library of Medicine.[1] Retrieved from [1]

  • American Chemical Society (ACS). (2021).[1] Hazard Evaluation and Safety Considerations for Scale-Up of Nitration of Aryl Boronic Acids. Organic Process Research & Development. Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] Phenylboronic Acid Safety Data Sheet. Retrieved from [1]

Sources

Personal protective equipment for handling (3-Tert-butoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as an operational directive for laboratory personnel, prioritizing safety, technical accuracy, and workflow efficiency.

PART 1: CRITICAL VERIFICATION (Mandatory Check)

STOP AND VERIFY: A discrepancy exists between the chemical name and the CAS number provided in your request. Before proceeding, you must validate your container's label against the data below to ensure you are handling the correct substance.

ParameterTarget Substance (Based on Name) Conflicting Substance (Based on CAS)
Chemical Name (3-Tert-butoxyphenyl)boronic acid (E)-(2-(Pyridin-3-yl)vinyl)boronic acid
Correct CAS 312931-06-9 352525-93-0
Structure Phenyl ring with -B(OH)₂ and -O-tBuPyridine ring with vinyl boronic acid
Risk Profile Irritant (Skin/Eye/Resp)Irritant, Potential Bioactivity

> Operational Note: This guide focuses on (3-Tert-butoxyphenyl)boronic acid (CAS 312931-06-9) .[1][2] If you possess the vinyl pyridine derivative (CAS 352525-93-0), treat it with heightened caution due to the pyridine moiety's potential for neurological or metabolic activity.

PART 2: HAZARD ARCHITECTURE & PPE MATRIX
2.1 The "Why" Behind the Safety

As an aryl boronic acid with an electron-rich ether substituent (tert-butoxy), this compound presents specific physicochemical challenges:

  • Protodeboronation Risk: The electron-donating tert-butoxy group activates the aromatic ring, making the C-B bond susceptible to hydrolysis (protodeboronation) under acidic or high-temperature conditions.

  • Dehydration Equilibrium: Like all boronic acids, it exists in equilibrium with its trimeric boroxine anhydride form. This is not a degradation product but a reversible state driven by moisture removal.

  • Irritation Pathway: The acidity of the boron center (Lewis acid) allows it to complex with diols in biological mucous membranes (eyes, lungs), causing immediate and stinging irritation.

2.2 Personal Protective Equipment (PPE) Matrix
PPE ComponentSpecificationScientific Rationale
Hand Protection Nitrile (0.11 mm min) Latex is permeable to many organic solvents (DCM, DMF) used in Suzuki couplings. Nitrile offers superior chemical resistance.
Eye Protection Safety Glasses w/ Side Shields Boronic acid dust is fine and electrostatic; it clings to surfaces. Side shields prevent lateral entry of particulates.
Respiratory Fume Hood (Primary) Do not inhale dust. If weighing outside a hood, use an N95/P2 particulate respirator. The boron center binds to carbohydrates in lung tissue.
Body Defense Lab Coat (Cotton/Blend) Standard protection against solid particulates. Ensure cuffs are tucked under gloves to prevent wrist exposure.
PART 3: OPERATIONAL PROTOCOLS
3.1 Workflow Visualization: Decision Logic

PPE_Decision_Tree start Start: Handling (3-t-Butoxyphenyl)boronic acid state State of Matter? start->state solid Solid / Powder state->solid solution In Solution (DCM/THF) state->solution action_solid Use Fume Hood Avoid Static solid->action_solid glove_check Glove Selection solid->glove_check action_sol Check Solvent SDS (Likely Flammable) solution->action_sol solution->glove_check nitrile Nitrile (Standard) glove_check->nitrile General Use laminate Silver Shield (if Halogenated Solvents) glove_check->laminate Prolonged Immersion

Caption: Operational logic for PPE selection based on physical state and solvent context.

3.2 Step-by-Step Handling Procedure

Step 1: Weighing & Transfer

  • Static Control: Boronic acids are often fluffy, electrostatic solids. Use an antistatic gun or wipe the spatula with a dryer sheet if the powder "jumps."

  • Containment: Weigh inside a fume hood. If the balance is external, tare the vial, add the solid inside the hood, cap it, and then weigh.

  • Avoid Metal Spatulas (Optional): While not strictly forbidden, using plastic or glass tools prevents trace metal contamination which can poison Pd-catalysts in subsequent cross-coupling reactions.

Step 2: Reaction Setup (Suzuki-Miyaura Context)

  • Inert Atmosphere: Although air-stable, store and react under Nitrogen/Argon. Oxygen can promote homocoupling of the boronic acid or oxidation of the tert-butoxy group over long durations.

  • Solvent Choice: Degas solvents (THF, Toluene, Dioxane) thoroughly. Dissolved oxygen is the primary enemy of the catalytic cycle, not the boronic acid itself.

Step 3: Storage

  • Temperature: 2–8°C (Refrigerate).

  • Environment: Tightly sealed. Hygroscopic nature means it will absorb water, altering the molecular weight (via boroxine-acid equilibrium) and throwing off stoichiometry.

PART 4: EMERGENCY RESPONSE & DISPOSAL
4.1 Spill Response Protocol
  • Isolate: Evacuate the immediate area if the dust cloud is visible.

  • Protect: Don N95 mask and double nitrile gloves.

  • Contain: Cover the spill with a damp paper towel (water suppresses dust).

  • Clean: Scoop up the damp material. Wipe the area with 1M NaOH (boronic acids are soluble in base, converting to the boronate salt) followed by water.

  • Waste: Place in a solid chemical waste container.

4.2 First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes.[3] Mechanism: The Lewis acidic boron binds to corneal glycoproteins; immediate flushing is vital to break this complexation.

  • Skin Contact: Wash with soap and water.[3][4][5] Do not use alcohol (ethanol/methanol), as this may increase skin permeability or form boronate esters that absorb faster.

4.3 Disposal
  • Classification: Hazardous Chemical Waste.

  • Method: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

  • Regulatory: Consult local EHS guidelines (e.g., EPA RCRA in the US, usually D001 if flammable solvents are involved).

References
  • National Center for Biotechnology Information (2026) . PubChem Compound Summary for CID 21582509, (3-tert-Butylphenyl)boronic acid. [Note: Structural analog used for hazard extrapolation]. Retrieved from [Link]

  • Hall, D. G. (Ed.). (2011) . Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Authoritative text on boronic acid stability and handling).

  • Occupational Safety and Health Administration (OSHA) . Laboratory Safety Guidance. Retrieved from [Link]

Sources

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Min. plausibility 0.01
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.